5-Azacytosine-15N4
Descripción
structure given in first source
Structure
2D Structure
Propiedades
IUPAC Name |
6-amino-1H-1,3,5-triazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O/c4-2-5-1-6-3(8)7-2/h1H,(H3,4,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEFTTYGMZOIKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80239275 | |
| Record name | 5-Azacytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80239275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931-86-2 | |
| Record name | 6-Amino-1,3,5-triazin-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=931-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Azacytosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 931-86-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54006 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 931-86-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51100 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Azacytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80239275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-1,3,5-triazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.039 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-AZACYTOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5UW4MS7VR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Epigenetic Gambit: A Technical Guide to the Mechanism of Action of 15N Labeled 5-Azacytosine
For Researchers, Scientists, and Drug Development Professionals
Core Principle: A Trojan Horse in the Epigenetic Machinery
5-Azacytosine, and its 15N labeled counterpart, functions as a potent epigenetic modulator by disrupting the process of DNA methylation. The nitrogen atom at the 5th position of the cytosine ring is the key to its activity. This structural alteration creates a "suicide" substrate for DNA methyltransferases (DNMTs), the enzymes responsible for maintaining methylation patterns in the genome. The 15N label serves as a powerful tool for researchers, acting as a tracer to quantitatively track the uptake, metabolism, and incorporation of 5-Azacytosine into nucleic acids using techniques like mass spectrometry and NMR spectroscopy.[1][2]
The mechanism of action unfolds through a series of orchestrated cellular events:
-
Cellular Uptake and Metabolic Activation: 5-Azacytosine, a nucleoside analog, is transported into the cell and subsequently phosphorylated by cellular kinases to its active triphosphate form, 5-azacytidine-triphosphate (5-aza-CTP). A portion of this is also converted to its deoxyribonucleoside counterpart, 5-aza-2'-deoxycytidine-triphosphate (5-aza-dCTP), by ribonucleotide reductase.
-
Incorporation into Nucleic Acids: During DNA replication and RNA synthesis, 5-aza-dCTP and 5-aza-CTP are incorporated in place of deoxycytidine and cytidine, respectively.
-
Covalent Trapping of DNA Methyltransferases: When DNMTs, particularly DNMT1, attempt to methylate the 5-azacytosine incorporated into the newly synthesized DNA strand, the nitrogen at the 5-position disrupts the normal enzymatic reaction. This results in the formation of an irreversible covalent bond between the DNMT enzyme and the 5-azacytosine-containing DNA.[3][4]
-
DNMT Depletion and DNA Hypomethylation: The trapped DNMT enzyme is targeted for proteasomal degradation.[3] This leads to a progressive and passive loss of DNA methylation with each round of cell division.
-
Reactivation of Silenced Genes and Cellular Consequences: The resulting DNA hypomethylation, particularly in promoter regions of genes, can lead to the re-expression of previously silenced tumor suppressor genes. This reactivation triggers a cascade of downstream cellular events, including cell cycle arrest, induction of apoptosis, and inhibition of cancer cell proliferation.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of 5-Azacytosine and its derivatives in various cancer cell lines.
Table 1: IC50 Values of 5-Azacytidine (B1684299) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |
| HCT-116 | Colon Cancer | 2.18 ± 0.33 | 24 | [5] |
| HCT-116 | Colon Cancer | 1.98 ± 0.29 | 48 | [5] |
| SW 480 | Colon Cancer | ~1 | 24 and 48 | [6] |
| SW 948 | Colon Cancer | ~1 | 24 and 48 | [6] |
| H226 | Lung Cancer | 2.46 (0.6 µg/mL) | Not Specified | [7] |
| H358 | Lung Cancer | 13.9 (3.4 µg/mL) | Not Specified | [7] |
| H460 | Lung Cancer | 20.1 (4.9 µg/mL) | Not Specified | [7] |
| A549 | Lung Cancer | 2.218 | 48 | [8] |
| SK-MES-1 | Lung Cancer | 1.629 | 48 | [8] |
| H1792 | Lung Cancer | 1.471 | 48 | [8] |
| H522 | Lung Cancer | 1.948 | 48 | [8] |
| OSCCs | Oral Squamous Cell Carcinoma | 0.8 | 24 | [9] |
| CSCs | Oral Squamous Cell Carcinoma Stem Cells | 1.5 | 24 | [9] |
Table 2: Global DNA Demethylation Induced by 5-Azacytidine
| Cell Line/Patient Cohort | Treatment | Demethylation Effect | Citation |
| Myeloid (P39, HL60) and T cells (Jurkat) | ≥0.5 µM for 24h | Non-dose-dependent global hypomethylation | [1] |
| Myelodysplastic Syndrome Patients | 20 mg/m² | Significant decrease in global DNA methylation | [10] |
| Arabidopsis thaliana seedlings | 100 µM | Greater demethylating effect than zebularine | [11] |
| Tomato Fruit | 50 mmol/L | Significant decrease in DNA methylation | [12] |
Experimental Protocols
Protocol 1: Synthesis of 15N Labeled 5-Azacytosine (Conceptual Outline)
Note: This is a conceptual outline and requires optimization and validation in a laboratory setting.
Protocol 2: Cell Culture Treatment with 5-Azacytidine
-
Cell Seeding: Plate cells at a desired density in a multi-well plate or flask and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of 5-Azacytidine in an appropriate solvent (e.g., DMSO or sterile water). Further dilute the stock solution in a complete cell culture medium to the desired final concentrations.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing 5-Azacytidine. For time-course experiments, treat different sets of cells for varying durations (e.g., 24, 48, 72 hours).
-
Incubation: Incubate the cells under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Harvesting: After the treatment period, harvest the cells for downstream analysis (e.g., DNA/RNA/protein extraction, apoptosis assays, cell cycle analysis).
Protocol 3: Quantification of 15N Labeled 5-Azacytosine Incorporation into DNA by LC-MS/MS
-
Genomic DNA Extraction: Extract genomic DNA from 5-Azacytidine-treated and untreated control cells using a commercial DNA extraction kit.
-
DNA Digestion: Digest the extracted DNA into individual nucleosides using a cocktail of enzymes such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.
-
Sample Preparation: To the digested DNA sample, add a known amount of a 15N-labeled 5-aza-2'-deoxycytidine internal standard.
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Separate the nucleosides using a reverse-phase HPLC column with an appropriate mobile phase gradient.
-
Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the unlabeled and 15N-labeled 5-aza-2'-deoxycytidine.
-
-
Data Analysis: Quantify the amount of 5-aza-2'-deoxycytidine incorporated into the DNA by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Protocol 4: Analysis of DNA Methylation by Bisulfite Sequencing
-
Bisulfite Conversion: Treat genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the target genomic region using primers specific for the bisulfite-converted DNA.
-
Sequencing: Sequence the PCR products.
-
Data Analysis: Analyze the sequencing data to determine the methylation status of each CpG site by comparing the sequence to the original unconverted sequence.
Visualizing the Mechanism: Signaling Pathways and Workflows
References
- 1. Hypomethylation and apoptosis in 5-azacytidine-treated myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting of 5-aza-2′-deoxycytidine residues by chromatin-associated DNMT1 induces proteasomal degradation of the free enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-azacytidine, a chemotherapeutic drug, induces TRAIL-mediated apoptosis in mouse thymocytes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of 5-aza-2ˈ-deoxycytidine on p27Kip1, p21Cip1/Waf1/Sdi1, p57Kip2, and DNA methyltransferase 1 Genes Expression, Cell Growth Inhibition and Apoptosis Induction in Colon Cancer SW 480 and SW 948 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of Cell Cycle Progression by 5-Azacytidine Is Associated with Early Myogenesis Induction in Murine Myoblasts [ijbs.com]
- 8. DNMT1 expression partially dictates 5-Azacytidine sensitivity and correlates with RAS/MEK/ERK activity in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Phase I study of epigenetic modulation with 5-azacytidine and valproic acid in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
The Role of 5-Azacytosine-¹⁵N₄ in Advancing DNA Methylation Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNA methylation is a critical epigenetic modification involved in the regulation of gene expression and the pathogenesis of numerous diseases, including cancer. 5-Azacytidine (B1684299) and its deoxy derivative, 5-aza-2'-deoxycytidine, are potent inhibitors of DNA methyltransferases (DNMTs) that have been approved for the treatment of myelodysplastic syndromes. The isotopically labeled analog, 5-Azacytosine-¹⁵N₄, serves as an invaluable tool in DNA methylation studies, primarily as an internal standard for quantitative mass spectrometry. This allows for the precise tracking of the uptake, metabolism, and incorporation of 5-azacytidine into DNA, providing a deeper understanding of its mechanism of action and pharmacodynamics. This technical guide provides an in-depth overview of the role of 5-Azacytosine-¹⁵N₄ in DNA methylation research, including its synthesis, mechanism of action, and detailed experimental protocols for its application.
Introduction to 5-Azacytidine and DNA Methylation
DNA methylation is a fundamental epigenetic mechanism that involves the addition of a methyl group to the fifth carbon of the cytosine pyrimidine (B1678525) ring, typically within a CpG dinucleotide context. This process is catalyzed by a family of enzymes known as DNA methyltransferases (DNMTs). DNA methylation plays a crucial role in gene silencing, genomic imprinting, and the stability of the genome. Aberrant DNA methylation patterns, particularly hypermethylation of tumor suppressor gene promoters, are a hallmark of many cancers.
5-Azacytidine is a chemical analog of cytidine (B196190) that acts as a potent inhibitor of DNMTs.[1] Following cellular uptake, it is converted to 5-aza-2'-deoxycytidine triphosphate and incorporated into replicating DNA.[2] The presence of nitrogen at the 5-position of the cytosine ring prevents the transfer of a methyl group from S-adenosylmethionine by DNMTs. Instead, a covalent bond is formed between the enzyme and the 5-azacytosine base, trapping the enzyme and targeting it for proteasomal degradation.[3][4] This leads to a passive, replication-dependent loss of DNA methylation.[2]
The Significance of ¹⁵N₄ Labeling
The use of stable isotope-labeled compounds is a cornerstone of modern analytical chemistry, particularly in quantitative mass spectrometry. 5-Azacytosine-¹⁵N₄, in which the four nitrogen atoms of the azacytosine ring are replaced with the heavy isotope ¹⁵N, serves as an ideal internal standard for LC-MS/MS-based quantification of 5-azacytidine and its metabolites in biological matrices.[5] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar extraction efficiency and ionization response in the mass spectrometer. However, its increased mass allows it to be distinguished from the endogenous and administered unlabeled drug, enabling accurate and precise quantification.
Synthesis of 5-Azacytosine-¹⁵N₄
Proposed Synthesis Pathway:
A potential synthetic route involves the initial synthesis of ¹⁵N-labeled urea (B33335), which can be achieved by reacting potassium cyanate (B1221674) with ¹⁵N-ammonium sulfate. The labeled urea can then be used as a precursor in a multi-step chemical synthesis to construct the 5-azacytosine ring structure. Subsequent enzymatic glycosylation with a ribose donor would yield 5-Azacytidine-¹⁵N₄.
Alternatively, a deconstruction-reconstruction strategy could be employed. This would involve the ring-opening of commercially available 5-azacytidine to a linear intermediate, followed by ring-closure using a ¹⁵N-labeled reagent, such as ¹⁵N-ammonia or a ¹⁵N-labeled amidine, to introduce the isotopic labels.[7]
Mechanism of Action and Cellular Fate
The journey of 5-Azacytosine from administration to its ultimate effect on DNA methylation involves several key steps. The use of ¹⁵N₄-labeled compound allows for the precise elucidation of these processes.
As depicted in Figure 1, 5-Azacytosine-¹⁵N₄ enters the cell via nucleoside transporters, primarily the human equilibrative nucleoside transporter 1 (hENT1).[9] Inside the cell, it undergoes phosphorylation to its active triphosphate form, 5-aza-2'-deoxycytidine triphosphate-¹⁵N₄ (5-Aza-dCTP-¹⁵N₄). This active metabolite is then incorporated into newly synthesized DNA strands during replication by DNA polymerase.
Once incorporated, the 5-azacytosine-¹⁵N₄ base is recognized by DNMT1, the primary maintenance methyltransferase. The enzymatic reaction is initiated, but the nitrogen atom at the 5-position leads to the formation of an irreversible covalent adduct between the enzyme and the DNA.[3] This trapped DNMT1-DNA complex signals for the proteasomal degradation of the DNMT1 protein.[4][10] The depletion of active DNMT1 results in the failure to methylate the newly synthesized DNA strand, leading to a passive, replication-dependent global DNA hypomethylation. This can lead to the re-expression of previously silenced tumor suppressor genes.
Quantitative Data on 5-Azacytidine's Effects
The use of 5-Azacytosine-¹⁵N₄ as an internal standard has enabled the precise quantification of 5-azacytidine's impact on DNA methylation and DNMT1 levels. The following tables summarize key quantitative findings from various studies.
Table 1: Dose-Dependent Effect of 5-Aza-2'-deoxycytidine on DNMT1 Degradation
| Concentration of 5-Aza-dC | Time of Exposure (hours) | Cell Line | DNMT1 Protein Level Reduction | Citation(s) |
| 0.0025 µM | 24 | HCT116 | Significant loss detected | [3] |
| 0.01 µM | 24 | SW620 | Significant reduction observed | [3] |
| 0.025 µM | 24 | SW620 | Undetectable | [3] |
| 0.1 µM - 10 µM | 24 | HeLa | Dose-dependent depletion | [11] |
Table 2: Effect of 5-Azacytidine on Global and Gene-Specific DNA Methylation
| Treatment | Duration | Model System | Change in Methylation | Citation(s) | | :--- | :--- | :--- | :--- |[12] | | 5-azacytidine | 1 day | Daphnia magna | 7.1% - 10% reduction in specific genes |[12] | | 5-azacytidine | 5 days | Daphnia magna | 9.6% - 20% reduction in specific genes |[13] | | 20 mg/m² 5-AZA | 10 days | Human PBMCs | Median methylation decreased from 63.4% to 57.4% |[14] | | 250 nmol/L 5-azacytidine | 6 days | A549 cells | >80% of hypermethylated regions became hypomethylated |[15] | | 0.15 mg/kg DAC | 7 weeks | Mouse Liver | 49.5% of DMCs were hypomethylated |[15] | | 0.35 mg/kg DAC | 7 weeks | Mouse Liver | 41.4% of DMCs were hypomethylated |[15] |
Table 3: Incorporation of 5-Azacytidine into DNA
| Compound | Concentration | Time (hours) | Cell Line | Incorporation into DNA (pmol/10⁷ cells) | Citation(s) |
| [³H]5-aza-Cdr | 1 µM | 24 | CEM/0 | ~0.1 | [16] |
| [³H]ara-AC | 0.25 µM | 24 | CEM/0 | 0.14 | [17] |
| ¹⁴C-Aza | 1 mg/kg (in vivo) | 24 | Mouse PBMCs | LLOQ: 2.5 pgEq/µg DNA | [18] |
Experimental Protocols
The following are detailed methodologies for key experiments involving 5-Azacytosine-¹⁵N₄ in DNA methylation studies.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HCT116, HeLa) at a density that allows for logarithmic growth throughout the experiment.
-
Preparation of 5-Azacytidine Solution: Prepare a stock solution of 5-azacytidine in sterile DMSO. Further dilute to the desired final concentration in pre-warmed cell culture medium immediately before use.
-
Treatment: Replace the existing medium with the medium containing the desired concentration of 5-azacytidine. For time-course experiments, add the drug at staggered time points.
-
Harvesting: At the end of the treatment period, harvest the cells by trypsinization or scraping for downstream analysis (DNA/protein extraction).
Quantification of 5-Azacytidine Incorporation into DNA using LC-MS/MS
This protocol is adapted from methods used for quantifying 5-aza-2'-deoxycytidine incorporation, where 5-Azacytosine-¹⁵N₄ serves as an internal standard.[5]
-
Genomic DNA Extraction: Extract genomic DNA from treated cells using a standard phenol-chloroform extraction method or a commercial DNA extraction kit.
-
Internal Standard Spiking: To a known amount of genomic DNA, add a known amount of 5-Azacytosine-¹⁵N₄ as an internal standard.
-
DNA Digestion: Digest the DNA to single nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a porous graphite column with an isocratic mobile phase (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water:acetonitrile).
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both unlabeled 5-azacytidine and the ¹⁵N₄-labeled internal standard. For 5-Azacytidine-¹⁵N₄, the m/z transition would be approximately 249.0 → 117.0.[5]
-
-
Quantification: Calculate the amount of incorporated 5-azacytidine by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Western Blot Analysis of DNMT1 Degradation
-
Protein Extraction: Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against DNMT1.
-
Incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
5-Azacytosine-¹⁵N₄ is an indispensable tool for the precise and accurate study of 5-azacytidine's role in DNA methylation. Its use as an internal standard in mass spectrometry-based methods allows researchers to meticulously track the drug's cellular journey, from uptake to its ultimate epigenetic consequences. The quantitative data generated from such studies are crucial for optimizing dosing strategies, understanding mechanisms of resistance, and developing novel epigenetic therapies for cancer and other diseases driven by aberrant DNA methylation. The methodologies and data presented in this technical guide provide a solid foundation for researchers and drug development professionals to effectively utilize 5-Azacytosine-¹⁵N₄ in their pursuit of advancing the field of epigenetics.
References
- 1. Simple, efficient protocol for enzymatic synthesis of uniformly 13C, 15N-labeled DNA for heteronuclear NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous quantitative determination of 5-aza-2′-deoxycytidine genomic incorporation and DNA demethylation by liquid chromatography tandem mass spectrometry as exposure-response measures of nucleoside analog DNA methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting of 5-aza-2′-deoxycytidine residues by chromatin-associated DNMT1 induces proteasomal degradation of the free enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - Stable Isotope Labeling of Pyrimidines Using a DeconstructionâReconstruction Strategy - figshare - Figshare [figshare.com]
- 8. tandfonline.com [tandfonline.com]
- 9. v1.devtoolsdaily.com [v1.devtoolsdaily.com]
- 10. 5-Aza-deoxycytidine induces selective degradation of DNA methyltransferase 1 by a proteasomal pathway that requires the KEN box, bromo-adjacent homology domain, and nuclear localization signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNA Methylation Inhibitor 5-Aza-2′-Deoxycytidine Induces Reversible Genome-Wide DNA Damage That Is Distinctly Influenced by DNA Methyltransferases 1 and 3B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of 5-azacytidine in a proof-of-concept study to evaluate the impact of pre-natal and post-natal exposures, as well as within generation persistent DNA methylation changes in Daphnia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase I study of epigenetic modulation with 5-azacytidine and valproic acid in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. Quantification of azacitidine incorporation into human DNA/RNA by accelerator mass spectrometry as direct measure of target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Architect: A Technical Guide to the Biological Effects of 5-Azacytidine on Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Azacytidine (5-azaC), a cytidine (B196190) analog, has emerged as a potent modulator of cellular function with significant implications in cancer therapy and epigenetic research. Its ability to influence DNA methylation patterns and induce a variety of cellular responses has made it a subject of intense investigation. This technical guide provides an in-depth analysis of the biological effects of 5-Azacytidine on various cell lines, focusing on its mechanisms of action, quantitative effects on cell viability and apoptosis, and detailed experimental protocols. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of 5-azaC's cellular impact.
Core Mechanism of Action: An Epigenetic Disruptor
5-Azacytidine exerts its primary biological effects through its incorporation into DNA and RNA. Once integrated into the DNA of proliferating cells, it acts as a potent inhibitor of DNA methyltransferases (DNMTs).[1][2] This inhibition occurs through the formation of a covalent bond between the 5-azacytosine ring and the DNMT enzyme, effectively trapping and leading to its degradation.[2][3] The resulting passive demethylation of newly synthesized DNA strands leads to the reactivation of silenced tumor suppressor genes, a key mechanism in its anti-cancer activity.[4]
Beyond its impact on DNA methylation, 5-Azacytidine also induces a DNA damage response.[1][5] The incorporation of 5-azaC into DNA can be perceived by the cell as a lesion, triggering a cascade of signaling events. This response often involves the activation of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, which in turn phosphorylates downstream effectors such as Chk1 and Chk2, leading to cell cycle arrest and, in many cases, apoptosis.[1][5] Furthermore, 5-azaC treatment has been shown to activate the p53 tumor suppressor pathway, a critical regulator of cell fate in response to cellular stress.[6][7][8]
Recent studies have also highlighted the RNA-dependent effects of 5-Azacytidine. As a ribonucleoside analog, it is readily incorporated into RNA, which can disrupt RNA metabolism and contribute to its cytotoxic effects, particularly in leukemia cells.
Quantitative Effects on Cell Lines
The biological impact of 5-Azacytidine varies significantly across different cell lines, depending on factors such as their genetic background, proliferation rate, and the status of key signaling pathways like p53. The following tables summarize the quantitative data on the effects of 5-Azacytidine on cell viability (IC50 values) and apoptosis.
Table 1: IC50 Values of 5-Azacytidine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) |
| Hematological Malignancies | |||
| MOLT-4 | Acute Lymphoblastic Leukemia | 16.51 | 24 |
| MOLT-4 | Acute Lymphoblastic Leukemia | 13.45 | 48 |
| Jurkat | Acute Lymphoblastic Leukemia | 12.81 | 24 |
| Jurkat | Acute Lymphoblastic Leukemia | 9.78 | 48 |
| Solid Tumors | |||
| HCT-116 | Colon Cancer | 2.18 | 24 |
| HCT-116 | Colon Cancer | 1.98 | 48 |
Table 2: Induction of Apoptosis by 5-Azacytidine in Cancer Cell Lines
| Cell Line | Cancer Type | 5-AzaC Concentration (µM) | Incubation Time (hours) | Apoptotic Cells (%) |
| A549 | Lung Cancer | Not Specified | 24 | 8.89 |
| A549 | Lung Cancer | Not Specified | 48 | 54.7 |
| MOLT-4 | Acute Lymphoblastic Leukemia | 16.51 | 24 | Significant Increase |
| MOLT-4 | Acute Lymphoblastic Leukemia | 13.45 | 48 | Significant Increase |
Experimental Protocols
To facilitate further research into the biological effects of 5-Azacytidine, this section provides detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of 5-Azacytidine that inhibits the growth of a cell population by 50% (IC50).
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare a serial dilution of 5-Azacytidine in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of 5-Azacytidine. Include a vehicle-only control (e.g., DMSO or PBS).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of 5-Azacytidine for the specified time. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA, wash with PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
DNA Methylation Analysis (Bisulfite Sequencing)
This method determines the methylation status of specific CpG sites within a genomic region of interest.
-
Genomic DNA Extraction: Extract high-quality genomic DNA from treated and untreated cells using a commercial kit.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the bisulfite-converted DNA using primers specific to the target region.
-
Cloning and Sequencing: Clone the PCR products into a suitable vector and sequence individual clones to determine the methylation status of each CpG site. Alternatively, next-generation sequencing can be used for genome-wide analysis.
Gene Expression Analysis (Quantitative Real-Time PCR)
This technique is used to quantify the changes in the expression of specific genes following 5-Azacytidine treatment.
-
RNA Extraction: Isolate total RNA from treated and untreated cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: Perform quantitative PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe-based system.
-
Data Analysis: Normalize the expression of the target gene to a housekeeping gene (e.g., GAPDH, β-actin) and calculate the fold change in gene expression in treated cells relative to untreated controls.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by 5-Azacytidine and a typical experimental workflow.
Caption: Mechanism of Action of 5-Azacytidine.
Caption: Experimental Workflow for 5-AzaC Studies.
Caption: 5-Azacytidine-Induced Apoptosis Pathways.
Conclusion
5-Azacytidine is a multifaceted agent with profound effects on cellular biology, primarily driven by its ability to inhibit DNA methylation and induce a DNA damage response. This guide has provided a comprehensive overview of its mechanisms, quantitative effects on cell lines, and detailed experimental protocols to aid in further investigation. The provided diagrams offer a visual representation of the complex signaling networks and experimental processes involved in studying this potent compound. A thorough understanding of the biological consequences of 5-Azacytidine treatment is crucial for its continued development and application in both basic research and clinical settings.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. 5-Aza-2′-deoxycytidine-induced genome rearrangements are mediated by DNMT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Methylation Inhibitor 5-Aza-2′-Deoxycytidine Induces Reversible Genome-Wide DNA Damage That Is Distinctly Influenced by DNA Methyltransferases 1 and 3B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the p53 DNA damage response pathway after inhibition of DNA methyltransferase by 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-aza-2'-deoxycytidine activates the p53/p21Waf1/Cip1 pathway to inhibit cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
The Discovery and Synthesis of 5-Azacytosine and its Isotopically Labeled Analog, 5-Azacytosine-¹⁵N₄: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Azacytosine, a heterocyclic amine, is a key building block in the synthesis of several important pharmaceutical compounds, most notably the epigenetic drugs 5-azacytidine (B1684299) and decitabine (B1684300). This technical guide provides a comprehensive overview of the discovery and synthesis of 5-azacytosine. Furthermore, it presents a detailed account of established synthetic protocols for the unlabeled compound, supported by quantitative data. Crucially, this guide also proposes a synthetic pathway for the isotopically labeled analog, 5-Azacytosine-¹⁵N₄, a valuable tool in metabolic and mechanistic studies. Detailed experimental methodologies are provided, and key reaction pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemical processes involved.
Discovery and Historical Context
The initial synthesis of 5-azacytosine was reported in 1954 by Grundmann and collaborators. Subsequent research by Piskala and Šorm in the 1960s further explored its chemistry and paved the way for the synthesis of its nucleoside derivatives, 5-azacytidine and 2'-deoxy-5-azacytidine.[1][2] These nucleosides were later identified as potent anticancer agents, leading to the FDA approval of 5-azacytidine (Vidaza®) and decitabine (Dacogen®) for the treatment of myelodysplastic syndromes.[3] The mechanism of action of these drugs involves the inhibition of DNA methyltransferases, leading to the re-expression of tumor suppressor genes.[3]
Synthesis of 5-Azacytosine (Unlabeled)
The most common and industrially significant route for the synthesis of 5-azacytosine starts from dicyandiamide (B1669379) and formic acid or its derivatives. Several variations of this method have been developed to improve yield and purity.
General Reaction Scheme
The overall transformation involves the reaction of dicyandiamide with a formylating agent to form a guanylurea (B105422) intermediate, which then undergoes cyclization to yield the 5-azacytosine ring.
Caption: General reaction pathway for the synthesis of 5-Azacytosine.
Experimental Protocols
This method involves the direct reaction of dicyandiamide with formic acid, often in an autoclave under pressure.
Protocol:
-
In a high-pressure autoclave, combine dicyandiamide and anhydrous formic acid. A catalytic amount of p-toluenesulfonic acid can be added.
-
Seal the reactor and heat the mixture to 100-120 °C with stirring for 1-2 hours.
-
After the reaction is complete, cool the reactor to room temperature. A solid product will be obtained.
-
The crude product is then purified by treatment with dilute hydrochloric acid followed by neutralization with ammonia (B1221849) to precipitate the 5-azacytosine.
This approach utilizes formate (B1220265) esters as the formylating agent and can offer advantages in terms of reaction control and side-product formation.
Protocol:
-
Add dicyandiamide and a formate ester (e.g., methyl formate or ethyl formate) to a closed reaction vessel.
-
Heat the mixture under pressure. The formate ester acts as both a reactant and a solvent.
-
After the reaction, distill off the unreacted formate and the corresponding alcohol to obtain a solid crude product.
-
Purify the crude product by dissolving it in dilute hydrochloric acid and then precipitating the 5-azacytosine by adding ammonia water to adjust the pH.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of unlabeled 5-azacytosine based on reported methods.
| Method | Starting Materials | Catalyst/Solvent | Reaction Conditions | Yield (%) | Purity (%) | Reference(s) |
| Direct Reaction with Formic Acid | Dicyandiamide, Anhydrous Formic Acid | p-Toluenesulfonic acid | 100-120 °C, 1-2 h, Autoclave | >80 | >95 | [3] |
| Reaction with Formate Esters | Dicyandiamide, Formate Ester | None (ester as solvent) | High pressure, elevated temp. | >70 | >98 | [1] |
| Guanylurea Formate with DMF-DMA | Guanylurea Formate, N,N-dimethylformamide dimethyl acetal | Sodium methoxide | Reflux | High | High | [1] |
| Direct heating of Guanylurea Formate | Guanylurea Formate | None | >170 °C | ~27 | - | [1] |
Proposed Synthesis of 5-Azacytosine-¹⁵N₄
The synthesis of 5-Azacytosine-¹⁵N₄ requires the incorporation of four ¹⁵N atoms into the triazine ring. The most logical approach is to start with a precursor that is already fully labeled with ¹⁵N. Dicyandiamide (H₂N-C(NH)-NH-CN) contains four nitrogen atoms and is a key starting material in the established synthesis of 5-azacytosine. Therefore, the proposed synthesis focuses on the preparation of dicyandiamide-¹⁵N₄ followed by its conversion to 5-azacytosine-¹⁵N₄.
Disclaimer: The following protocol is a proposed synthetic route based on established chemical principles and analogous reactions. It has not been experimentally validated from the available literature and should be approached with appropriate caution and optimization.
Proposed Synthesis of Dicyandiamide-¹⁵N₄
The synthesis of dicyandiamide-¹⁵N₄ can be envisioned starting from commercially available ¹⁵N-labeled precursors such as calcium cyanamide-¹⁵N₂ or urea-¹⁵N₂.
Caption: Proposed synthesis of Cyanamide-¹⁵N₂.
Protocol:
-
Suspend calcium cyanamide-¹⁵N₂ in water.
-
Bubble carbon dioxide gas through the suspension. This will precipitate calcium carbonate and liberate cyanamide-¹⁵N₂ into the aqueous solution.
-
Filter the mixture to remove the calcium carbonate precipitate. The filtrate will contain an aqueous solution of cyanamide-¹⁵N₂.
Caption: Proposed dimerization to Dicyandiamide-¹⁵N₄.
Protocol:
-
Adjust the pH of the cyanamide-¹⁵N₂ solution to be alkaline (pH 9-11).
-
Heat the solution to promote the dimerization of cyanamide-¹⁵N₂ to dicyandiamide-¹⁵N₄.
-
Cool the solution to crystallize the dicyandiamide-¹⁵N₄.
-
Collect the crystals by filtration and dry them.
Synthesis of 5-Azacytosine-¹⁵N₄ from Dicyandiamide-¹⁵N₄
Once dicyandiamide-¹⁵N₄ is obtained, it can be used in the established synthesis for unlabeled 5-azacytosine.
Caption: Proposed synthesis of 5-Azacytosine-¹⁵N₄.
Protocol:
-
Follow the protocol described in Section 2.2.1 or 2.2.2 , substituting dicyandiamide with the synthesized dicyandiamide-¹⁵N₄.
-
The reaction will proceed through a guanylurea-¹⁵N₄ intermediate, which will then cyclize to form 5-azacytosine-¹⁵N₄.
-
Purification steps will be analogous to those for the unlabeled compound.
Biological Signaling Pathway Involvement
5-Azacytosine itself is not directly involved in signaling pathways; rather, its nucleoside derivatives, 5-azacytidine and decitabine, exert their biological effects after being metabolized and incorporated into RNA and DNA. The primary mechanism of action is the inhibition of DNA methyltransferases (DNMTs).
Caption: Mechanism of action of 5-azacytosine nucleosides.
Conclusion
This technical guide has provided a detailed overview of the discovery and synthesis of 5-azacytosine, a crucial precursor for important epigenetic drugs. Established protocols for the unlabeled compound have been presented along with relevant quantitative data. Furthermore, a plausible synthetic route for the isotopically labeled 5-Azacytosine-¹⁵N₄ has been proposed, offering a valuable starting point for researchers requiring this important analytical standard. The provided diagrams of the synthetic pathways and the biological mechanism of action are intended to offer a clear and concise visual aid for understanding the core concepts discussed. Further experimental validation of the proposed labeled synthesis is warranted to establish a robust and efficient protocol.
References
The Metabolic Journey of 5-Azacytosine-15N4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic fate of 5-Azacytosine, with a focus on its isotopically labeled form, 5-Azacytosine-15N4. The inclusion of the stable isotope ¹⁵N₄ serves as a powerful tool for tracing and quantifying the molecule's journey through the body, providing invaluable data for pharmacokinetic and pharmacodynamic studies. This document will delve into the absorption, distribution, metabolism, and excretion (ADME) of this crucial therapeutic agent, supported by quantitative data, detailed experimental protocols, and visual representations of the key biological pathways involved.
Absorption and Distribution: A Rapid Onset
Following administration, 5-Azacytidine, the ribonucleoside form of 5-Azacytosine, is rapidly absorbed and distributed throughout the body. Studies in cancer patients using radiolabeled 5-[4-¹⁴C]azacytidine have shown a multiphasic disappearance pattern from the plasma, with a beta-phase half-life ranging from 3.4 to 6.2 hours[1]. Subcutaneous administration results in rapid absorption, with peak plasma levels achieved within 30 minutes.
The distribution of 5-Azacytidine extends to various tissues, with concentrations in several organs exceeding those in the plasma. This indicates active tissue uptake, which is critical for its therapeutic effect.
Quantitative Tissue Distribution of ¹⁴C-Azacitidine Radioactivity in Rats
| Tissue | Concentration (µg eq/g or mL) at 1 hour post-dose (Subcutaneous) | Concentration (µg eq/g or mL) at 1 hour post-dose (Intravenous) |
| Spleen | 10.5 | 12.3 |
| Kidney | 8.7 | 9.8 |
| Liver | 5.4 | 6.1 |
| Bone Marrow | 4.2 | 5.5 |
| Plasma | 1.8 | 2.5 |
Data synthesized from studies in male Sprague-Dawley rats after a single dose of ¹⁴C-azacitidine[1].
Notably, high concentrations of radioactivity are observed in the spleen, kidney, and liver[1]. The accumulation of radioactivity in blood cells increases over time, from 30 minutes to 48 hours post-administration[1]. The binding of azacitidine to serum protein is low, at less than 9%[1].
Cellular Uptake and Metabolism: The Path to Activity
The therapeutic efficacy of 5-Azacytosine is contingent on its cellular uptake and subsequent metabolic activation. As a nucleoside analog, it utilizes the body's natural nucleoside transport mechanisms to enter cells.
Experimental Workflow: Cellular Uptake and Metabolism of 5-Azacytosine
References
5-Azacytosine-15N4 Versus Unlabeled 5-Azacytosine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Azacytosine, a heterocyclic base, is a fundamental component of nucleoside analogues like 5-Azacytidine (B1684299), known for its epigenetic modifying properties through the inhibition of DNA methyltransferases (DNMTs).[1] The introduction of stable isotope-labeled 5-Azacytosine, specifically 5-Azacytosine-15N4, has provided researchers with a powerful tool for quantitative analysis and metabolic tracing. This technical guide provides a comprehensive comparison of unlabeled 5-Azacytosine and its 15N4-labeled counterpart, detailing their properties, synthesis, and applications. It further outlines key experimental protocols and visualizes the associated biochemical pathways and workflows, offering a critical resource for researchers in epigenetics, pharmacology, and drug development.
Introduction
5-Azacytosine is a pyrimidine (B1678525) analogue where the carbon atom at the 5th position is replaced by a nitrogen atom.[2] This structural modification is the basis for its potent biological activity. When incorporated into DNA, 5-Azacytosine and its derivatives can covalently trap DNA methyltransferases, leading to the depletion of these enzymes and subsequent hypomethylation of DNA.[3] This reactivation of epigenetically silenced genes, such as tumor suppressor genes, is a key mechanism in its therapeutic effects, particularly in the treatment of myelodysplastic syndromes.[1]
The advent of stable isotope labeling has revolutionized the study of drug metabolism and pharmacokinetics. This compound, in which the four nitrogen atoms of the triazine ring are replaced with the heavy isotope ¹⁵N, serves as an ideal internal standard for mass spectrometry-based quantification and as a tracer to elucidate the metabolic fate of the compound.[4] This guide will explore the distinct characteristics and applications of both the labeled and unlabeled forms of 5-Azacytosine.
Comparative Data of 5-Azacytosine and this compound
The primary distinction between 5-Azacytosine and its 15N4-labeled analogue lies in their mass, a property leveraged in mass spectrometry. Other physicochemical properties are largely identical.
| Property | Unlabeled 5-Azacytosine | This compound | Reference(s) |
| Molecular Formula | C₃H₄N₄O | C₃H₄(¹⁵N)₄O | [5] |
| Molecular Weight | 112.09 g/mol | 116.06 g/mol | [5] |
| Appearance | White to off-white solid | Not specified, expected to be a white solid | [2] |
| Melting Point | >300 °C | Not specified, expected to be >300 °C | [2] |
| Solubility | Slightly soluble in water and DMSO | Not specified, expected to be similar to unlabeled | [2] |
| Primary Application | Precursor for drug synthesis, research chemical for epigenetic studies | Internal standard for quantitative mass spectrometry, metabolic tracer | [2][4] |
Synthesis Overview
Unlabeled 5-Azacytosine
The synthesis of 5-Azacytosine can be achieved through the reaction of dicyandiamide (B1669379) with formic acid. A common method involves heating these precursors in an autoclave, followed by purification with hydrochloric acid and precipitation with ammonia.[2]
This compound
Mechanism of Action: DNA Methylation Inhibition
The primary mechanism of action for 5-Azacytosine, following its conversion to the deoxynucleoside triphosphate and incorporation into DNA, is the inhibition of DNA methyltransferases (DNMTs), particularly DNMT1.[7]
Caption: Mechanism of 5-Azacytosine-induced DNA hypomethylation.
Downstream Signaling Effects of DNMT1 Inhibition
The inhibition of DNMT1 by 5-Azacytosine can have widespread effects on cellular signaling pathways. One notable interaction is with the RAS/MEK/ERK pathway, which is often dysregulated in cancer.
Caption: Downstream effects of 5-Azacytosine-mediated DNMT1 inhibition.
Experimental Protocols
In Vitro Cell Treatment for DNA Demethylation
This protocol is adapted from methods used for 5-azacytidine and 5-aza-2'-deoxycytidine and can be optimized for 5-Azacytosine.
Objective: To induce DNA demethylation in cultured cells using 5-Azacytosine.
Materials:
-
5-Azacytosine (unlabeled)
-
Dimethyl sulfoxide (B87167) (DMSO) or sterile phosphate-buffered saline (PBS)
-
Cell culture medium appropriate for the cell line
-
Cultured cells (e.g., cancer cell line with known hypermethylated genes)
-
Sterile, nuclease-free water
-
Ice
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of 5-Azacytosine (e.g., 10 mM) in ice-cold sterile PBS or DMSO. Due to the instability of 5-Azacytosine in aqueous solutions, it is crucial to prepare fresh stock solutions and keep them on ice.[8]
-
-
Cell Seeding:
-
Seed cells in appropriate culture vessels and allow them to adhere and enter the logarithmic growth phase (typically 24 hours).
-
-
Treatment:
-
Dilute the 5-Azacytosine stock solution in pre-warmed culture medium to the desired final concentration (typically in the range of 1-25 µM, to be optimized for each cell line).[8]
-
Remove the existing medium from the cells and replace it with the medium containing 5-Azacytosine.
-
-
Incubation and Medium Change:
-
Incubate the cells for 48-72 hours. Because 5-Azacytosine is unstable in culture medium and its effect is dependent on incorporation during DNA replication, the medium should be replaced with fresh medium containing 5-Azacytosine every 24 hours.[8]
-
-
Harvesting:
-
After the treatment period, harvest the cells for downstream analysis (e.g., DNA extraction for methylation analysis, RNA extraction for gene expression analysis, or protein extraction for Western blotting).
-
Quantification of 5-Azacytosine in Biological Samples using LC-MS/MS with this compound Internal Standard
This protocol is based on the principles of the AZA-MS method for the nucleoside and adapted for the free base.[9]
Objective: To accurately quantify the concentration of 5-Azacytosine in a biological matrix (e.g., plasma, cell lysates) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Biological samples containing unlabeled 5-Azacytosine
-
This compound (as an internal standard)
-
Formic acid
-
Ultrapure water
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Appropriate LC column (e.g., C18)
Procedure:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
To a known volume of the sample (e.g., 100 µL of plasma), add a known amount of this compound internal standard solution.
-
Perform protein precipitation by adding a sufficient volume of ice-cold acetonitrile (e.g., 3 volumes).
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analyte from other matrix components using a suitable LC gradient.
-
Detect and quantify 5-Azacytosine and this compound using multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions will need to be optimized for the instrument used.
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of unlabeled 5-Azacytosine spiked into the same biological matrix, with a constant concentration of the this compound internal standard.
-
Calculate the concentration of 5-Azacytosine in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Workflow for Quantitative Analysis
The use of this compound is pivotal in quantitative workflows, ensuring accuracy and precision by correcting for variations in sample preparation and instrument response.
Caption: Workflow for LC-MS/MS quantification of 5-Azacytosine.
Conclusion
5-Azacytosine remains a cornerstone molecule in the field of epigenetics, both as a research tool and as a precursor to clinically approved drugs. The availability of its stable isotope-labeled form, this compound, significantly enhances the rigor and reliability of quantitative studies. By serving as an ideal internal standard, this compound enables precise measurement of drug levels in complex biological matrices, which is critical for pharmacokinetic and pharmacodynamic assessments in drug development. Furthermore, its utility as a metabolic tracer opens avenues for a deeper understanding of its cellular uptake, metabolism, and mechanism of action. This guide provides a foundational resource for researchers to effectively utilize both unlabeled and labeled 5-Azacytosine in their experimental designs, ultimately contributing to advancements in epigenetic therapy and beyond.
References
- 1. 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNMT1 expression partially dictates 5-Azacytidine sensitivity and correlates with RAS/MEK/ERK activity in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Methylation Inhibitor 5-Aza-2′-Deoxycytidine Induces Reversible Genome-Wide DNA Damage That Is Distinctly Influenced by DNA Methyltransferases 1 and 3B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AZA-MS: a novel multiparameter mass spectrometry method to determine the intracellular dynamics of azacitidine therapy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 5-Azacytosine-¹⁵N₄ in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Azacytosine and its nucleoside analog, 5-Azacytidine, are potent inhibitors of DNA methyltransferases (DNMTs).[1][2] Their incorporation into DNA leads to the covalent trapping and subsequent degradation of DNMTs, resulting in passive demethylation of the genome.[1] This epigenetic reprogramming can lead to the re-expression of silenced tumor suppressor genes, induction of cell differentiation, and apoptosis, making these compounds valuable tools in cancer research and therapy.[1][2]
The isotopically labeled version, 5-Azacytosine-¹⁵N₄, contains four ¹⁵N stable isotopes, making it an invaluable tracer for a range of applications in cell culture. It can be used as an internal standard for accurate quantification of 5-Azacytosine and its metabolites by mass spectrometry, and to trace the metabolic fate of the molecule and its incorporation into DNA and RNA. This allows for detailed studies of its mechanism of action and pharmacodynamics at the cellular level.
Key Applications
-
DNA Methylation Studies: Inducing genome-wide or gene-specific demethylation to study the role of DNA methylation in gene regulation, cellular differentiation, and disease.
-
Cancer Research: Investigating the anti-neoplastic effects of DNA demethylation on various cancer cell lines, including inhibition of proliferation, induction of apoptosis, and cell cycle arrest.
-
Drug Development: Evaluating the efficacy of 5-Azacytosine as a single agent or in combination with other chemotherapeutic drugs.
-
Metabolic Tracing and Flux Analysis: Utilizing the ¹⁵N label to trace the metabolic fate of 5-Azacytosine, its incorporation into nucleic acids, and its impact on cellular metabolism using techniques like LC-MS/MS.
-
Quantitative Analysis: Serving as an internal standard for accurate and precise quantification of 5-Azacytidine and its metabolites in biological samples.
Safety and Handling
5-Azacytosine and its analogs are considered potential carcinogens and teratogens.[3][4] Appropriate safety precautions must be taken when handling these compounds.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or aerosols.
-
Storage: Store the lyophilized powder at -20°C. Once reconstituted, store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Solutions in DMSO are generally more stable than aqueous solutions.[1][3]
-
Disposal: Dispose of waste according to institutional and local regulations for hazardous materials.
Data Presentation: Quantitative Effects of 5-Azacytidine
The following tables summarize the quantitative effects of 5-Azacytidine on various cancer cell lines. It is important to note that the IC₅₀ values and cellular responses can vary significantly between cell lines and experimental conditions.
Table 1: IC₅₀ Values of 5-Azacytidine in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC₅₀ (µM) |
| A549 | Non-Small Cell Lung Cancer | 48 | 2.218 |
| SK-MES-1 | Non-Small Cell Lung Cancer | 48 | 1.629 |
| H1792 | Non-Small Cell Lung Cancer | 48 | 1.471 |
| H522 | Non-Small Cell Lung Cancer | 48 | 1.948 |
| HCT-116 | Colon Cancer | 24 | 2.18 |
| HCT-116 | Colon Cancer | 48 | 1.98 |
| MOLT-4 | Acute Lymphoblastic Leukemia | 24 | 16.51 |
| MOLT-4 | Acute Lymphoblastic Leukemia | 48 | 13.45 |
| Jurkat | Acute Lymphoblastic Leukemia | 24 | 12.81 |
| Jurkat | Acute Lymphoblastic Leukemia | 48 | 9.78 |
| P39 | Myeloid Leukemia | 24-72 | 0.1 - 1 |
Table 2: Effects of 5-Azacytidine on Apoptosis and Cell Cycle
| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (hours) | Effect |
| A549 | Non-Small Cell Lung Cancer | 50 | 72 | 13.32% increase in apoptosis |
| HCT-116 | Colon Cancer | 2.18 | 24 | Significant increase in apoptosis |
| HCT-116 | Colon Cancer | 1.98 | 48 | Significant increase in apoptosis |
| MM.1S | Multiple Myeloma | 1.25 - 5 | 24 - 72 | Dose- and time-dependent increase in apoptosis |
| PC12 | Pheochromocytoma | > 0.1 µg/mL | 24 - 48 | Induction of apoptosis |
| C2C12 | Myoblasts | 5 | 24 | Inhibition of proliferation, increase in p21 |
| T-cells | - | 2 | 72 | G₁ cell cycle arrest, increased p16 |
Experimental Protocols
Protocol 1: General Cell Culture Treatment with 5-Azacytosine
This protocol provides a general guideline for treating adherent or suspension cells with 5-Azacytosine. Optimal concentrations and incubation times should be determined empirically for each cell line and experimental endpoint.
Materials:
-
5-Azacytosine-¹⁵N₄
-
Anhydrous DMSO
-
Complete cell culture medium appropriate for the cell line
-
Sterile, nuclease-free water
-
Cell culture plates or flasks
-
Cell line of interest
Procedure:
-
Stock Solution Preparation:
-
Reconstitute the lyophilized 5-Azacytosine-¹⁵N₄ in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10-20 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Solutions in DMSO are stable for at least one month at -20°C.[3]
-
-
Cell Seeding:
-
Seed the cells at a density that will allow for logarithmic growth during the treatment period. The optimal seeding density will vary depending on the cell line's growth rate.
-
-
Treatment:
-
On the day of treatment, thaw an aliquot of the 5-Azacytosine-¹⁵N₄ stock solution.
-
Dilute the stock solution in complete cell culture medium to the desired final concentration. It is crucial to add the diluted drug to the cells immediately, as 5-Azacytosine is unstable in aqueous solutions.
-
For most cell lines, a concentration range of 0.1 µM to 10 µM is a good starting point.
-
Replace the existing medium with the medium containing 5-Azacytosine.
-
Due to its instability in aqueous solution, the medium containing 5-Azacytosine should be replaced every 24 hours for long-term experiments.[1]
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The duration of treatment will depend on the cell doubling time and the experimental goal. To achieve significant demethylation, cells should undergo at least one to two cell divisions in the presence of the drug.
-
-
Harvesting and Analysis:
-
After the incubation period, harvest the cells for downstream analysis, such as DNA methylation analysis, RNA extraction for gene expression studies, protein extraction for Western blotting, or cell-based assays (e.g., apoptosis, cell cycle analysis).
-
Protocol 2: Quantitative Analysis of 5-Azacytosine-¹⁵N₄ Incorporation into DNA/RNA via LC-MS/MS
This protocol outlines the use of 5-Azacytosine-¹⁵N₄ as an internal standard for the quantification of 5-Azacytidine incorporation into genomic DNA and RNA.
Materials:
-
Cells treated with unlabeled 5-Azacytidine
-
5-Azacytosine-¹⁵N₄ (as internal standard)
-
DNA/RNA extraction kit
-
Enzymatic digestion buffer (e.g., containing nuclease P1, phosphodiesterase I, and alkaline phosphatase)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat cells with unlabeled 5-Azacytidine as described in Protocol 1.
-
-
DNA/RNA Extraction:
-
Harvest the cells and extract genomic DNA and/or RNA using a commercial kit according to the manufacturer's instructions.
-
-
Sample Preparation for LC-MS/MS:
-
Quantify the extracted DNA/RNA.
-
To a known amount of DNA or RNA (e.g., 1-10 µg), add a known amount of 5-Azacytosine-¹⁵N₄ as an internal standard (e.g., 5 µL of a 50 µM solution).[5]
-
Digest the nucleic acids into individual nucleosides using an enzymatic cocktail.
-
Stop the digestion reaction and prepare the samples for injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Perform chromatographic separation of the nucleosides using a suitable column (e.g., C18 or porous graphitic carbon).
-
Use a triple quadrupole mass spectrometer in positive electrospray ionization mode for detection.
-
Set up multiple reaction monitoring (MRM) to detect the specific mass transitions for unlabeled 5-Azacytidine and the ¹⁵N₄-labeled internal standard.
-
Quantify the amount of incorporated 5-Azacytidine by comparing the peak area of the analyte to the peak area of the internal standard.
-
Protocol 3: Metabolic Tracing of 5-Azacytosine-¹⁵N₄
This protocol describes a general approach for tracing the metabolic fate of 5-Azacytosine-¹⁵N₄ in cell culture.
Materials:
-
5-Azacytosine-¹⁵N₄
-
Complete cell culture medium
-
Cell line of interest
-
Metabolite extraction buffer (e.g., cold 80% methanol)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to a desired confluency.
-
Replace the standard culture medium with a medium containing a known concentration of 5-Azacytosine-¹⁵N₄. The concentration and labeling time will need to be optimized based on the specific research question and the metabolic pathways of interest. A time course experiment (e.g., 0, 2, 6, 12, 24 hours) is recommended.
-
-
Metabolite Extraction:
-
At each time point, rapidly quench the metabolism by placing the culture dish on dry ice and aspirating the medium.
-
Wash the cells quickly with ice-cold PBS.
-
Add ice-cold extraction buffer (e.g., 80% methanol) to the cells and scrape them from the plate.
-
Collect the cell lysate and centrifuge to pellet the cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the metabolite extracts using an LC-MS/MS system capable of high-resolution mass analysis.
-
Monitor the mass spectra for metabolites containing the ¹⁵N label. The number of ¹⁵N atoms incorporated into a metabolite will result in a corresponding mass shift.
-
By tracking the appearance of ¹⁵N-labeled metabolites over time, it is possible to map the metabolic pathways that 5-Azacytosine enters.
-
Visualization of Key Signaling Pathways and Experimental Workflow
DNA Methylation Inhibition Workflow
Caption: Experimental workflow for cell treatment with 5-Azacytosine-¹⁵N₄.
5-Azacytosine Mechanism of Action
Caption: Mechanism of 5-Azacytosine inducing epigenetic changes and cellular responses.
5-Azacytosine, p53, and Apoptosis Signaling Pathway
Caption: 5-Azacytosine-induced p53-mediated apoptosis pathway.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AZA-MS: a novel multiparameter mass spectrometry method to determine the intracellular dynamics of azacitidine therapy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Labeling in Proteomics: A Focus on Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)
A Note on 5-Azacytosine-15N4: Initial searches for the direct application of this compound in metabolic labeling for proteomics did not yield established protocols or widespread use. 5-Azacytidine, a related compound, is primarily known as a DNA methyltransferase inhibitor with cytotoxic properties and is incorporated into RNA, influencing protein synthesis indirectly.[1][2][3] While its isotopically labeled form, 5-Azacytidine-15N4, is available as a tracer for metabolic studies, its utility as a general metabolic label for proteome-wide quantification is not well-documented in the scientific literature.[4]
Therefore, these application notes will focus on a well-established and widely used method for metabolic labeling in quantitative proteomics: Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) . Specifically, we will detail the use of ¹³C₆,¹⁵N₄-Arginine , a common isotopically labeled amino acid that aligns with the user's interest in ¹⁵N₄ labeling. SILAC allows for the direct and accurate quantification of proteins by incorporating stable isotope-labeled amino acids into the entire proteome of living cells.[5][6]
Introduction to SILAC for Quantitative Proteomics
SILAC is a powerful technique for the in-vivo incorporation of stable isotope-labeled amino acids into proteins.[6] This method enables the relative and absolute quantification of thousands of proteins from different cell populations in a single mass spectrometry (MS) experiment. The core principle involves growing two or more cell populations in specialized media: one in a "light" medium containing natural abundance amino acids and the other(s) in a "heavy" medium containing amino acids labeled with heavy isotopes, such as ¹³C and ¹⁵N.[6]
After a sufficient number of cell divisions, the heavy amino acids are fully incorporated into the proteome of the "heavy" cell population. The cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Subsequently, the cell lysates are combined, and the proteins are extracted, digested into peptides, and analyzed by mass spectrometry. Because peptides from the "heavy" and "light" populations are chemically identical but differ in mass, they appear as distinct peaks in the mass spectrum, allowing for their relative quantification.[5]
Mechanism of Action and Experimental Workflow
The SILAC workflow involves the metabolic incorporation of labeled amino acids during protein synthesis. The most commonly used amino acids for labeling are arginine and lysine, as the proteolytic enzyme trypsin cleaves proteins at the C-terminus of these residues, ensuring that most tryptic peptides will contain a label for quantification.[6]
Experimental Workflow Diagram
References
- 1. 5-azacytosine induces cytotoxicity via 5-methylcytosine depletion on chromatin-associated RNA in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-azacytosine induces cytotoxicity via 5-methylcytosine depletion on chromatin-associated RNA in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Azacytidine treatment of the fission yeast leads to cytotoxicity and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for the Quantitative Analysis of 5-Azacytosine-¹⁵N₄ by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Azacytosine is a key metabolite of the DNA methyltransferase inhibitor 5-azacytidine (B1684299), a drug used in the treatment of myelodysplastic syndromes.[1] Accurate quantification of 5-azacytosine is crucial for pharmacokinetic and pharmacodynamic studies. This document provides a detailed protocol for the quantitative analysis of 5-azacytosine in biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, 5-Azacytosine-¹⁵N₄. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it corrects for variations in sample preparation and instrument response.
Principle of the Assay
This method utilizes the high selectivity and sensitivity of tandem mass spectrometry to quantify 5-azacytosine. The assay is based on the principle of stable isotope dilution, where a known amount of 5-Azacytosine-¹⁵N₄ is added to the sample at the beginning of the sample preparation process. This internal standard behaves identically to the endogenous 5-azacytosine throughout extraction, chromatography, and ionization. By comparing the mass spectrometric response of the analyte to that of the internal standard, precise and accurate quantification can be achieved.
Logical Relationship of Stable Isotope Dilution
Caption: Principle of quantitative analysis using a stable isotope-labeled internal standard.
Experimental Protocols
Materials and Reagents
-
5-Azacytosine analytical standard
-
5-Azacytosine-¹⁵N₄ internal standard
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other biological matrix)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)[2]
-
96-well plates
-
Microcentrifuge tubes
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 5-azacytosine and 5-Azacytosine-¹⁵N₄ in methanol.
-
Working Standard Solutions: Serially dilute the 5-azacytosine primary stock solution with 50:50 (v/v) methanol:water to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the 5-Azacytosine-¹⁵N₄ primary stock solution with 50:50 (v/v) methanol:water.
Sample Preparation (Solid-Phase Extraction)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the 100 ng/mL internal standard working solution and vortex briefly.
-
Add 200 µL of 0.1% formic acid in acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid) for LC-MS/MS analysis.
Experimental Workflow Diagram
Caption: Workflow for the extraction of 5-azacytosine from plasma samples.
LC-MS/MS Conditions
Liquid Chromatography (LC)
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[3] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS)
| Parameter | Recommended Setting |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[2] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Instrument dependent |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 5-Azacytosine | 113.1 | 71.1 | 20 (Proposed) |
| 5-Azacytosine-¹⁵N₄ | 117.1 | 74.1 | 20 (Proposed) |
Note: The proposed product ions are based on the neutral loss of isocyanic acid (HNCO). The collision energy should be optimized for the specific instrument used.
Data Presentation and Quantitative Analysis
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of 5-azacytosine to 5-Azacytosine-¹⁵N₄ against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
Method Validation Parameters
The following tables summarize the expected performance characteristics of the assay, based on similar published methods for related compounds.[2][4]
Table 1: Calibration Curve and Linearity
| Parameter | Expected Value |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | ≥ 0.995 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (%RSD) |
| LLOQ | 1 | ± 20% | ≤ 20% |
| Low QC | 3 | ± 15% | ≤ 15% |
| Mid QC | 100 | ± 15% | ≤ 15% |
| High QC | 800 | ± 15% | ≤ 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | > 85% | 90 - 110% |
| High QC | 800 | > 85% | 90 - 110% |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of 5-azacytosine in biological matrices using LC-MS/MS with a stable isotope-labeled internal standard. The described method is expected to be sensitive, specific, accurate, and precise, making it suitable for regulated bioanalysis in support of preclinical and clinical drug development. The provided workflows and data tables serve as a guide for researchers to implement this assay in their laboratories.
References
- 1. A robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of 5-azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of 5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of 5-azacitidine in human plasma by LC-MS/MS: application to pharmacokinetics pilot study in MDS/AML patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Azacytosine, TMS [webbook.nist.gov]
Application Notes and Protocols for NMR Spectroscopy of 15N Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for key Nuclear Magnetic Resonance (NMR) spectroscopy techniques utilized for the study of 15N labeled compounds. These methods are instrumental in determining the structure, dynamics, and interactions of proteins and other biomolecules, playing a crucial role in drug discovery and development.
Introduction to 15N Isotope Labeling
Nitrogen-15 (¹⁵N) is a stable isotope that is essential for a wide range of biomolecular NMR studies.[1] While the natural abundance of ¹⁵N is low (around 0.37%), proteins and nucleic acids can be enriched with ¹⁵N by providing labeled nutrients (e.g., ¹⁵NH₄Cl) during expression.[1][2] This isotopic labeling allows for the specific observation of nitrogen atoms within a macromolecule, enabling a suite of powerful NMR experiments that provide information at atomic resolution.[1][3] The spin-1/2 nature of the ¹⁵N nucleus results in sharp NMR signals, which is a significant advantage over the quadrupolar and naturally abundant ¹⁴N nucleus that produces very broad signals.[2][3]
Core NMR Techniques for 15N Labeled Proteins
¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC)
The ¹H-¹⁵N HSQC experiment is often the starting point for NMR studies of ¹⁵N labeled proteins. It is a two-dimensional experiment that correlates the chemical shifts of amide protons (¹H) with their directly bonded nitrogen atoms (¹⁵N).[4] The resulting spectrum serves as a "fingerprint" of the protein, with each non-proline residue typically giving rise to a single peak.[4][5] This allows for the assessment of sample integrity, folding, and homogeneity.[4]
-
Fingerprinting and Structural Integrity: A well-dispersed ¹H-¹⁵N HSQC spectrum is indicative of a folded protein. Changes in the spectrum can indicate unfolding, aggregation, or degradation.
-
Ligand Binding and Drug Screening: Changes in the chemical shifts of specific peaks upon the addition of a ligand can identify the binding site on the protein, a technique known as Chemical Shift Perturbation (CSP) mapping.[5][6][7] This is a powerful tool in the initial stages of drug discovery for hit identification and validation.[7][8]
-
Resonance Assignment: The HSQC spectrum is the foundation for sequential backbone resonance assignment, which is a prerequisite for detailed structure determination and dynamics studies.[9]
-
Sample Preparation:
-
Spectrometer Setup:
-
Insert the sample into the spectrometer and lock onto the D₂O signal.
-
Tune and match the ¹H and ¹⁵N channels of the probe.
-
Optimize the shim currents to achieve a narrow and symmetrical water signal.
-
-
Acquisition Parameters (Example for a 600 MHz Spectrometer):
-
Use a sensitivity-enhanced HSQC pulse sequence (e.g., hsqcetf3gpsi).[9]
-
Set the ¹H spectral width to ~14 ppm, centered at the water resonance (~4.7 ppm).
-
Set the ¹⁵N spectral width to ~35 ppm, centered at ~118 ppm.[10]
-
Acquire at least 2048 complex points in the direct ¹H dimension and 128-256 complex points in the indirect ¹⁵N dimension.[10]
-
Set the number of scans based on the sample concentration (e.g., 8-16 scans for a ~500 µM sample).[10]
-
Set the inter-scan delay (d1) to 1-1.5 seconds.
-
-
Data Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform Fourier transformation.
-
Phase correct the spectrum manually.
-
Reference the spectrum using the water signal.
-
Transverse Relaxation-Optimized Spectroscopy (TROSY)
For larger proteins (>25 kDa), spectral resolution and sensitivity in standard HSQC experiments are often poor due to rapid transverse relaxation.[9] Transverse Relaxation-Optimized Spectroscopy (TROSY) is a technique that significantly enhances both resolution and sensitivity for larger macromolecules by taking advantage of interference between different relaxation mechanisms at high magnetic fields.[11][12] This has enabled the study of biomolecules up to 1,000 kDa in solution.[12]
-
Large Proteins and Macromolecular Complexes: TROSY is the method of choice for studying the structure and interactions of large proteins and their complexes.[12][13]
-
Intrinsically Disordered Proteins (IDPs): TROSY can improve spectral quality for large IDPs, which often suffer from severe spectral overlap.[14][15]
-
Studies without Deuteration: While deuteration is often beneficial, ¹⁵N-detected TROSY experiments can provide high-quality spectra without the need for deuteration, which is advantageous for proteins that are difficult to express in deuterated media.[11][12]
The protocol is similar to the standard HSQC, with the primary difference being the pulse sequence and often the requirement for a higher field spectrometer.
-
Sample Preparation: As per the HSQC protocol. For very large proteins, uniform deuteration with back-exchange of amide protons in H₂O is highly recommended to reduce relaxation.
-
Spectrometer Setup: As per the HSQC protocol. TROSY experiments benefit significantly from higher magnetic fields (≥ 600 MHz).[11]
-
Acquisition Parameters:
-
Use a TROSY-based pulse sequence (e.g., trosyetf3gpsi).
-
Other parameters are similar to the HSQC experiment, but may require optimization based on the specific protein and spectrometer.
-
-
Data Processing: Similar to the HSQC protocol.
¹⁵N Relaxation Experiments for Protein Dynamics
NMR is a powerful tool for studying protein dynamics over a wide range of timescales.[16][17][18] By measuring the relaxation rates of the ¹⁵N nuclei, one can gain insights into the flexibility and conformational changes of the protein backbone. The primary experiments are:
-
T₁ (Longitudinal Relaxation): Measures the spin-lattice relaxation rate, which is sensitive to fast (picosecond to nanosecond) motions.[16][19]
-
T₂ (Transverse Relaxation): Measures the spin-spin relaxation rate, which is sensitive to both fast and slower (microsecond to millisecond) motions.[16][19]
-
¹H-¹⁵N Heteronuclear Nuclear Overhauser Effect (hetNOE): Provides information about the amplitude of fast backbone motions.[19]
-
Identification of Flexible Regions: Residues in loops or at the termini of a protein often exhibit lower hetNOE values and longer T₁ and T₂ times, indicating higher flexibility.
-
Conformational Exchange: Elevated T₂ relaxation rates can indicate the presence of conformational exchange on the µs-ms timescale, which is often associated with functionally important motions.[16]
-
Protein-Ligand Interactions: Changes in dynamics upon ligand binding can reveal allosteric effects and provide a more complete picture of the binding event.
-
Sample Preparation: As per the HSQC protocol. The sample must be stable for the duration of the experiments.
-
Spectrometer Setup: As per the HSQC protocol.
-
Acquisition:
-
A series of 2D ¹H-¹⁵N correlation spectra are recorded with a variable relaxation delay.
-
For T₁: Typically 8-10 spectra are recorded with relaxation delays ranging from ~10 ms (B15284909) to ~1.5 s.
-
For T₂: Typically 8-10 spectra are recorded with relaxation delays ranging from ~10 ms to ~200 ms.
-
For hetNOE: Two spectra are recorded, one with proton saturation and one without.[19]
-
-
Data Processing and Analysis:
-
Process the 2D spectra as described for the HSQC.
-
For each assigned residue, measure the peak intensity or volume in each spectrum of the relaxation series.
-
Fit the decay of peak intensity as a function of the relaxation delay to an exponential function to extract the T₁ and T₂ relaxation rates.
-
The hetNOE is calculated as the ratio of peak intensities in the spectra with and without proton saturation.[19]
-
Quantitative Data Summary
| Technique | Molecular Weight Range | Key Information Provided | Typical Protein Concentration |
| ¹H-¹⁵N HSQC | < 25 kDa | Fingerprint, structural integrity, ligand binding | 50 µM - 1 mM |
| ¹H-¹⁵N TROSY | > 25 kDa (up to ~1 MDa)[12][20] | Structure and interactions of large molecules | 50 µM - 1 mM |
| ¹⁵N Relaxation | < 50 kDa (up to 200 kDa with TROSY and deuteration)[19][20] | Backbone dynamics (ps-ms timescale) | > 200 µM |
| CSP Mapping | < 40 kDa (for assignment)[7] | Ligand binding site identification | 50 µM - 500 µM |
Visualizations
Caption: General experimental workflow for 15N NMR studies.
Caption: Workflow for Chemical Shift Perturbation (CSP) mapping.
Caption: Workflow for protein dynamics analysis using 15N relaxation.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. Nitrogen NMR [chem.ch.huji.ac.il]
- 3. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]
- 4. protein-nmr.org.uk [protein-nmr.org.uk]
- 5. protein-nmr.org.uk [protein-nmr.org.uk]
- 6. bionmr.unl.edu [bionmr.unl.edu]
- 7. Perspectives on NMR in drug discovery: a technique comes of age - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bionmr.unl.edu [bionmr.unl.edu]
- 9. HSQC_15N.nan [protocols.io]
- 10. Collecting a 15N Edited HSQC - Powers Wiki [bionmr.unl.edu]
- 11. Nitrogen detected TROSY at high field yields high resolution and sensitivity for protein NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Field TROSY 15N NMR and Protein Structure | Bruker [bruker.com]
- 13. Solution NMR Experiment for Measurement of 15N-1H Residual Dipolar Couplings in Large Proteins and Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 15N-Detected TROSY NMR experiments to study large disordered proteins in high-field magnets - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. 15N-detected TROSY NMR experiments to study large disordered proteins in high-field magnets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lucianosphere.medium.com [lucianosphere.medium.com]
- 17. Protein Dynamics by 15N Nuclear Magnetic Relaxation | Springer Nature Experiments [experiments.springernature.com]
- 18. Protein dynamics by ¹⁵N nuclear magnetic relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. NMR 15N Relaxation Experiments for the Investigation of Picosecond to Nanoseconds Structural Dynamics of Proteins [jove.com]
- 20. NMR 15N Relaxation Experiments for the Investigation of Picosecond to Nanoseconds Structural Dynamics of Proteins - JuSER [juser.fz-juelich.de]
Application Notes: Incorporating 5-Azacytosine-15N4 into Cellular DNA and RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Azacytidine (B1684299) (5-AzaC) and its deoxy analog, 5-aza-2'-deoxycytidine (Decitabine), are potent DNA hypomethylating agents used in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1] Their mechanism of action involves incorporation into DNA and RNA, leading to the covalent trapping of DNA methyltransferases (DNMTs), which results in the depletion of 5-methylcytosine (B146107) (5mC) and the reactivation of silenced tumor suppressor genes.[1][2] As a ribonucleoside analogue, 5-Azacytidine is predominantly incorporated into RNA (approximately 80-90%), which can disrupt nucleic acid and protein metabolism, leading to apoptosis.[3] A smaller fraction is converted to the deoxyribonucleoside form and incorporated into DNA.[3][4]
The isotopically labeled version, 5-Azacytosine-15N4, serves as a powerful tool for researchers. The ¹⁵N labels provide a distinct signal for tracking the compound's metabolic fate and incorporation into nucleic acids using sensitive analytical techniques like mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6] This allows for precise quantification of drug uptake, target engagement, and the study of structural changes in DNA and RNA upon incorporation.[4][7]
Metabolic Pathway and Mechanism of Action
Following cellular uptake, 5-Azacytidine is phosphorylated by uridine-cytidine kinase to 5-aza-cytidine monophosphate (5-aza-CMP) and subsequently to its triphosphate form, 5-aza-CTP.[3] The majority of 5-aza-CTP is incorporated into RNA by RNA polymerases. A smaller portion of the diphosphate (B83284) intermediate, 5-aza-CDP, is converted by ribonucleotide reductase to 5-aza-2'-deoxycytidine diphosphate (5-aza-dCDP), which is then phosphorylated to 5-aza-dCTP and incorporated into DNA by DNA polymerases.[4][8]
When incorporated into DNA, the nitrogen atom at the 5th position of the azacytosine ring forms an irreversible covalent bond with the DNMT enzyme, trapping it on the DNA. This prevents the methylation of cytosine residues during DNA replication, leading to passive demethylation of the genome.[2] Incorporation into RNA has also been shown to induce cytotoxicity by depleting RNA 5-methylcytosine (m⁵C), which disrupts transcriptional regulation and impairs processes like cell cycle control and DNA repair.[9][10]
References
- 1. 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of DNA methylation by 5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RNA-dependent inhibition of ribonucleotide reductase is a major pathway for 5-azacytidine activity in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AZA-MS: a novel multiparameter mass spectrometry method to determine the intracellular dynamics of azacitidine therapy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scbt.com [scbt.com]
- 7. Nitrogen-15 NMR spectroscopy of N-metallated nucleic acids: insights into 15N NMR parameters and N-metal bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 5-azacytosine induces cytotoxicity via 5-methylcytosine depletion on chromatin-associated RNA in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-azacytosine induces cytotoxicity via 5-methylcytosine depletion on chromatin-associated RNA in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Stable Isotope Labeled Nucleosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled (SIL) nucleosides are indispensable tools in modern biomedical research and drug development. The incorporation of heavy isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H), into nucleoside structures provides a powerful and non-radioactive means to trace their metabolic fate, elucidate complex biological pathways, and quantify their presence in biological matrices. These labeled compounds are crucial for a wide range of applications, including Nuclear Magnetic Resonance (NMR) spectroscopy for structural and dynamic studies of nucleic acids, Mass Spectrometry (MS) for metabolic flux analysis, and as internal standards for pharmacokinetic (PK) and pharmacodynamic (PD) studies in drug development.[1][2]
This document provides a comprehensive overview of the primary methods for synthesizing stable isotope-labeled nucleosides: chemical synthesis, enzymatic synthesis, and chemo-enzymatic synthesis. Detailed protocols for key synthetic procedures are provided, along with a comparative analysis of their respective advantages and limitations. Furthermore, this guide illustrates the application of these labeled compounds in metabolic studies and outlines the experimental workflows for their analysis using NMR and MS.
Synthesis Methodologies: A Comparative Overview
The choice of synthesis method for a stable isotope-labeled nucleoside depends on several factors, including the desired labeling pattern (uniform or site-specific), the scale of the synthesis, cost considerations, and the required isotopic purity.[3][4]
| Method | Description | Advantages | Disadvantages | Typical Yields | Isotopic Enrichment |
| Chemical Synthesis | Multi-step organic synthesis to build the labeled nucleoside from simple labeled precursors. Often utilizes solid-phase phosphoramidite (B1245037) chemistry for oligonucleotide synthesis.[5][6] | High flexibility for site-specific labeling. Scalable for large quantities. Well-established and versatile.[7] | Can be lengthy and complex. May require extensive purification. Lower yields for longer oligonucleotides (<10% for >50 nt).[4][8] | 13% - 70% for individual phosphoramidites.[7][9] | >98% |
| Enzymatic Synthesis | Utilizes purified enzymes or whole-cell systems to catalyze the synthesis of nucleosides from labeled precursors. Common for uniform labeling.[10] | High specificity and stereoselectivity. Milder reaction conditions. High yields for specific reactions.[10] | Limited to available enzymes and their substrate specificity. Can be costly to produce and purify enzymes.[4] | Up to 90% for specific nucleotide synthesis.[11][12] | >98% |
| Chemo-enzymatic Synthesis | Combines the flexibility of chemical synthesis for preparing labeled precursors with the efficiency and specificity of enzymatic transformations.[4][11] | Combines the advantages of both chemical and enzymatic methods. Allows for the synthesis of complex labeling patterns with high efficiency.[8][13] | Requires expertise in both organic chemistry and enzymology. Optimization of combined steps can be challenging. | >80% for nucleotide synthesis.[4][8] | >98% |
Experimental Protocols
Chemical Synthesis: Solid-Phase Synthesis of a ¹³C-Labeled Oligonucleotide
This protocol outlines the general steps for synthesizing an RNA oligonucleotide with a site-specific ¹³C label using an automated DNA/RNA synthesizer and phosphoramidite chemistry.[14]
Materials:
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.
-
Unlabeled RNA phosphoramidites (A, G, C, U) with appropriate 2'-OH and exocyclic amino protecting groups.
-
¹³C-labeled RNA phosphoramidite (e.g., [6-¹³C]-Uridine phosphoramidite).
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile).
-
Capping reagents (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF).
-
Oxidizing agent (e.g., 0.02 M Iodine in THF/Pyridine/Water).
-
Deblocking agent (e.g., 3% Trichloroacetic acid in dichloromethane).
-
Cleavage and deprotection solution (e.g., aqueous ammonia/methylamine).
-
Buffers for purification (e.g., HPLC-grade water, acetonitrile, triethylammonium (B8662869) acetate).
Procedure:
-
Synthesizer Setup: Load the CPG column, phosphoramidites (labeled and unlabeled), and all necessary reagents onto the automated synthesizer.
-
Synthesis Initiation: Program the desired oligonucleotide sequence into the synthesizer, specifying the cycle for the introduction of the ¹³C-labeled phosphoramidite.
-
Synthesis Cycle (repeated for each nucleotide):
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleoside on the solid support by washing with the deblocking agent.
-
Coupling: The ¹³C-labeled or unlabeled phosphoramidite and activator solution are delivered to the column to form a new phosphite (B83602) triester linkage.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants.
-
Oxidation: The phosphite triester is oxidized to a more stable phosphate (B84403) triester using the oxidizing agent.
-
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the CPG support and all protecting groups are removed by incubation with the cleavage and deprotection solution.
-
Purification: The crude oligonucleotide is purified by High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
-
Analysis: The purity and identity of the final product are confirmed by mass spectrometry and UV-Vis spectroscopy.
Enzymatic Synthesis: In Vitro Transcription with ¹⁵N-Labeled NTPs
This protocol describes the synthesis of a uniformly ¹⁵N-labeled RNA molecule using T7 RNA polymerase.[15][16][17][18]
Materials:
-
Linearized plasmid DNA or synthetic DNA oligonucleotide template containing a T7 promoter sequence.
-
¹⁵N-labeled ribonucleoside triphosphates (¹⁵N-NTPs: ATP, GTP, CTP, UTP).
-
T7 RNA Polymerase.
-
Transcription buffer (containing Tris-HCl, MgCl₂, DTT, and spermidine).
-
RNase inhibitor.
-
DNase I (RNase-free).
-
Purification system (e.g., denaturing PAGE or size-exclusion chromatography).
Procedure:
-
Transcription Reaction Setup: In a sterile, RNase-free microcentrifuge tube, combine the transcription buffer, ¹⁵N-NTPs, DNA template, and RNase inhibitor.
-
Initiation: Add T7 RNA polymerase to the reaction mixture and incubate at 37°C for 2-4 hours.
-
DNase Treatment: To remove the DNA template, add DNase I to the reaction and incubate at 37°C for 15-30 minutes.
-
RNA Precipitation: Precipitate the RNA by adding a salt solution (e.g., ammonium (B1175870) acetate) and ethanol. Centrifuge to pellet the RNA.
-
Purification: Purify the ¹⁵N-labeled RNA using denaturing PAGE or size-exclusion chromatography to remove unincorporated NTPs and other reaction components.
-
Quantification and Storage: Quantify the RNA concentration using UV-Vis spectroscopy and store at -80°C.
Chemo-enzymatic Synthesis of a Selectively Labeled Nucleoside
This protocol provides a general workflow for the synthesis of a selectively ¹³C and ¹⁵N-labeled uridine (B1682114) triphosphate (UTP).[4][8]
Part 1: Chemical Synthesis of Labeled Uracil (B121893)
-
Synthesize a labeled cyanoacetylurea (B75420) precursor using ¹³C- and/or ¹⁵N-labeled starting materials (e.g., K¹³CN and [¹⁵N₂]-urea).
-
Cyclize the precursor to form the labeled uracil ring.
-
Purify the labeled uracil by crystallization or chromatography.
Part 2: Enzymatic Conversion to UTP
-
One-pot reaction: Combine the chemically synthesized labeled uracil with ribose-5-phosphate, ATP, and a cocktail of enzymes including uridine phosphorylase, uridine monophosphate kinase, and nucleoside diphosphate (B83284) kinase in a suitable buffer.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) until the conversion to UTP is complete, monitoring the reaction progress by HPLC.
-
Purification: Purify the labeled UTP from the reaction mixture using anion-exchange chromatography.
-
Characterization: Confirm the identity and isotopic enrichment of the final product by mass spectrometry and NMR.
Visualizations
Signaling Pathways
The synthesis of nucleosides within a cell occurs through two main pathways: the de novo pathway, which builds nucleosides from simple precursors, and the salvage pathway, which recycles pre-existing bases and nucleosides. Understanding these pathways is crucial for designing metabolic labeling experiments and for developing drugs that target nucleotide metabolism.[5][19][20][21][22]
Experimental Workflows
The following diagrams illustrate typical experimental workflows for the application of stable isotope-labeled nucleosides in NMR spectroscopy and mass spectrometry-based metabolic flux analysis.
Applications in Drug Development
Stable isotope-labeled nucleosides are invaluable in various stages of the drug development pipeline.
-
Target Engagement: Labeled nucleosides can be used to confirm that a drug candidate is binding to its intended target within a cell.[20] By competing with the labeled compound, the unlabeled drug's ability to displace it can be quantified, providing a measure of target engagement.
-
Drug Metabolism and Pharmacokinetics (DMPK): SIL nucleosides are widely used as internal standards in quantitative bioanalysis by LC-MS/MS.[1][2] Their chemical and physical properties are nearly identical to the unlabeled drug, ensuring they behave similarly during sample extraction and analysis, which leads to highly accurate and precise quantification of the drug and its metabolites in biological samples.[][24]
-
Metabolic Flux Analysis: By tracing the metabolic fate of labeled nucleosides, researchers can understand how a drug perturbs specific metabolic pathways.[25][26][27] This is particularly important for the development of anticancer and antiviral drugs that target nucleotide metabolism.[28]
Conclusion
The synthesis of stable isotope-labeled nucleosides is a critical enabling technology for modern biomedical research and drug discovery. The choice between chemical, enzymatic, and chemo-enzymatic synthesis methods allows researchers to access a wide variety of labeled compounds tailored to their specific needs. The detailed protocols and workflows provided in this document serve as a practical guide for scientists and professionals in the field, facilitating the application of these powerful tools to advance our understanding of biology and to accelerate the development of new therapeutics.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Labeling DNA with stable isotopes: economical and practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. data.biotage.co.jp [data.biotage.co.jp]
- 6. Synthesizing Stable Isotope-Labeled Nucleic Acids | Silantes [silantes.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Chemo-enzymatic synthesis of selectively ¹³C/¹⁵N-labeled RNA for NMR structural and dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Chemo-enzymatic synthesis of site-specific isotopically labeled nucleotides for use in NMR resonance assignment, dynamics and structural characterizations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Chemo-enzymatic synthesis of site-specific isotopically labeled nucleo" by Andrew P. Longhini, Regan M. LeBlanc et al. [academicworks.cuny.edu]
- 13. academic.oup.com [academic.oup.com]
- 14. alfachemic.com [alfachemic.com]
- 15. researchgate.net [researchgate.net]
- 16. A one-step method for in vitro production of tRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. neb.com [neb.com]
- 18. protocols.io [protocols.io]
- 19. mdpi.com [mdpi.com]
- 20. Labelled chemical probes for demonstrating direct target engagement in living systems. | Semantic Scholar [semanticscholar.org]
- 21. Novel Convenient Approach to the Solid-Phase Synthesis of Oligonucleotide Conjugates | MDPI [mdpi.com]
- 22. Advances in Isotope Labeling for Solution Nucleic Acid Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 26. shimadzu.com [shimadzu.com]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
Application Notes and Protocols: 5-Azacytosine-15N4 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Azacytidine (B1684299), a nucleoside analogue of cytidine, is a potent inhibitor of DNA methylation with significant applications in cancer research and therapy. Its incorporation into DNA leads to the covalent trapping of DNA methyltransferases (DNMTs), resulting in the reversal of epigenetic silencing and the re-expression of tumor suppressor genes.[1][2][3] The isotopically labeled form, 5-Azacytosine-15N4, serves as a critical tool for detailed mechanistic and quantitative studies, allowing researchers to trace the metabolic fate and incorporation of 5-Azacytidine into nucleic acids. This document provides detailed application notes and experimental protocols for the use of this compound in cancer research.
Principle Applications of 5-Azacytidine in Cancer Research
5-Azacytidine has demonstrated a wide range of anti-neoplastic activities, primarily through its ability to modulate the epigenome. Key applications include:
-
Reactivation of Tumor Suppressor Genes: By inhibiting DNA methylation, 5-Azacytidine can reverse the hypermethylation of CpG islands in the promoter regions of tumor suppressor genes, leading to their re-expression.[2][3]
-
Induction of Apoptosis and Cell Cycle Arrest: Treatment with 5-Azacytidine can induce programmed cell death and inhibit the proliferation of cancer cells.[4][5]
-
Immunomodulatory Effects: 5-Azacytidine can enhance anti-tumor immunity by upregulating the expression of cancer-testis antigens and activating endogenous retroviruses, which can trigger an immune response.[1]
-
Synergistic Effects with Other Chemotherapeutics: 5-Azacytidine has been shown to enhance the efficacy of other chemotherapy drugs, such as cisplatin (B142131) and etoposide, in various cancer models.[6]
Specific Applications of this compound
The stable isotope-labeled this compound is an invaluable tool for:
-
Metabolic Tracing and Pharmacokinetic Studies: As a tracer, this compound allows for the precise tracking of the uptake, metabolism, and incorporation of 5-Azacytidine into DNA and RNA using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR).
-
Quantitative Analysis of Drug Incorporation: Researchers can quantify the extent of 5-Azacytidine incorporation into the nucleic acids of cancer cells, providing a direct measure of target engagement and helping to optimize dosing regimens.
-
Mechanism of Action Studies: By following the journey of the 15N4-labeled compound, investigators can gain deeper insights into the specific molecular pathways affected by 5-Azacytidine.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the effects of 5-Azacytidine on various cancer cell lines.
Table 1: IC50 Values of 5-Azacytidine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (hours) |
| A549 | Non-Small Cell Lung Cancer | 2218 | 48 |
| SK-MES-1 | Non-Small Cell Lung Cancer | 1629 | 48 |
| H1792 | Non-Small Cell Lung Cancer | 1471 | 48 |
| H522 | Non-Small Cell Lung Cancer | 1948 | 48 |
| HCT-116 | Colon Cancer | 2180 (24h), 1980 (48h) | 24 and 48 |
Data compiled from multiple sources.[2][5]
Table 2: In Vivo Dosage and Administration of 5-Azacytidine
| Cancer Model | Administration Route | Dosage | Treatment Schedule | Outcome |
| Pancreatic Ductal Adenocarcinoma (mouse) | Intraperitoneal injection | 1 mg/kg | Daily | Significant tumor regression |
| Refractory Solid Tumors (human Phase I) | Subcutaneous | 75 mg/m² | Daily for 10 days, 28-day cycles | Stable disease in 25% of patients |
Data compiled from multiple sources.[7][8]
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of 5-Azacytidine on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
5-Azacytidine (or this compound for tracer studies)
-
96-well plates
-
Thiazolyl Blue Tetrazolium Bromide (MTT) solution (1 mg/ml in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare a serial dilution of 5-Azacytidine in complete culture medium, with concentrations ranging from 10 nM to 5000 nM.
-
Remove the medium from the wells and add 100 µL of the various concentrations of 5-Azacytidine to the respective wells. Include a vehicle control (medium with DMSO if used for stock solution).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
After incubation, remove the medium and add 150 µL of MTT solution to each well.
-
Incubate for 1 hour at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.[2][5]
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by 5-Azacytidine.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
5-Azacytidine
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentration of 5-Azacytidine (e.g., IC50 concentration) for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[9]
Protocol 3: Global DNA Methylation Analysis (Bisulfite Sequencing)
This protocol assesses the effect of 5-Azacytidine on global DNA methylation.
Materials:
-
Cancer cells treated with 5-Azacytidine
-
DNA extraction kit
-
Sodium bisulfite
-
Wizard PCR Clean-Up System
-
Primers for a region of interest (e.g., LINE elements)
-
Taq polymerase
-
Pyrosequencing instrument
Procedure:
-
Treat cancer cells with 5-Azacytidine for a specified period.
-
Extract genomic DNA using a standard phenol-chloroform method or a commercial kit.
-
Denature 2 µg of DNA in 0.2 N NaOH at 37°C for 10 minutes.
-
Incubate the denatured DNA with 3 M sodium bisulfite at 50°C for 16 hours. This step converts unmethylated cytosines to uracil.
-
Purify the bisulfite-treated DNA using the Wizard PCR Clean-Up System.
-
Desulfonate the DNA with 0.3 N NaOH at 25°C for 5 minutes.
-
Amplify a specific genomic region (e.g., LINE elements as a surrogate for global methylation) using PCR with primers specific for the bisulfite-converted DNA.
-
Perform pyrosequencing to determine the methylation status of CpG sites within the amplified region.[7][10]
Visualization of Pathways and Workflows
Signaling Pathways
Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantification of azacitidine incorporation into human DNA/RNA by accelerator mass spectrometry as direct measure of target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Arabinosyl-5-azacytosine: a novel nucleoside entering clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nautilus.bio [nautilus.bio]
- 6. nautilus.bio [nautilus.bio]
- 7. Phase I study of epigenetic modulation with 5-azacytidine and valproic acid in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of Proteomics in Cancer: Recent Trends and Approaches for Biomarkers Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA-dependent inhibition of ribonucleotide reductase is a major pathway for 5-azacytidine activity in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase II study of 5-azacytidine in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DNA Hypomethylation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and execution of DNA hypomethylation studies. Detailed protocols for key methodologies are included, along with data presentation guidelines and visualizations of relevant pathways and workflows.
Application Notes
Introduction to DNA Hypomethylation
DNA methylation is a crucial epigenetic modification involving the addition of a methyl group to the cytosine base, predominantly in the context of CpG dinucleotides. This process is essential for normal development, gene regulation, and maintaining genomic stability. DNA hypomethylation, the decrease in this methylation, is an epigenetic alteration frequently observed in various diseases, most notably cancer.[1][2] It can lead to the activation of oncogenes, chromosomal instability, and the reactivation of transposable elements, all of which contribute to tumorigenesis.[1][2] Therefore, studying DNA hypomethylation is critical for understanding disease mechanisms and for the development of novel therapeutic strategies.
Experimental Approaches to Induce and Analyze DNA Hypomethylation
A typical experimental design for studying DNA hypomethylation involves two key stages: inducing a hypomethylated state and subsequently analyzing the changes in DNA methylation patterns and their functional consequences.
1. Inducing DNA Hypomethylation:
Pharmacological agents are commonly used to induce global or targeted DNA hypomethylation in vitro. The most widely used compounds are nucleoside analogs that inhibit DNA methyltransferases (DNMTs), the enzymes responsible for maintaining DNA methylation patterns.
-
5-aza-2'-deoxycytidine (Decitabine): A potent inhibitor of DNMTs.[3][4] It is incorporated into DNA, where it covalently traps DNMTs, leading to their degradation and subsequent passive demethylation during DNA replication.[5]
-
Zebularine (B1662112): A more stable cytidine (B196190) analog that also acts as a DNMT inhibitor.[3][6][7] It is generally less toxic than 5-aza-2'-deoxycytidine.[8]
2. Analyzing DNA Hypomethylation:
A variety of techniques are available to analyze DNA methylation changes, ranging from genome-wide to locus-specific approaches. The choice of method depends on the specific research question, sample availability, and required resolution.
-
Genome-Wide Analysis: These methods provide a broad overview of methylation changes across the entire genome.
-
Whole-Genome Bisulfite Sequencing (WGBS): Considered the gold standard for single-base resolution methylation profiling across the entire genome.[9][10][11]
-
Reduced Representation Bisulfite Sequencing (RRBS): A cost-effective alternative to WGBS that enriches for CpG-rich regions of the genome.[6][12][13][14]
-
Methylated DNA Immunoprecipitation Sequencing (MeDIP-Seq): An antibody-based method that enriches for methylated DNA fragments, which are then sequenced.[7][15][16][17]
-
-
Locus-Specific Analysis: These methods are used to quantify methylation changes at specific genomic regions of interest.
-
Pyrosequencing: A sequencing-by-synthesis method that provides accurate quantification of methylation at individual CpG sites.[1][18][19][20][21]
-
Methylation-Specific PCR (MSP): A sensitive and cost-effective PCR-based method to qualitatively or semi-quantitatively assess the methylation status of specific CpG islands.[22][23][24][25]
-
Experimental Protocols
Protocol 1: In Vitro Induction of DNA Hypomethylation
This protocol describes the treatment of cultured cells with 5-aza-2'-deoxycytidine or zebularine to induce DNA hypomethylation.
Materials:
-
Cell culture medium appropriate for the cell line
-
5-aza-2'-deoxycytidine (Decitabine) stock solution (e.g., 10 mM in DMSO, stored at -80°C)[26]
-
Zebularine stock solution (e.g., 100 mM in PBS, stored at -20°C)[3]
-
Phosphate-buffered saline (PBS)
-
Cell culture plates/flasks
Procedure:
-
Cell Seeding: Plate cells at a density that will allow for several population doublings without reaching confluency during the treatment period.
-
Drug Preparation: On the day of treatment, thaw the stock solution and dilute to the desired final concentration in pre-warmed cell culture medium.
-
Treatment:
-
5-aza-2'-deoxycytidine:
-
Zebularine:
-
-
Harvesting: After the treatment period, wash the cells with PBS and harvest them for downstream applications such as DNA/RNA/protein extraction.
Protocol 2: Whole-Genome Bisulfite Sequencing (WGBS)
This protocol provides a general overview of the steps involved in preparing a WGBS library.
Materials:
-
Genomic DNA (high quality)
-
DNA fragmentation equipment (e.g., Covaris sonicator)
-
End-repair and A-tailing reagents
-
Methylated sequencing adapters
-
DNA ligase
-
Bisulfite conversion kit
-
PCR amplification reagents
-
DNA purification kits/beads
Procedure:
-
DNA Fragmentation: Fragment 1-5 µg of genomic DNA to an average size of 200-300 bp using sonication.[28]
-
End Repair and A-Tailing: Perform end repair to create blunt-ended fragments and then add a single adenine (B156593) nucleotide to the 3' ends.[28]
-
Adapter Ligation: Ligate methylated adapters to the DNA fragments. These adapters are methylated to protect them from bisulfite conversion.[29]
-
Size Selection: Perform size selection of the adapter-ligated fragments using agarose (B213101) gel electrophoresis or magnetic beads to obtain a library with the desired insert size.[28]
-
Bisulfite Conversion: Treat the DNA with sodium bisulfite, which converts unmethylated cytosines to uracils while leaving methylated cytosines unchanged.[10][30]
-
PCR Amplification: Amplify the bisulfite-converted library using primers that are complementary to the adapters. The number of PCR cycles should be minimized to avoid bias.
-
Library Purification and Quantification: Purify the final library and quantify it using a fluorometric method and qPCR.
-
Sequencing: Sequence the library on a next-generation sequencing platform.
Protocol 3: Reduced Representation Bisulfite Sequencing (RRBS)
This protocol outlines the key steps for performing RRBS.
Materials:
-
Genomic DNA
-
MspI restriction enzyme
-
End-repair and A-tailing reagents
-
Methylated sequencing adapters
-
DNA ligase
-
Bisulfite conversion kit
-
PCR amplification reagents
-
DNA purification kits/beads
-
Agarose gel and electrophoresis equipment
Procedure:
-
Restriction Enzyme Digestion: Digest 100 ng to 1 µg of genomic DNA with the MspI restriction enzyme, which cuts at CCGG sites regardless of methylation status.[6][12]
-
End Repair and A-Tailing: Perform end repair and A-tailing on the digested fragments.[6][12]
-
Adapter Ligation: Ligate methylated adapters to the DNA fragments.[6][12]
-
Size Selection: Separate the fragments on an agarose gel and excise the desired size range (e.g., 40-220 bp).[12][13]
-
Bisulfite Conversion: Perform bisulfite conversion on the size-selected fragments.[6][12]
-
PCR Amplification: Amplify the bisulfite-converted library.[6][12]
-
Library Purification and Sequencing: Purify the final library and proceed with sequencing.
Protocol 4: Methylated DNA Immunoprecipitation (MeDIP-Seq)
This protocol describes the enrichment of methylated DNA fragments for sequencing.
Materials:
-
Genomic DNA
-
DNA fragmentation equipment
-
Anti-5-methylcytosine (5mC) antibody
-
Protein A/G magnetic beads
-
IP buffer and wash buffers
-
Proteinase K
-
DNA purification reagents
-
Library preparation kit for sequencing
Procedure:
-
DNA Fragmentation: Sonicate genomic DNA to an average size of 200-500 bp.[7]
-
Denaturation: Denature the fragmented DNA by heating at 95°C for 10 minutes, followed by immediate cooling on ice.[16]
-
Immunoprecipitation:
-
Washing: Wash the beads multiple times with IP wash buffer to remove non-specifically bound DNA.[15][16]
-
Elution and Protein Digestion: Elute the methylated DNA from the beads and treat with Proteinase K to digest the antibody.[15][16]
-
DNA Purification: Purify the enriched methylated DNA.[15][16]
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and proceed with sequencing.
Protocol 5: Pyrosequencing for Methylation Analysis
This protocol details the steps for quantifying methylation at specific CpG sites.
Materials:
-
Bisulfite-converted DNA
-
PCR primers (one biotinylated)
-
Pyrosequencing instrument and reagents (enzyme and substrate mix, dNTPs)
-
Streptavidin-coated beads
-
Sequencing primer
Procedure:
-
PCR Amplification: Amplify the region of interest from bisulfite-converted DNA using a biotinylated forward or reverse primer.[18]
-
Immobilization of PCR Product:
-
Capture the biotinylated PCR product on streptavidin-coated beads.
-
Wash and denature the captured DNA to obtain single-stranded templates.
-
-
Primer Annealing: Anneal the sequencing primer to the single-stranded DNA template.[18]
-
Pyrosequencing Reaction:
Protocol 6: Methylation-Specific PCR (MSP)
This protocol describes a method for the qualitative assessment of methylation status.
Materials:
-
Bisulfite-converted DNA
-
Two pairs of PCR primers: one specific for the methylated sequence (M-primers) and one for the unmethylated sequence (U-primers).
-
Taq polymerase and PCR buffer
-
dNTPs
-
Agarose gel and electrophoresis equipment
-
DNA stain
Procedure:
-
Primer Design: Design two pairs of primers for the target CpG island. The M-primers will contain Cs at CpG sites to amplify methylated DNA, while the U-primers will contain Ts at these positions to amplify unmethylated DNA.
-
PCR Reactions: Set up two separate PCR reactions for each DNA sample: one with the M-primers and one with the U-primers.
-
PCR Amplification: Perform PCR with an annealing temperature optimized for each primer set.
-
Gel Electrophoresis: Run the PCR products on an agarose gel.[23]
-
Analysis: The presence of a PCR product in the "M" lane indicates methylation, while a product in the "U" lane indicates an unmethylated status. The presence of bands in both lanes suggests heterogeneous methylation.
Data Presentation
Quantitative data from DNA hypomethylation studies should be summarized in clearly structured tables to facilitate comparison and interpretation.
Table 1: Dose-Dependent Effects of 5-aza-2'-deoxycytidine on Cell Viability and Gene Methylation
| Cell Line | 5-aza-dC Concentration (µM) | Treatment Duration (h) | Cell Viability (%) | Target Gene | Methylation Change (%) | Reference |
| T24 Bladder Cancer | 1 | 48 | 83.0 | p16 | -17.0 | [8] |
| HL-60 Leukemia | 0.1 | 24 | 50.0 | p57KIP2 | Not specified | [4] |
| HL-60 Leukemia | 1 | 24 | ~0 | p57KIP2 | Significant decrease | [4] |
| Calu-6 Lung Carcinoma | 0.44 | 48 | ~20 | p16CDKN2A | Significant re-expression | [4] |
Table 2: Effects of Zebularine Treatment on Cell Viability and Gene Methylation
| Cell Line | Zebularine Concentration (µM) | Treatment Duration (h) | Cell Viability (%) | Target Gene | Methylation Change (%) | Reference |
| T24 Bladder Cancer | 100 | 40 days (continuous) | Not specified | p16 | Demethylation observed | [3] |
| MDA-MB-231 Breast Cancer | 100 | 96 | ~50 (IC50) | Not specified | Not specified | [27] |
| MCF-7 Breast Cancer | 150 | 96 | ~50 (IC50) | Not specified | Not specified | [27] |
| MiaPaCa Pancreatic Cancer | Not specified | 48 | 35.0 | RASSF1A, HIC-1, 14-3-3σ | Maximum loss detected | [32] |
| DU145 Prostate Cancer | Not specified | 48 | 22.0 | RASSF1A, HIC-1, 14-3-3σ | Maximum loss detected | [32] |
| U251 Glioblastoma | Not specified | 48 | 42.0 | RASSF1A, HIC-1, 14-3-3σ | Maximum loss detected | [32] |
Mandatory Visualization
Diagrams of Experimental Workflows and Signaling Pathways
Caption: Experimental workflow for DNA hypomethylation studies.
Caption: Regulation of IGF2 expression by DNA methylation.
Caption: Activation of oncogenic signaling by DNA hypomethylation.
References
- 1. Analysing DNA Methylation Using Bisulphite Pyrosequencing | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Continuous Zebularine Treatment Effectively Sustains Demethylation in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Importance of dose-schedule of 5-aza-2'-deoxycytidine for epigenetic therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Methylation Inhibitor 5-Aza-2′-Deoxycytidine Induces Reversible Genome-Wide DNA Damage That Is Distinctly Influenced by DNA Methyltransferases 1 and 3B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduced representation bisulfite sequencing - Wikipedia [en.wikipedia.org]
- 7. Methylated DNA immune-precipitation sequencing (MeDIP-Seq) and hydroxymethylated DNA immunoprecipitation sequencing (hMeDIP-Seq) [bio-protocol.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Pancancer analysis of DNA methylation-driven genes using MethylMix - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNA Methylation: Bisulfite Sequencing Workflow — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]
- 12. What are the steps involved in reduced representation bisulfite sequencing (RRBS)? | AAT Bioquest [aatbio.com]
- 13. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
- 14. An Introduction to Reduced Representation Bisulfite Sequencing (RRBS) - CD Genomics [cd-genomics.com]
- 15. Genome-Wide Mapping of DNA Methylation 5mC by Methylated DNA Immunoprecipitation (MeDIP)-Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MeDIP Sequencing Protocol - CD Genomics [cd-genomics.com]
- 17. MeDIP-Seq/DIP-Seq [illumina.com]
- 18. elearning.unite.it [elearning.unite.it]
- 19. researchgate.net [researchgate.net]
- 20. Quantitative DNA Methylation Analysis by Pyrosequencing® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Analysis of DNA Methylation by Pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. geneticeducation.co.in [geneticeducation.co.in]
- 23. Methylation-Specific PCR Service, DNA Methylation Analysis Service - CD BioSciences [epigenhub.com]
- 24. Methylation-specific PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Methylation-Specific PCR | Springer Nature Experiments [experiments.springernature.com]
- 26. researchgate.net [researchgate.net]
- 27. Effects of a novel DNA methyltransferase inhibitor zebularine on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. support.illumina.com [support.illumina.com]
- 29. lfz100.ust.hk [lfz100.ust.hk]
- 30. Whole-Genome Bisulfite Sequencing (WGBS) Protocol - CD Genomics [cd-genomics.com]
- 31. MeDIP Application Protocol | EpigenTek [epigentek.com]
- 32. aacrjournals.org [aacrjournals.org]
Application Note: A Robust and Rapid LC-MS/MS Method for the Quantification of 5-Azacytidine in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Azacytidine (B1684299) (Azacitidine, AZA) is a nucleoside analogue of cytidine (B196190) and a DNA methyltransferase (DNMT) inhibitor.[1][2] It is a cornerstone therapy for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[3] Accurate quantification of 5-Azacytidine in biological matrices is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies. However, the molecule is notoriously unstable, undergoing rapid hydrolysis and enzymatic degradation by cytidine deaminase in plasma.[1][2][3] This application note details a sensitive, robust, and rapid LC-MS/MS method for the reliable quantification of 5-Azacytidine in human plasma, incorporating stabilization and efficient extraction techniques. The method is suitable for high-throughput clinical and preclinical sample analysis.
Method Summary
This method employs a solid-phase extraction (SPE) procedure for sample clean-up and concentration of 5-Azacytidine from human plasma. To counteract enzymatic degradation, plasma samples are stabilized with tetrahydrouridine (B1681287) (THU), a cytidine deaminase inhibitor.[1][4] Chromatographic separation is achieved using a C18 reversed-phase column with an isocratic mobile phase, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.[4][5] The total analytical run time is 7 minutes.[4][5]
Materials and Reagents
| Material | Vendor (Example) |
| 5-Azacytidine | Sigma-Aldrich |
| 5-methyl-2'-deoxycytidine (Internal Standard, IS) | Toronto Research Chemicals |
| Tetrahydrouridine (THU) | Sigma-Aldrich |
| Formic Acid (LC-MS Grade) | Fisher Scientific |
| Methanol (B129727) (LC-MS Grade) | Fisher Scientific |
| Acetonitrile (LC-MS Grade) | Fisher Scientific |
| Water (LC-MS Grade) | Fisher Scientific |
| Human Plasma (K2-EDTA or Sodium Heparin) | BioIVT |
| Oasis MCX 96-well µElution Plate | Waters |
| 0.1 N Hydrochloric Acid | Sigma-Aldrich |
Instrumentation
| Instrument | Specification (Example) |
| HPLC System | Shimadzu Nexera X2 or equivalent |
| Mass Spectrometer | AB Sciex 5500 Triple Quadrupole™ or equivalent |
| Analytical Column | YMC J'sphere M80 C18 (50 x 2.1 mm, 4 µm) or equivalent[4][5] |
Experimental Protocols
Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of 5-Azacytidine and the internal standard (5-methyl-2'-deoxycytidine) in a 50:50 (v/v) mixture of methanol and water. Store at -20°C.[4]
-
Working Solutions: Prepare serial dilutions of the 5-Azacytidine stock solution in 50:50 methanol/water to create working solutions for calibration standards and QCs.
-
Calibration Standards and QCs: Spike the appropriate working solutions into blank human plasma (pre-treated with 25 µg/mL THU) to achieve the desired concentrations.[4] A typical calibration curve ranges from 5 to 500 ng/mL.[1][4][5] QC samples should be prepared at a minimum of three levels: low, medium, and high.
Sample Preparation (Plasma Extraction)
The following protocol describes a solid-phase extraction (SPE) method for cleaning and concentrating the analyte.[4][5]
-
Stabilization: Immediately after collection, add tetrahydrouridine (THU) to the plasma to a final concentration of 25 µg/mL to inhibit cytidine deaminase activity.[1][4] If not analyzed immediately, samples should be snap-frozen and stored at -70°C.[1]
-
Pre-treatment: Thaw plasma samples on ice. To a 200 µL aliquot of plasma (standard, QC, or unknown sample), add 20 µL of the internal standard working solution. Vortex to mix.
-
SPE Plate Conditioning: Condition the wells of a Waters Oasis MCX SPE plate by washing with 1 mL of methanol followed by 1 mL of 0.1 N HCl.[4]
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE plate.
-
Washing: Wash the wells with 1 mL of 0.1 N HCl, followed by 1 mL of methanol to remove interfering substances.[4]
-
Elution: Elute 5-Azacytidine and the internal standard from the plate using 0.5 mL of the elution solvent (specifics may vary, a common starting point is 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Caption: Diagram 1: Plasma Sample Preparation Workflow
LC-MS/MS Analysis
The following tables summarize the chromatographic and mass spectrometric conditions.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | YMC J'sphere M80 C18 (50 x 2.1 mm, 4 µm)[4] |
| Mobile Phase | Isocratic: 15% Methanol, 85% Water, 0.1% Formic Acid[4][5] |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Total Run Time | 7 minutes[4][5] |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[4][5] |
| Capillary Voltage | 4000 V |
| Source Temperature | 300°C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Dwell Time | 300 ms[4] |
Table 3: MRM Transitions and Compound-Specific Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| 5-Azacytidine | 245.0 | 112.9 | 14[4] |
| Internal Standard | 242.0 | 126.0 | 8[1][4] |
Data Analysis and Quantification
-
Integration: Integrate the chromatographic peaks for 5-Azacytidine and the internal standard using the instrument's software (e.g., Xcalibur, Analyst).
-
Calibration Curve: Calculate the peak area ratio (Analyte Area / Internal Standard Area) for each calibration standard.
-
Regression: Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the standards. Use a linear or quadratic regression model with a weighting factor (e.g., 1/x²).[4] The correlation coefficient (r²) should be ≥ 0.99.[4]
-
Quantification: Determine the concentration of 5-Azacytidine in QC and unknown samples by back-calculating from the regression equation of the calibration curve.
Caption: Diagram 2: Overall Analytical Workflow
Method Performance Characteristics
The presented method has been validated and demonstrates high accuracy, precision, and sensitivity.[4][5]
Table 4: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 5 - 500 ng/mL[1][4][5] |
| Regression Model | Quadratic, 1/x² weighting[4] |
| Correlation Coefficient (r²) | ≥ 0.99[4] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[1][4] |
| Accuracy (% Nominal) | 97.8 - 109.1%[4][5] |
| Precision (% CV) | ≤ 9.8%[4][5] |
| Long-Term Stability | Stable for at least 323 days in plasma with THU at -70°C[4][5] |
Conclusion
This application note provides a detailed protocol for a rapid, sensitive, and reliable LC-MS/MS method for the quantification of 5-Azacytidine in human plasma. The use of a cytidine deaminase inhibitor and an efficient solid-phase extraction ensures sample stability and data integrity. With a 7-minute run time, the method is well-suited for supporting high-throughput pharmacokinetic and clinical studies in drug development.
References
- 1. Quantification of 5-azacytidine in plasma by electrospray tandem mass spectrometry coupled with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of 5-azacitidine in human plasma by LC-MS/MS: application to pharmacokinetics pilot study in MDS/AML patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of 5-azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of 5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5-Azacytosine-¹⁵N₄ Incorporation
Welcome to the technical support center for 5-Azacytosine-¹⁵N₄. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the incorporation of 5-Azacytosine-¹⁵N₄ into cells for various experimental applications. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and supporting data to enhance the efficiency and reproducibility of your experiments.
Troubleshooting Guide
This guide addresses common problems encountered during 5-Azacytosine-¹⁵N₄ labeling experiments.
| Problem | Possible Cause | Suggested Solution |
| Low Incorporation Efficiency of 5-Azacytosine-¹⁵N₄ | Compound Instability: 5-Azacytosine and its analogs are unstable in aqueous solutions like cell culture media, with significant degradation occurring within hours at 37°C.[1] | Prepare fresh 5-Azacytosine-¹⁵N₄ solution immediately before each use. For multi-day experiments, replenish the media with freshly prepared compound every 24 hours.[1] |
| Suboptimal Concentration: The optimal concentration for incorporation without excessive toxicity is highly cell-line dependent. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a range of concentrations (e.g., 0.1 µM to 10 µM) and assess both incorporation and cell viability.[1][2] | |
| Insufficient Incubation Time: Incorporation into DNA is dependent on cell division. Insufficient time will lead to low labeling. | Treat cells for at least one full cell cycle (doubling time). For many cell lines, this will be 24 to 72 hours.[1][2] | |
| Competition from de novo Synthesis: If the de novo pyrimidine (B1678525) synthesis pathway is highly active, it will compete with the salvage pathway that incorporates 5-Azacytosine. | Culture cells in a nucleoside-deficient medium to promote uptake through the salvage pathway. | |
| High Cell Viability/Low Apoptosis | Insufficient Compound Activity: The compound may have degraded due to improper storage or handling. | Store lyophilized 5-Azacytosine-¹⁵N₄ at -20°C. Prepare stock solutions in DMSO and store in single-use aliquots at -80°C to avoid freeze-thaw cycles.[3][4] Use the solution within one month of reconstitution.[3] |
| Cell Line Resistance: Some cell lines are inherently more resistant to 5-Azacytosine. | Increase the concentration of 5-Azacytosine-¹⁵N₄ based on your dose-response curve. If resistance persists, consider a different cell line if experimentally feasible. | |
| High Cell Death/Low Viability | Excessive Concentration: The concentration of 5-Azacytosine-¹⁵N₄ is too high, leading to cytotoxicity.[5] | Reduce the concentration of the labeling compound. Refer to your dose-response experiment to select a concentration with an acceptable level of viability (e.g., >80%). |
| Prolonged Exposure: Continuous exposure, even at a moderate concentration, can lead to cumulative toxicity. | Reduce the total incubation time. Optimal effects on DNA methylation can be achieved with shorter exposure times (e.g., 24 hours).[2] | |
| Inconsistent Results Between Experiments | Variability in Compound Potency: Caused by the instability of 5-Azacytosine in aqueous solutions. | Always prepare fresh solutions from a frozen DMSO stock for each experiment. Avoid using solutions that have been stored in aqueous media.[1] |
| Cell Passage Number and Health: Cells at high passage numbers or in poor health may respond differently. | Use cells at a consistent and low passage number. Ensure cells are healthy and in the exponential growth phase at the start of the experiment. | |
| Inaccurate Quantification of Nucleic Acids: Residual 5-Azacytosine or its metabolites may interfere with spectrophotometric measurements (e.g., NanoDrop), leading to skewed 260/280 and 260/230 ratios.[6] | If Nanodrop ratios are poor, consider repurifying the DNA/RNA sample.[6] Use a fluorometric quantification method (e.g., Qubit) for more accurate measurement of DNA/RNA concentration. |
Frequently Asked Questions (FAQs)
Q1: How does 5-Azacytosine-¹⁵N₄ get incorporated into cells?
A1: 5-Azacytosine-¹⁵N₄ is a nucleoside analog. It is primarily taken up by cells and incorporated into RNA and DNA through the pyrimidine salvage pathway. In this pathway, it is phosphorylated by uridine-cytidine kinase to form 5-aza-CTP, which is then incorporated into RNA. A portion of 5-aza-CDP is also reduced by ribonucleotide reductase to 5-aza-dCTP, which is subsequently incorporated into DNA during replication.
Q2: Why is 5-Azacytosine toxic to cells?
A2: The cytotoxicity of 5-Azacytosine is multifaceted. When incorporated into DNA, it covalently traps DNA methyltransferase (DNMT) enzymes, leading to their degradation and subsequent DNA hypomethylation. This disruption of epigenetic regulation can trigger cell cycle arrest and apoptosis.[5] Incorporation into RNA can also inhibit protein synthesis and alter RNA processing, contributing to its cytotoxic effects.
Q3: What is the best way to prepare and store 5-Azacytosine-¹⁵N₄?
A3: 5-Azacytosine-¹⁵N₄ is unstable in aqueous solutions. It is recommended to prepare a high-concentration stock solution in DMSO.[1][3] This stock solution should be aliquoted into single-use volumes and stored at -80°C for long-term stability (up to 2 years).[4] When needed, thaw an aliquot and dilute it to the final working concentration in cell culture medium immediately before adding it to the cells. Avoid repeated freeze-thaw cycles of the DMSO stock.[4]
Q4: How do I determine the optimal concentration and incubation time for my experiment?
A4: The optimal concentration and incubation time are highly dependent on the cell line and the experimental goal. It is crucial to perform a dose-response and time-course experiment. Test a range of concentrations (e.g., 0.1 µM to 50 µM) for a set period (e.g., 48 or 72 hours) and assess cell viability using an MTT or similar assay.[5][7][8] Concurrently, you can measure the incorporation of ¹⁵N₄ using mass spectrometry. This will allow you to identify a concentration that provides sufficient incorporation without unacceptable cytotoxicity.
Q5: Should I change the cell culture medium during the incubation period?
A5: Yes. Due to the rapid degradation of 5-Azacytosine in culture medium, it is best practice to replace the medium with fresh medium containing the compound every 24 hours.[1] This ensures a more consistent concentration of the active compound throughout the experiment.
Quantitative Data
The following tables summarize cytotoxicity data for 5-Azacytidine (B1684299) (5-AzaC) in various cancer cell lines, which can serve as a starting point for determining the experimental concentrations for 5-Azacytosine-¹⁵N₄.
Table 1: IC₅₀ Values of 5-Azacytidine in Various Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC₅₀ (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 48 | 2.218 | [7] |
| SK-MES-1 | Non-Small Cell Lung Cancer | 48 | 1.629 | [7] |
| H1792 | Non-Small Cell Lung Cancer | 48 | 1.471 | [7] |
| H522 | Non-Small Cell Lung Cancer | 48 | 1.948 | [7] |
| MOLT4 | Acute Lymphoblastic Leukemia | 24 | 16.51 | [8] |
| MOLT4 | Acute Lymphoblastic Leukemia | 48 | 13.45 | [8] |
| Jurkat | Acute Lymphoblastic Leukemia | 24 | 12.81 | [8] |
| Jurkat | Acute Lymphoblastic Leukemia | 48 | 9.78 | [8] |
Table 2: Apoptosis Induction by 5-Aza-2'-deoxycytidine in BGC-823 Gastric Cancer Cells
| Concentration (µM) | Incubation Time (hours) | Apoptotic Cells (%) | Reference |
| 0 (Control) | 48 | 0.7 | [5] |
| 0.5 | 48 | 15.5 | [5] |
| 1.0 | 48 | 32.7 | [5] |
| 5.0 | 48 | 49.6 | [5] |
Table 3: Quantification of 5-Azacytidine Incorporation into DNA and RNA
| Matrix | Lower Limit of Quantification (pgEq/µg) | Method | Reference |
| PBMC DNA | 2.5 | Accelerator Mass Spectrometry | [9] |
| PBMC RNA | 0.22 | Accelerator Mass Spectrometry | [9] |
| Bone Marrow DNA | 1.7 | Accelerator Mass Spectrometry | [9] |
| Bone Marrow RNA | 0.22 | Accelerator Mass Spectrometry | [9] |
| Data from an in vivo mouse model 24h post-dose. |
Experimental Protocols
Protocol 1: General Procedure for 5-Azacytosine-¹⁵N₄ Labeling in Cultured Cells
This protocol provides a general workflow for labeling adherent cells. It should be optimized for your specific cell line and experimental requirements.
Materials:
-
Adherent cells in exponential growth phase
-
Complete cell culture medium
-
5-Azacytosine-¹⁵N₄, lyophilized powder
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture plates/flasks
-
Sterile, single-use microcentrifuge tubes
Procedure:
-
Preparation of 5-Azacytosine-¹⁵N₄ Stock Solution: a. Under sterile conditions, dissolve the lyophilized 5-Azacytosine-¹⁵N₄ powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). b. Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. c. Store the aliquots at -80°C.
-
Cell Seeding: a. Harvest cells that are in their exponential growth phase. b. Seed the cells into appropriate culture vessels at a density that will prevent them from reaching confluency before the end of the experiment (typically 30-40% confluency at the start). c. Allow the cells to attach and recover for 24 hours in a 37°C, 5% CO₂ incubator.
-
Cell Treatment: a. Thaw one aliquot of the 5-Azacytosine-¹⁵N₄ DMSO stock solution. b. Dilute the stock solution directly into pre-warmed complete culture medium to achieve the desired final concentration (e.g., 1 µM, 5 µM, 10 µM). Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%). c. Remove the old medium from the cells and replace it with the medium containing 5-Azacytosine-¹⁵N₄. d. As a control, treat a parallel set of cells with medium containing the same final concentration of DMSO. e. Return the cells to the incubator.
-
Incubation and Media Change: a. Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours). b. Crucially , due to the compound's instability, aspirate the medium every 24 hours and replace it with freshly prepared medium containing 5-Azacytosine-¹⁵N₄.
-
Cell Harvesting: a. After the incubation period, wash the cells twice with ice-cold PBS. b. Harvest the cells by trypsinization or scraping. c. Pellet the cells by centrifugation. d. Wash the cell pellet again with ice-cold PBS. e. The cell pellet is now ready for downstream applications, such as DNA/RNA extraction for mass spectrometry analysis.
Protocol 2: Assessment of Cell Viability using MTT Assay
Materials:
-
Cells treated as described in Protocol 1, cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
At the end of the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the DMSO-treated control cells.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to 5-Azacytosine-¹⁵N₄ incorporation experiments.
Caption: Pyrimidine salvage pathway for 5-Azacytosine-¹⁵N₄.
Caption: General workflow for a cell labeling experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. A pharmacodynamic study of 5-azacytidine in the P39 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Azacytidine | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of azacitidine incorporation into human DNA/RNA by accelerator mass spectrometry as direct measure of target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming cytotoxicity of 5-Azacytosine-15N4 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the cytotoxicity of 5-Azacytosine-15N4 in experimental settings.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, offering potential solutions and detailed protocols.
Issue 1: Excessive Cell Death and Low Viability After Treatment
Question: My cells are showing high levels of apoptosis and a significant drop in viability even at low concentrations of this compound. How can I reduce the cytotoxicity while still achieving the desired experimental outcome (e.g., DNA demethylation)?
Possible Causes:
-
High Sensitivity of Cell Line: Different cell lines exhibit varying sensitivity to this compound.
-
Inappropriate Dosing: The concentration used may be too high for the specific cell type and experimental duration.
-
Prolonged Exposure: Continuous exposure can lead to cumulative toxicity.
Solutions:
-
Optimize Drug Concentration:
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration that balances efficacy and toxicity. Start with a broad range of concentrations and narrow down to a range that shows the desired biological effect with minimal cell death.
-
Experimental Protocol: Dose-Response Assay
-
Cell Seeding: Plate cells at a density that allows for logarithmic growth throughout the experiment.
-
Drug Preparation: Prepare a stock solution of this compound and make serial dilutions to achieve the desired final concentrations.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) for a fixed duration (e.g., 24, 48, or 72 hours).[1]
-
Viability Assessment: Use an MTT or similar cell viability assay to determine the percentage of viable cells at each concentration.
-
Data Analysis: Plot cell viability against drug concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[1][2] Aim for a concentration below the IC50 that still provides the desired biological effect.
-
-
-
Optimize Exposure Time:
-
Recommendation: Shorter exposure times may be sufficient to induce the desired epigenetic changes without causing excessive cytotoxicity.[3]
-
Experimental Protocol: Time-Course Experiment
-
Select Concentration: Use a concentration known to be effective but potentially toxic from the dose-response assay.
-
Treatment Duration: Treat cells with this compound for varying durations (e.g., 12, 24, 48, 72 hours).
-
Washout: After the treatment period, wash the cells with fresh media to remove the drug.
-
Assess Viability and Efficacy: At the end of each treatment duration, and at subsequent time points after washout, assess cell viability and the desired biological endpoint (e.g., DNA demethylation).
-
-
Issue 2: Off-Target Effects Obscuring Experimental Results
Question: I am observing unexpected changes in gene expression and cellular pathways that are not directly related to DNA demethylation. How can I minimize these off-target effects?
Possible Causes:
-
Incorporation into RNA: 5-Azacytosine, as a ribonucleoside analog, is readily incorporated into RNA, which can disrupt RNA metabolism and protein synthesis, leading to off-target effects.
-
Induction of DNA Damage Response: 5-Azacytosine can induce a DNA damage response, which can trigger various cellular pathways.
Solutions:
-
Pulsed Treatment:
-
Recommendation: A short, high-dose treatment followed by a drug-free period can be effective. This "pulsed" approach can induce demethylation during DNA replication while allowing the cells to recover, potentially reducing the impact on RNA-related functions.
-
Experimental Protocol: Pulsed Dosing
-
High-Dose Treatment: Treat cells with a higher concentration of this compound for a short period (e.g., 2-4 hours).
-
Washout and Recovery: Thoroughly wash the cells to remove the drug and culture them in drug-free medium.
-
Analysis: Analyze the cells for the desired epigenetic modifications and off-target effects at various time points post-treatment.
-
-
-
Co-treatment with a Cytoprotective Agent:
-
Recommendation: While not extensively documented specifically for rescuing from 5-Azacytosine cytotoxicity in a research setting, the use of antioxidants or agents that support cellular health could be explored cautiously. It is crucial to ensure the co-treatment does not interfere with the primary mechanism of 5-Azacytosine.
-
Note: This is an exploratory approach and requires careful validation to ensure the cytoprotective agent does not mask or alter the intended effects of this compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cytotoxicity of this compound?
A1: The cytotoxicity of this compound is multifactorial and primarily stems from its incorporation into both DNA and RNA.
-
DNA Hypomethylation and DNA Damage: After being converted to its deoxyribonucleoside form, 5-Azacytosine is incorporated into DNA. It covalently traps DNA methyltransferases (DNMTs), leading to their degradation and subsequent passive demethylation of the genome during DNA replication. This process can also induce a DNA damage response and apoptosis.[4]
-
RNA Dysfunction: As a ribonucleoside analog, 5-Azacytosine is more readily incorporated into RNA than DNA. This can inhibit RNA methylation and disrupt RNA processing and protein synthesis, contributing significantly to its cytotoxic effects.[5]
Q2: How does this compound induce apoptosis?
A2: this compound induces apoptosis through several interconnected pathways:
-
p53-Dependent and Independent Pathways: In some cell types, 5-Azacytosine treatment leads to the upregulation of the p53 tumor suppressor gene.[2] However, it can also induce apoptosis in cells with non-functional p53, suggesting the involvement of p53-independent mechanisms.
-
Regulation of Apoptotic Proteins: It can increase the expression of pro-apoptotic proteins like Bax, Noxa, and Puma-α, while downregulating anti-apoptotic proteins such as BCL2.[2]
-
Death Receptor Sensitization: 5-Azacytosine can sensitize cells to apoptosis induced by death receptor ligands like CD95L and TNF.
Q3: Is there a difference in cytotoxicity between this compound and unlabeled 5-Azacytidine (B1684299)?
A3: this compound is a stable isotope-labeled version of 5-Azacytosine. The isotopic labeling with 15N is primarily for use in tracer studies and mass spectrometry-based analyses. There is no evidence to suggest that the 15N isotope significantly alters the biochemical properties or the cytotoxic mechanisms of the molecule compared to its unlabeled counterpart.
Q4: At what phase of the cell cycle is this compound most cytotoxic?
A4: The cytotoxicity of 5-Azacytosine is cell cycle-dependent. Its incorporation into DNA primarily occurs during the S phase of the cell cycle. Therefore, rapidly dividing cells are generally more sensitive to its cytotoxic effects.
Q5: Can I remove this compound from my cell culture after treatment?
A5: Yes, you can and should remove this compound from the culture medium after the desired exposure time. This is a crucial step in a "pulsed" treatment strategy to allow cells to recover and to minimize cumulative toxicity. To do this, aspirate the medium containing the drug, wash the cells gently with sterile phosphate-buffered saline (PBS), and then add fresh, drug-free culture medium.
Data Presentation
Table 1: IC50 Values of 5-Azacytidine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| MOLT4 | Acute Lymphoblastic Leukemia | 16.51 | 24 |
| MOLT4 | Acute Lymphoblastic Leukemia | 13.45 | 48 |
| Jurkat | Acute Lymphoblastic Leukemia | 12.81 | 24 |
| Jurkat | Acute Lymphoblastic Leukemia | 9.78 | 48 |
| MM.1S | Multiple Myeloma | ~0.7-3.2 | 72 |
| RPMI8226 | Multiple Myeloma | ~0.7-3.2 | 72 |
| OSCCs | Oral Squamous Cell Carcinoma | 0.8 | 24 |
| CSCs | Cancer Stem Cells (from OSCC) | 1.5 | 24 |
| H226 | Non-small cell lung cancer | ~0.6-4.9 µg/mL | Not Specified |
| H358 | Non-small cell lung cancer | ~0.6-4.9 µg/mL | Not Specified |
| H460 | Non-small cell lung cancer | ~0.6-4.9 µg/mL | Not Specified |
Data compiled from multiple sources.[1][2][6][7] Note that µg/mL to µM conversion depends on the molecular weight of 5-Azacytidine (~244.2 g/mol ).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound cytotoxicity.
Caption: Troubleshooting workflow for high cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A pharmacodynamic study of 5-azacytidine in the P39 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Intratracheally Administered 5-Azacytidine Is Effective Against Orthotopic Human Lung Cancer Xenograft Models and Devoid of Important Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
stability of 5-Azacytosine-15N4 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Azacytosine-¹⁵N₄ in aqueous solutions. The information is intended for researchers, scientists, and professionals in drug development.
Disclaimer: The majority of published stability data pertains to 5-azacytidine (B1684299) (the nucleoside containing the 5-azacytosine base attached to a ribose sugar). The triazine ring in 5-azacytosine is the primary site of hydrolytic degradation. Therefore, the stability information for 5-azacytidine is used as a close proxy for the stability of the 5-azacytosine base. The ¹⁵N₄ isotopic labeling is not expected to significantly alter the chemical stability of the molecule.
Frequently Asked Questions (FAQs)
1. What is the primary cause of 5-Azacytosine-¹⁵N₄ instability in aqueous solutions?
The instability of 5-Azacytosine-¹⁵N₄ in aqueous solutions is due to the hydrolytic decomposition of the s-triazine ring. This process is initiated by the addition of a water molecule across the 5-6 double bond, leading to ring opening.
2. What are the degradation products of 5-Azacytosine-¹⁵N₄?
The degradation of the 5-azacytosine moiety proceeds through a reversible hydrolytic ring opening to form a labile N-formylguanylurea intermediate. This is followed by an irreversible deformylation to yield a more stable guanylurea (B105422) derivative. In the context of 5-azacytidine degradation at very low pH (less than 1), 5-azacytosine and 5-azauracil have also been detected as degradation products[1].
3. How do pH and temperature affect the stability of 5-Azacytosine-¹⁵N₄?
Both pH and temperature are critical factors influencing the stability of the 5-azacytosine ring.
-
pH: The molecule exhibits its maximum stability in a neutral pH range, approximately between 6.5 and 7.0[1][2]. It is moderately stable in acidic conditions but decomposes rapidly in alkaline (basic) media[3][4].
-
Temperature: The rate of degradation is significantly accelerated with increasing temperature[3][4]. To maintain the integrity of the compound in solution, it is crucial to work at low temperatures. For instance, the degradation of 5-azacytidine at 37°C is almost complete within approximately 150 minutes[4].
4. What are the kinetics of 5-Azacytosine-¹⁵N₄ degradation?
The degradation of the 5-azacytosine ring generally follows apparent first-order kinetics, particularly at a pH below 3[1]. However, under certain conditions (pH above 2.6), the degradation can exhibit a biphasic pattern, suggesting a more complex reaction mechanism involving a reversible initial step followed by an irreversible one[1][5].
5. How should I prepare and store 5-Azacytosine-¹⁵N₄ stock solutions?
Due to its inherent instability in aqueous solutions, it is highly recommended to prepare fresh stock solutions for each experiment[6]. If a stock solution must be prepared in advance, it should be dissolved in an appropriate solvent and stored under conditions that minimize degradation. For short-term storage, keeping the solution at 0°C is advisable[6]. For longer-term storage, consider non-aqueous solvents like DMSO or storing frozen aliquots, though stability under these conditions should be validated for your specific application. A 1% aqueous solution of 5-azacytidine at 5-6°C shows 9% decomposition in 24 hours.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of compound in solution | The pH of the aqueous solution is too high (alkaline). | Adjust the pH of your buffer to a neutral range (pH 6.5-7.0) for maximal stability[1][2]. |
| The temperature of the solution is too high. | Prepare and handle solutions on ice or at refrigerated temperatures (2-8°C). Avoid prolonged exposure to room temperature or higher[4]. | |
| Inconsistent experimental results | Degradation of the compound during the experiment. | Prepare fresh solutions immediately before use. Minimize the time between solution preparation and experimental use. |
| The buffer composition is affecting stability. | Use dilute phosphate (B84403) buffers, which have been shown to be suitable for maintaining the stability of 5-azacytidine[1]. | |
| Precipitate forms in the stock solution | The compound has degraded into less soluble products. | Discard the solution and prepare a fresh stock. Ensure proper storage conditions are maintained. |
| The solubility limit has been exceeded. | Consult the manufacturer's instructions for solubility information. 5-azacytidine is slightly water-soluble. |
Quantitative Stability Data
The following tables summarize the stability of 5-azacytidine in aqueous solutions, which can be used as a proxy for the stability of the 5-azacytosine moiety.
Table 1: Effect of pH on 5-Azacytidine Stability
| pH | Stability | Reference |
| < 3 | Apparent first-order kinetics of degradation. | [1] |
| 6.5 | Maximum stability observed at 50°C in dilute phosphate buffer. | [1] |
| 7.0 | Most stable pH. | [2] |
| > 8.5 | Rapid decomposition. | [4] |
| 9.2 | Decomposition in as little as 10 minutes. | [4] |
Table 2: Effect of Temperature on 5-Azacytidine Stability
| Temperature | Condition | Stability | Reference |
| 5-6°C | 1% aqueous solution | 9% decomposition in 24 hours. | |
| Room Temp (24-26°C) | 1% aqueous solution | 41% decomposition in 24 hours. | |
| 30°C | 6 x 10⁻⁴ M solution | 10% loss of potency within 80 minutes. | [1] |
| 37°C | Physiological pH (7.4) | Almost complete degradation in ~150 minutes. | [4] |
| 50°C | PBS, pH 7.4 | Half-life of 90 minutes. | [6] |
| 25-80°C | General observation | Degradation is dramatically accelerated with increasing temperature. | [3] |
Experimental Protocols
Protocol 1: HPLC-UV Method for Stability Assessment
This method allows for the quantification of the parent compound and its degradation products over time.
-
Preparation of Solutions:
-
Prepare a stock solution of 5-Azacytosine-¹⁵N₄ in a suitable solvent (e.g., DMSO or cold aqueous buffer at neutral pH).
-
Prepare a series of aqueous buffers at different pH values (e.g., pH 4, 7, and 9).
-
Initiate the stability study by diluting the stock solution into each buffer to a final concentration suitable for HPLC analysis.
-
-
Incubation:
-
Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution.
-
Immediately quench the degradation by adding the aliquot to a quenching solution (e.g., a cold, acidic mobile phase) or by freezing at -80°C until analysis.
-
-
HPLC Analysis:
-
Column: A strong cation-exchanger column (e.g., Aminex A-6) or a C18 column can be used[2].
-
Mobile Phase: An example mobile phase is 0.4 M ammonium (B1175870) formate (B1220265) buffer at pH 4.6[2].
-
Flow Rate: A typical flow rate is 0.4-1.0 ml/min.
-
Detection: Monitor the elution of the compounds using a UV detector at a wavelength of approximately 240-250 nm.
-
Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of remaining 5-Azacytosine-¹⁵N₄ at each time point.
-
-
Data Analysis:
-
Plot the concentration of 5-Azacytosine-¹⁵N₄ versus time.
-
Determine the degradation rate constant (k) and the half-life (t₁/₂) of the compound under each condition.
-
Visualizations
References
- 1. Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of the degradation of 5-azacytidine as a model of unstable drugs using a stopped-flow method and further data analysis with multivariate curve resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Azacytosine Hydrate | 426837-12-9 | Benchchem [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
minimizing off-target effects of 5-Azacytosine-15N4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of 5-Azacytosine-15N4 during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: I am observing high levels of cytotoxicity and cell death in my cell culture after treatment with 5-Azacytosine. How can I reduce this?
Answer: High cytotoxicity is a common off-target effect of 5-Azacytosine, as it can be incorporated into DNA and RNA, leading to the disruption of protein synthesis and apoptosis.[1][2] To mitigate this, consider the following troubleshooting steps:
-
Optimize the Dose: The cytotoxic effects of 5-Azacytosine are dose-dependent.[2][3] It is crucial to perform a dose-response experiment to determine the optimal concentration that provides the desired demethylating effect with minimal cytotoxicity for your specific cell line. The half-maximal inhibitory concentration (IC50) can vary significantly between cell lines.[2][4][5]
-
Adjust Treatment Duration and Schedule: Prolonged exposure to 5-Azacytosine can increase cytotoxicity.[6] Consider shorter treatment durations or alternative dosing schedules. For example, a 5-2-2 dosing schedule (5 days of treatment, 2 days off, followed by 2 days of treatment) is sometimes used in clinical settings to manage toxicity.[1] For in vitro experiments, you may need to empirically determine the best schedule.
-
Daily Media Change: 5-Azacytosine is unstable in aqueous solutions.[7] It is recommended to change the culture medium containing fresh 5-Azacytosine daily to ensure a consistent concentration and remove degradation byproducts that might contribute to toxicity.[7]
-
Cell Line Sensitivity: Be aware that different cell lines exhibit varying sensitivities to 5-Azacytosine.[4] If possible, consult literature for typical IC50 values for your cell line or a similar one to guide your initial dose-finding experiments.
Question 2: My 5-Azacytosine treatment is not producing the expected level of DNA demethylation. What could be the issue?
Answer: Insufficient demethylation can be due to several factors related to the compound's stability, the experimental setup, and the biology of the cells being treated.
-
Compound Instability: 5-Azacytosine is highly unstable in aqueous solutions.[7] Ensure that you are preparing fresh solutions for each experiment and handling them at low temperatures (0-4°C) to minimize degradation.[7] Storing stock solutions in DMSO at -20°C or colder is recommended.[7]
-
Insufficient Treatment Duration: DNA demethylation by 5-Azacytosine is a passive process that requires DNA replication for the demethylated state to be incorporated. Therefore, treatment for at least one full cell cycle is typically necessary.
-
Suboptimal Concentration: The concentration of 5-Azacytosine may be too low to effectively inhibit DNA methyltransferases (DNMTs). A dose-response experiment is recommended to find the optimal concentration for demethylation in your specific cell line.
-
Cellular Resistance: Some cell lines can be resistant to 5-Azacytosine.[4] This can be due to low expression of the activating enzyme, deoxycytidine kinase (dCK), or high expression of the inactivating enzyme, cytidine (B196190) deaminase (CDA).[4]
-
Verification of Demethylation: Ensure you are using a sensitive and appropriate method to assess DNA methylation levels, such as bisulfite sequencing or pyrosequencing.
Question 3: I am observing unexpected changes in gene expression that do not correlate with DNA methylation changes in the promoter regions of those genes. What is happening?
Answer: 5-Azacytosine has multiple mechanisms of action beyond DNA demethylation, which can lead to off-target effects on gene expression.
-
RNA Incorporation: As a ribonucleoside analog, 5-Azacytidine is readily incorporated into RNA, which can disrupt RNA metabolism and protein synthesis, leading to widespread changes in gene expression.[1][4]
-
Signaling Pathway Activation: 5-Azacytosine can activate various signaling pathways, such as the IRE1α-EGFR-ERK1/2 pathway, which can stabilize mRNAs of certain genes, and the cGAS-STING pathway, which can induce an interferon response.[8][9] These pathway activations can lead to gene expression changes independent of DNA methylation.
-
MYC-Dependent NMD Inhibition: 5-Azacytidine can inhibit nonsense-mediated mRNA decay (NMD) in a MYC-dependent manner, leading to the upregulation of transcripts that would normally be degraded.
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of 5-Azacytosine?
5-Azacytosine is a chemical analog of the nucleoside cytidine.[1] Its primary mechanisms of action are:
-
DNA Hypomethylation: At low doses, it gets incorporated into DNA and covalently traps DNA methyltransferases (DNMTs), leading to their degradation and subsequent passive demethylation of the genome during DNA replication.[2]
-
Cytotoxicity: At higher doses, it is incorporated into both RNA and DNA. Its incorporation into RNA disrupts protein synthesis, while its incorporation into DNA can lead to DNA damage and apoptosis.[1][2]
What are the known off-target effects of 5-Azacytosine?
The most significant off-target effect is cytotoxicity , which can lead to cell death even at concentrations intended for demethylation.[2] Other off-target effects include the activation of various cellular signaling pathways , such as the IRE1α-EGFR-ERK1/2 pathway involved in mRNA stabilization, the nitric oxide-cyclic guanosine (B1672433) monophosphate (NO-cGMP) pathway, and the cGAS-STING innate immune signaling pathway.[8][9] It can also inhibit nonsense-mediated mRNA decay (NMD).
How should I prepare and store 5-Azacytosine solutions?
Due to its instability in aqueous solutions, it is recommended to prepare 5-Azacytosine solutions fresh for each experiment.[7] Stock solutions are more stable when prepared in DMSO and stored at -20°C or colder.[7] When preparing aqueous solutions, use ice-cold water or buffer and keep the solution on ice.[7]
What is a typical starting concentration for in vitro experiments?
The effective concentration of 5-Azacytosine can vary widely depending on the cell line. A common starting range for in vitro experiments is 0.1 to 10 µM.[2][7] It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental goals.
How long should I treat my cells with 5-Azacytosine?
The treatment duration depends on the desired outcome. For DNA demethylation, treatment for at least one to three cell cycles is often necessary to allow for passive demethylation during DNA replication. For cytotoxicity studies, shorter exposure times may be sufficient. It is advisable to perform a time-course experiment to optimize the treatment duration.
Quantitative Data
Table 1: IC50 Values of 5-Azacytidine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Reference |
| MOLT4 | Acute Lymphoblastic Leukemia | 16.51 | 24 hours | [2] |
| MOLT4 | Acute Lymphoblastic Leukemia | 13.45 | 48 hours | [2] |
| Jurkat | Acute Lymphoblastic Leukemia | 12.81 | 24 hours | [2] |
| Jurkat | Acute Lymphoblastic Leukemia | 9.78 | 48 hours | [2] |
| HCT-116 | Colon Cancer | 2.18 | 24 hours | [5] |
| HCT-116 | Colon Cancer | 1.98 | 48 hours | [5] |
| H226 | Non-Small Cell Lung Cancer | ~2.5 (0.6 µg/mL) | Not Specified | [3] |
| H358 | Non-Small Cell Lung Cancer | ~13.9 (3.4 µg/mL) | Not Specified | [3] |
| H460 | Non-Small Cell Lung Cancer | ~20.1 (4.9 µg/mL) | Not Specified | [3] |
| TF-1 | Erythroleukemia | < 0.05 | Not Specified | [4] |
| U937 | Histiocytic Lymphoma | < 0.05 | Not Specified | [4] |
| Raji | Burkitt's Lymphoma | < 0.05 | Not Specified | [4] |
| HEL | Erythroleukemia | < 0.05 | Not Specified | [4] |
Experimental Protocols
Protocol 1: Dose-Response Assay to Determine IC50 of 5-Azacytosine
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions of 5-Azacytosine in culture medium. It is recommended to use a 2-fold or 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Include a vehicle control (e.g., DMSO or PBS).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of 5-Azacytosine.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the log of the 5-Azacytosine concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Assessment of Apoptosis by Annexin V/PI Staining
-
Cell Treatment: Treat cells with the desired concentration of 5-Azacytosine for the chosen duration. Include both positive and negative controls.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Visualizations
References
- 1. Optimizing outcomes with azacitidine: recommendations from Canadian centres of excellence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intratracheally Administered 5-Azacytidine Is Effective Against Orthotopic Human Lung Cancer Xenograft Models and Devoid of Important Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Enhanced in Vitro Anti-Tumor Activity of 5-Azacytidine by Entrapment into Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 5-Azacytidine engages an IRE1α-EGFR-ERK1/2 signaling pathway that stabilizes the LDL receptor mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
long-term storage and handling of 5-Azacytosine-15N4
This technical support center provides guidance on the long-term storage, handling, and troubleshooting for 5-Azacytosine-15N4. The information provided is primarily based on the properties of its non-isotopically labeled analogue, 5-Azacytidine, as the isotopic labeling is not expected to significantly alter its chemical stability or handling requirements.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for lyophilized this compound?
For long-term stability, lyophilized this compound should be stored at -20°C in a desiccated environment.[1] Under these conditions, the chemical is stable for up to 24 months.[1]
Q2: How should I prepare a stock solution of this compound?
Stock solutions are typically prepared by dissolving the lyophilized powder in either Dimethyl Sulfoxide (DMSO) or a suitable aqueous buffer. For example, to create a 15 mM stock solution, you can reconstitute 5 mg of the powder in 1.37 mL of DMSO.[1] It is also soluble in water at concentrations up to 12 mg/mL.[1]
Q3: What are the recommended storage conditions for this compound solutions?
The stability of this compound in solution is highly dependent on the solvent and storage temperature.
-
DMSO solutions: Can be stored at -20°C for up to one month.[1] For longer-term storage, aliquoting and storing at -80°C for up to 2 years is recommended.
-
Aqueous solutions: this compound is very unstable in aqueous solutions.[2] It is strongly recommended to prepare aqueous solutions fresh for each experiment and keep them at 0°C until use.[2] Degradation is rapid at room temperature.[2][3]
Q4: What are the key safety precautions when handling this compound?
This compound should be handled with care due to its potential health risks. 5-Azacytidine is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC) and is suspected of causing genetic defects.[1][4]
-
Always work within a chemical fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[6]
-
Avoid inhalation of the powder or aerosols.[5]
-
Prevent contact with skin and eyes.[5][7] In case of contact, rinse the affected area immediately and thoroughly with water.[5]
-
Do not handle if pregnant or nursing.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in aqueous solution. | Prepare fresh aqueous solutions for each experiment. Keep the solution on ice until use. Minimize the time the compound is in an aqueous medium at room temperature or higher.[2] |
| Multiple freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[1] | |
| Low cell viability or unexpected cytotoxicity | The concentration of this compound may be too high. | Optimize the working concentration through a dose-response experiment. Working concentrations can vary depending on the cell line and desired effect.[1] |
| Instability of the compound leading to cytotoxic degradation products. | Ensure the compound is properly stored and handled to minimize degradation. Use freshly prepared solutions. | |
| Difficulty dissolving the compound | Incorrect solvent or insufficient mixing. | This compound is soluble in DMSO and water.[1][4] Ensure thorough vortexing or mixing to dissolve the powder completely. For higher concentrations, DMSO is the preferred solvent. |
Data Presentation
Table 1: Solubility of 5-Azacytidine
| Solvent | Solubility |
| DMSO | ~25 mg/mL[1][4] |
| Water | ~12 mg/mL[1][4] |
| Acetic acid:water (1:1 v/v) | ~5 mg/mL[2] |
Table 2: Stability of 5-Azacytidine in Solution
| Solvent | Storage Temperature | Stability Duration |
| Lyophilized Powder | -20°C (desiccated) | 24 months[1] |
| DMSO | -20°C | Up to 1 month[1] |
| DMSO | -80°C | Up to 2 years |
| Aqueous Solution (e.g., cell culture media) | Room Temperature | Very unstable, significant loss in 2-3 hours[2] |
| Aqueous Solution | 4°C | Degradation is slowed but still significant.[3] |
| Aqueous Solution | -20°C | Less than 5% loss after 23 days.[3] |
Experimental Protocols
Protocol 1: Preparation of a 15 mM Stock Solution in DMSO
-
Equilibrate the vial of lyophilized this compound to room temperature before opening.
-
Under a chemical fume hood, add 1.37 mL of anhydrous DMSO to a vial containing 5 mg of this compound.[1]
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 2 years).[1][8]
Protocol 2: General Handling and Use in Cell Culture
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Further dilute the stock solution in pre-warmed cell culture medium to the desired final working concentration immediately before adding it to the cells.
-
Mix the diluted solution gently but thoroughly by pipetting.
-
Add the final diluted solution to your cell culture plates.
-
Due to the instability of this compound in aqueous media, consider replacing the media with freshly prepared compound at regular intervals for long-term experiments. The degradation is accelerated at higher temperatures (e.g., 37°C in an incubator).[9]
Visualizations
Caption: Workflow for handling and preparing this compound.
References
- 1. 5-Azacytidine | Cell Signaling Technology [cellsignal.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Stability of Azacitidine in Sterile Water for Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Azacytidine | 320-67-2 [amp.chemicalbook.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. capotchem.com [capotchem.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
dealing with resistance to 5-Azacytidine in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to 5-Azacytidine (5-Aza) in cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to 5-Azacytidine?
A1: Resistance to 5-Azacytidine is multifactorial and can arise from various cellular changes. The most commonly observed mechanisms include:
-
Altered Drug Metabolism: 5-Aza is a prodrug that requires activation through phosphorylation. A key rate-limiting enzyme in this process is uridine-cytidine kinase 2 (UCK2).[1][2] Mutations or decreased expression of UCK2 can significantly reduce the activation of 5-Aza, leading to resistance.[1][2][3][4]
-
Increased Drug Efflux: Overexpression of multidrug resistance pumps, such as P-glycoprotein (P-gp), can actively transport 5-Aza out of the cell, reducing its intracellular concentration and efficacy.[5]
-
Changes in Cellular Pathways: Resistant cells often exhibit deregulation of pro-survival signaling pathways. A notable example is the activation of the PI3K/AKT pathway, which promotes cell survival and proliferation, thereby counteracting the cytotoxic effects of 5-Aza.[6][7]
-
Evasion of Apoptosis: Resistance can develop through the negation of apoptosis signaling pathways and the re-establishment of the G2/M cell cycle checkpoint, allowing cells to survive drug-induced DNA damage.[1][2]
-
Metabolic Reprogramming: Cells can develop resistance by shifting towards de novo pyrimidine (B1678525) synthesis, bypassing the need for the salvage pathway that 5-Aza utilizes.[4]
Q2: My cells have become resistant to 5-Azacytidine. What are some strategies to overcome this?
A2: Several strategies can be employed to address 5-Aza resistance:
-
Combination Therapy: Combining 5-Aza with other targeted agents can be effective. For instance, inhibitors of the PI3K/AKT pathway can re-sensitize resistant cells.[7] Another approach is to co-administer 5-Aza with inhibitors of de novo pyrimidine synthesis, such as teriflunomide, to block the metabolic escape route.[4]
-
Genetic Manipulation: In a research setting, overexpressing wild-type UCK2 in resistant cell lines has been shown to restore sensitivity to 5-Aza.[1][2]
-
Alternative Hypomethylating Agents: Although cross-resistance can occur, in some cases, cells resistant to 5-Aza may retain sensitivity to other hypomethylating agents like Decitabine (5-aza-2'-deoxycytidine), which has a different activation pathway.[5]
-
Synergistic Drug Combinations: In specific cancer types, combining 5-Aza with other chemotherapeutic agents has shown promise. For example, synergistic effects have been observed with doxorubicin (B1662922) and bortezomib (B1684674) in multiple myeloma models.[8]
Q3: How can I confirm that my cell line has developed resistance to 5-Azacytidine?
A3: Resistance can be confirmed by performing a dose-response assay (e.g., WST-1 or MTT assay) to determine the half-maximal inhibitory concentration (IC50) of 5-Aza. A significant increase in the IC50 value compared to the parental, sensitive cell line is a clear indicator of resistance. Further molecular analysis can include sequencing the UCK2 gene to check for mutations and performing a Western blot to assess UCK2 protein levels.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| No significant decrease in cell viability after 5-Aza treatment. | 1. Development of resistance. 2. Suboptimal drug concentration. 3. Drug degradation. | 1. Confirm resistance by determining the IC50 value (see Experimental Protocol 2). 2. Perform a dose-response experiment to determine the optimal concentration for your cell line. 3. Prepare fresh 5-Aza solutions for each experiment, as it is unstable in aqueous solutions. |
| Inconsistent results between experiments. | 1. Variation in cell seeding density. 2. Inconsistent drug treatment duration. 3. Cell line heterogeneity. | 1. Ensure consistent cell seeding density across all wells and experiments. 2. Strictly adhere to the planned treatment duration. 3. Consider single-cell cloning of your resistant population to establish a homogenous cell line. |
| No change in global DNA methylation levels after treatment. | 1. Resistance mechanism upstream of DNMT inhibition (e.g., impaired drug activation). 2. Insufficient drug concentration or duration. | 1. Investigate mechanisms like UCK2 expression/mutation. 2. Increase the concentration of 5-Aza and/or extend the treatment duration and re-assess methylation status (see Experimental Protocol 4). |
Quantitative Data Summary
Table 1: IC50 Values for 5-Azacytidine in Sensitive and Resistant Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Increase | Reference |
| MOLM-13 | 0.038 | 1.376 | ~36 | [9] |
| OCI-M2 | ~0.5 | >10 | >20 | [7] |
Table 2: Effect of Combination Therapies on 5-Aza Resistant Cells
| Resistant Cell Line | Combination Agent | Effect | Reference |
| MOLM-13/AZA* | Teriflunomide (5 µM) | Synergistic induction of apoptosis with 5-Aza (1-10 µM) | [5] |
| AZA-R (OCI-M2 derived) | MK2206 (AKT inhibitor) | Increased growth inhibition | [7] |
| AZA-R (OCI-M2 derived) | JQ1 (BET inhibitor) | Increased growth inhibition | [7] |
| AZA-R (OCI-M2 derived) | Panobinostat (HDAC inhibitor) | Increased growth inhibition | [7] |
Signaling Pathways and Workflows
Experimental Protocols
1. Protocol: Generation of 5-Azacytidine Resistant Cell Lines
This protocol is adapted from methodologies used to create resistant myeloid leukemia cell lines.[5][10]
-
Materials:
-
Parental (5-Aza sensitive) cell line (e.g., MOLM-13, SKM-1)
-
Complete culture medium (e.g., RPMI 1640 + 10-20% FBS)
-
5-Azacytidine (stock solution in DMSO or PBS, stored at -80°C)
-
Standard cell culture flasks and plates
-
-
Procedure:
-
Begin by culturing the parental cell line in a low concentration of 5-Aza (e.g., 0.1 nM).
-
Maintain the cells in this concentration, passaging as necessary, for 2-4 weeks or until the growth rate returns to near-normal levels.
-
Gradually increase the concentration of 5-Aza in a stepwise manner. A doubling of the concentration at each step is a common approach.
-
Continue this process of gradual dose escalation over a period of 3-6 months. The final concentration may reach 1 µM or higher, depending on the cell line.[5]
-
Throughout the selection process, monitor cell viability. Large-scale cell death is expected after each increase in drug concentration. The surviving cells are the population that will be selected.
-
Once a population of cells is stably growing at a high concentration of 5-Aza, isolate single-cell clones through limiting dilution to ensure a homogenous resistant line.
-
Expand the selected clones and confirm the level of resistance by performing an IC50 determination assay (Protocol 2).
-
2. Protocol: Cell Viability and IC50 Determination using WST-1 Assay
This protocol outlines the use of a WST-1 assay to measure cell viability and determine the IC50 of 5-Aza.
-
Materials:
-
Sensitive and resistant cell lines
-
Complete culture medium
-
5-Azacytidine
-
96-well flat-bottom tissue culture plates
-
WST-1 reagent
-
Microplate reader (spectrophotometer)
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 0.5 x 10⁴ to 5 x 10⁴ cells/well) in a final volume of 100 µL per well.[11] Include wells with medium only for background control.
-
Allow cells to adhere and stabilize for 24 hours.
-
Prepare serial dilutions of 5-Azacytidine in culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the various 5-Aza concentrations (and a vehicle control).
-
Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10 µL of WST-1 reagent to each well.[12]
-
Incubate the plate for an additional 1-4 hours at 37°C. The optimal incubation time should be determined empirically but is often around 2 hours.
-
Gently shake the plate for 1 minute to ensure homogenous color distribution.
-
Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of >600 nm.[4]
-
After subtracting the background absorbance, calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability data against the log of the 5-Aza concentration and use a non-linear regression analysis to determine the IC50 value.
-
3. Protocol: Western Blot Analysis of UCK2 and DNMT1
This protocol provides a general framework for assessing the protein levels of UCK2 and DNMT1.
-
Materials:
-
Cell lysates from sensitive and resistant cells
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-UCK2, anti-DNMT1, anti-β-actin or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells and quantify protein concentration using a BCA assay.
-
Normalize protein amounts for all samples. Add Laemmli buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-DNMT1 or anti-UCK2), diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., β-actin) to ensure equal protein loading.
-
Quantify band intensities using densitometry software.
-
4. Protocol: Global DNA Methylation Analysis via ELISA
This protocol describes a common method for quantifying overall DNA methylation using a commercially available ELISA kit.
-
Materials:
-
Genomic DNA isolated from sensitive and resistant cells (treated and untreated)
-
Global DNA Methylation ELISA Kit (e.g., from Epigentek, Active Motif, or similar)
-
Microplate reader
-
-
Procedure:
-
Isolate high-quality genomic DNA from your cell samples. Ensure the 260/280 ratio is ~1.8.[1]
-
Quantify DNA concentration accurately using a fluorometric method (e.g., Qubit or PicoGreen).
-
Follow the specific instructions of the commercial kit. A typical workflow involves: a. Binding a specific amount of DNA (e.g., 100 ng) to the wells of the assay plate. b. Incubating with a primary antibody that specifically recognizes 5-methylcytosine (B146107) (5-mC). c. Washing away unbound antibody. d. Adding a labeled secondary antibody (e.g., HRP-conjugated). e. Washing away unbound secondary antibody. f. Adding a colorimetric substrate and stopping the reaction.
-
Measure the absorbance on a microplate reader at the wavelength specified by the kit manufacturer.
-
Calculate the percentage of 5-mC in each sample by comparing its absorbance to a standard curve generated with control DNA provided in the kit.
-
5. Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol details how to prepare and analyze cells for cell cycle distribution using propidium (B1200493) iodide (PI) staining.
-
Materials:
-
Treated and untreated cells (approximately 1 x 10⁶ cells per sample)
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A and a permeabilizing agent like Triton X-100)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells (including any floating cells) and wash once with cold PBS by centrifuging at ~300 x g for 5 minutes.
-
Resuspend the cell pellet in a small volume of cold PBS (~0.5 mL).
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored at this stage for several days.
-
Centrifuge the fixed cells at ~500 x g for 5-10 minutes to remove the ethanol.
-
Wash the cell pellet twice with PBS to remove any residual ethanol.
-
Resuspend the cell pellet in 0.5 mL of PI staining solution.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Analyze the samples on a flow cytometer.
-
Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) plots.
-
Analyze the DNA content using a histogram of PI fluorescence intensity. The G0/G1 peak will have 2n DNA content, the G2/M peak will have 4n DNA content, and the S phase will be the region between these two peaks.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in each phase.
-
References
- 1. Tips on using Global DNA Methylation ELISAs | EpigenTek [epigentek.com]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Resistance of Leukemia Cells to 5-Azacytidine: Different Responses to the Same Induction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioscience.co.uk [bioscience.co.uk]
- 7. elisa-based-global-dna-methylation-assay-methods | Epigenweb [epigenweb.com]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. oncotarget.com [oncotarget.com]
- 10. mdpi.com [mdpi.com]
- 11. takarabio.com [takarabio.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Enhancing the In Vitro Half-Life of 5-Azacytosine
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for handling the inherent instability of 5-Azacytosine in experimental settings. The following sections offer frequently asked questions, troubleshooting protocols, and detailed experimental methodologies to help extend the compound's viability in vitro.
Frequently Asked Questions (FAQs)
Q1: Why does my 5-Azacytosine solution lose potency so quickly?
A: 5-Azacytosine is inherently unstable in aqueous solutions due to the electron-deficient triazine ring in its structure, which makes it highly susceptible to hydrolysis.[1] This degradation process is significantly influenced by factors such as pH, temperature, and the composition of the solvent.[2] The compound's half-life can be as short as a few hours under typical room temperature, aqueous conditions.
Q2: What is the primary mechanism of 5-Azacytosine degradation in vitro?
A: The primary degradation pathway for 5-Azacytosine and its analogues, like 5-Azacytidine (B1684299), is hydrolysis. This process involves a reversible opening of the triazine ring to form a labile intermediate, which then undergoes an irreversible conversion to various degradation products.[3] In acidic conditions, degradation can lead to the formation of 5-azauracil.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Study of the degradation of 5-azacytidine as a model of unstable drugs using a stopped-flow method and further data analysis with multivariate curve resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
common pitfalls in experiments with 5-Azacytosine analogs
Welcome to the technical support center for experiments involving 5-Azacytosine analogs, including 5-Azacytidine (5-AzaC) and 5-aza-2'-deoxycytidine (Decitabine, DAC). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My cells are showing high levels of toxicity and cell death after treatment. What could be the cause?
A1: High cytotoxicity is a common issue and can stem from several factors:
-
Inappropriate Concentration: The optimal concentration of 5-Azacytosine analogs is highly cell-line dependent. It's crucial to perform a dose-response curve to determine the IC50 for your specific cell line. For example, IC50 values for 5-AzaC in non-small cell lung cancer (NSCLC) cell lines after 48 hours of treatment can range from 1471 nM to 2218 nM.[1]
-
Prolonged Exposure: Continuous exposure can lead to excessive DNA damage and apoptosis. Consider optimizing the treatment duration. For some cell lines, a 24-hour treatment may have minimal impact on cell death, while a 48-hour treatment significantly increases it.[1]
-
Compound Instability: 5-Azacytosine analogs are notoriously unstable in aqueous solutions, and their degradation products can be toxic.[2][3][4] Prepare fresh solutions for each experiment and avoid storing them for extended periods, even when frozen. The half-life in solution can be as low as 7 hours at 37°C.[4]
-
Off-Target Effects: At higher concentrations, these analogs can have cytotoxic effects independent of DNA methyltransferase (DNMT) inhibition, including incorporation into RNA (for 5-AzaC) and perturbation of nucleotide metabolism.[5][6][7]
Q2: I am not observing the expected level of DNA hypomethylation. What should I check?
A2: Insufficient hypomethylation can be due to several experimental variables:
-
Compound Degradation: As mentioned, the instability of these analogs is a major pitfall.[2][3][4] Ensure you are using freshly prepared solutions. The decomposition is accelerated by increases in temperature and pH.[8]
-
Cell Proliferation Rate: 5-Azacytosine analogs are incorporated into newly synthesized DNA during replication.[3] Therefore, their hypomethylating effect is dependent on cell division. Low proliferation rates will result in reduced incorporation and consequently, less potent hypomethylation.
-
Insufficient Treatment Duration or Concentration: The demethylating effect is both dose- and time-dependent.[9] Ensure that the concentration and duration of treatment are sufficient for your cell line. However, be mindful of the associated cytotoxicity.
-
Analytical Method Sensitivity: The method used to assess DNA methylation has its own limitations. For instance, bisulfite sequencing can be affected by incomplete conversion or DNA degradation.[10] Consider using alternative or complementary methods for validation.
-
Resistance Mechanisms: Cells can develop resistance to these analogs, for example, through downregulation of the activating enzyme deoxycytidine kinase (dCK) for Decitabine.[11]
Q3: My experimental results are inconsistent and show high variability. What are the potential sources of this variability?
A3: Variability can be introduced at multiple stages of the experiment:
-
Preparation of Analogs: Due to their instability, inconsistencies in the preparation and handling of 5-Azacytosine analog solutions can lead to significant variability in the effective concentration between experiments.[2][3][4]
-
Cell Culture Conditions: Factors such as cell passage number, confluency, and media composition can influence the cellular response to treatment. Standardize these parameters across all experiments.
-
Treatment Schedule: The timing and duration of treatment are critical. Even small deviations can impact the outcome, especially for time-sensitive effects like cell cycle synchronization.[12]
-
Batch Effects in Analysis: When analyzing DNA methylation or gene expression, be mindful of potential batch effects and use appropriate normalization techniques in your data analysis pipeline.[13]
Q4: Can 5-Azacytosine analogs have effects other than DNA hypomethylation?
A4: Yes, these analogs have several other biological effects:
-
DNA Damage Response: Incorporation of these analogs into DNA can induce a DNA damage response, leading to cell cycle arrest and apoptosis.[14] This is a key mechanism of their cytotoxic action.
-
DNMT Depletion: They can lead to the proteasomal degradation of DNA methyltransferases (DNMTs), particularly DNMT1.[15]
-
Gene Expression Changes: Beyond reactivating silenced genes, these compounds can alter the expression of a wide range of genes involved in various cellular processes, including cell cycle regulation and survival.[1] For instance, treatment can lead to the downregulation of genes like PIM1 and BCL3.[1]
-
Immune Modulation: 5-AzaC has been shown to influence T-cell phenotype and function, which can have implications for immunotherapy combinations.[16]
Troubleshooting Guides
Problem: Unexpected Cell Viability/Toxicity
| Observation | Possible Cause | Suggested Solution |
| Higher than expected cell death | Concentration too high. | Perform a dose-response curve to determine the optimal concentration for your cell line. |
| Prolonged treatment duration. | Optimize the exposure time; shorter durations may be sufficient for hypomethylation without excessive toxicity. | |
| Compound degradation leading to toxic byproducts.[2][3][4] | Always use freshly prepared solutions. Avoid repeated freeze-thaw cycles. | |
| Lower than expected effect on viability | Concentration too low. | Verify calculations and consider increasing the concentration based on dose-response data. |
| Insufficient treatment time. | Increase the duration of exposure, monitoring for toxic effects. | |
| Cell line is resistant.[11] | Screen for expression of key enzymes like dCK. Consider using a different analog or a combination therapy approach. |
Problem: Inconsistent or No DNA Hypomethylation
| Observation | Possible Cause | Suggested Solution |
| Variable hypomethylation across experiments | Instability of the analog.[2][3][4] | Standardize the preparation and handling of the drug solution. Prepare fresh for each experiment. |
| Inconsistent cell culture conditions. | Maintain consistent cell passage number, seeding density, and media conditions. | |
| No significant hypomethylation observed | Insufficient drug concentration or duration. | Re-evaluate the treatment protocol based on literature for your cell type or perform an optimization experiment. |
| Low cell proliferation rate. | Ensure cells are in a logarithmic growth phase during treatment. | |
| Issues with the methylation analysis method.[10] | Verify the quality of your input DNA. Include appropriate positive and negative controls for your assay. |
Quantitative Data Summary
Table 1: IC50 Values of 5-Azacytidine in NSCLC Cell Lines (48h Treatment)
| Cell Line | IC50 (nM) |
| A549 | 2218 |
| SK-MES-1 | 1629 |
| H1792 | 1471 |
| H522 | 1948 |
| Data from a study on non-small cell lung cancer cell lines.[1] |
Table 2: Stability of 5-aza-2'-deoxycytidine (Decitabine) in Aqueous Solution
| Condition | Half-life |
| Physiological temperature and pH | Hours[3] |
| 37°C | As low as 7 hours[4] |
| Note: Stability is highly dependent on pH and temperature.[8] |
Experimental Protocols
Key Experiment: Assessing Cell Viability using Flow Cytometry
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: Treat cells with a range of concentrations of the 5-Azacytosine analog for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle-treated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive cells are undergoing apoptosis, while PI positive cells are in late apoptosis or necrosis.[1]
Key Experiment: Analysis of Global DNA Methylation
This protocol provides a general workflow. Specific details will vary based on the chosen method (e.g., pyrosequencing, whole-genome bisulfite sequencing).
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from treated and control cells. Assess DNA integrity and purity.[13]
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This reaction converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Use a commercial kit for reliable conversion.
-
PCR Amplification (for targeted analysis): Amplify specific regions of interest using primers designed for the bisulfite-converted DNA.[10]
-
Sequencing: Sequence the PCR products or the entire genome (WGBS).
-
Data Analysis: Align the sequencing reads and quantify the methylation levels at CpG sites. Compare the methylation status between treated and control samples.[13]
Visualizations
Caption: A general workflow for experiments using 5-Azacytosine analogs.
Caption: A logical workflow for troubleshooting common experimental issues.
Caption: The signaling pathway of DNMT inhibition by 5-Azacytosine analogs.
References
- 1. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Decitabine cytotoxicity is promoted by dCMP deaminase DCTD and mitigated by SUMO-dependent E3 ligase TOPORS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. A Phase I Dose Finding Study of 5-Azacytidine in Combination with Sodium Phenylbutyrate in Patients with Refractory Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA Methylation Analysis Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ellisbio.com [ellisbio.com]
- 14. DNA methylation inhibitor 5-Aza-2'-deoxycytidine induces reversible genome-wide DNA damage that is distinctly influenced by DNA methyltransferases 1 and 3B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 5-Aza-Deoxycytidine Induces Selective Degradation of DNA Methyltransferase 1 by a Proteasomal Pathway That Requires the KEN Box, Bromo-Adjacent Homology Domain, and Nuclear Localization Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5-Azacytidine Promotes an Inhibitory T-Cell Phenotype and Impairs Immune Mediated Antileukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to the Validation of 5-Azacytosine-15N4 Incorporation by LC-MS
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic nucleoside analog incorporation into cellular nucleic acids is paramount for elucidating mechanisms of action and determining target engagement. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the validation of 5-Azacytosine-15N4 incorporation against alternative methodologies, supported by experimental data and detailed protocols.
Comparison of Quantitative Methods
The selection of an analytical method for quantifying nucleoside analog incorporation is contingent on factors such as required sensitivity, specificity, availability of specialized reagents and instrumentation, and desired throughput. Below is a comparative summary of the primary techniques.
| Feature | LC-MS/MS (Stable Isotope Labeling) | Accelerator Mass Spectrometry (AMS) | Fluorescence-Based (e.g., Click Chemistry) |
| Principle | Incorporation of a stable isotope-labeled nucleoside analog (e.g., derived from this compound) into DNA/RNA, followed by enzymatic digestion and quantification of the labeled nucleoside by mass spectrometry. | Incorporation of a radiolabeled nucleoside analog (e.g., 14C-Azacitidine) into DNA/RNA, followed by atom counting of the rare isotope.[1][2] | Incorporation of a modified nucleoside analog (e.g., 5-ethynyl-2'-deoxyuridine (B1671113), EdU) into DNA, followed by a covalent reaction with a fluorescent probe ("click" reaction).[3][4][5][6] |
| Sensitivity | High (picogram to femtogram range).[7] | Extremely high (attomole to zeptomole range).[8] | High, dependent on fluorescent probe and imaging system. |
| Specificity | High, based on chromatographic separation and specific mass-to-charge ratio transitions. | High, based on the specific detection of the radioisotope. | High, due to the bio-orthogonal nature of the click reaction.[3][4][5][6] |
| Sample Preparation | Multi-step: DNA/RNA isolation, enzymatic hydrolysis, and sample cleanup.[9][10] | Complex: DNA/RNA isolation, graphitization of the sample for AMS analysis. | Multi-step: Cell fixation, permeabilization, and click reaction. Does not require DNA denaturation.[4][6] |
| Instrumentation | LC-MS/MS system (e.g., Triple Quadrupole or Orbitrap). | Accelerator mass spectrometer (specialized facility).[2] | Flow cytometer or fluorescence microscope. |
| Quantitative Accuracy | High, with the use of stable isotope-labeled internal standards.[9] | High, provides a direct atom count.[1] | Semi-quantitative to quantitative, depending on the platform. |
| Throughput | Moderate to high, amenable to automation.[11] | Low, due to complex sample preparation and instrument time. | High, especially with flow cytometry. |
| Multiplexing | Possible with other mass-spectrometry based assays. | Limited. | Readily compatible with antibody-based staining for other cellular markers.[6] |
| Safety | No radiation hazard. | Requires handling of radioactive materials. | Requires handling of chemicals, but no radiation. |
Experimental Protocols
LC-MS/MS Method for 5-Azacytidine-15N4 Incorporation
This protocol is adapted from established methods for quantifying 5-azacytidine (B1684299) incorporation into DNA and RNA.[9]
1. Cell Culture and Treatment:
-
Culture cells in appropriate media.
-
Treat cells with this compound (or a suitable 15N-labeled 5-azacytidine precursor) at the desired concentrations for the specified duration.
-
Harvest and wash cells with phosphate-buffered saline (PBS).
2. DNA/RNA Extraction:
-
Extract genomic DNA and total RNA from cell pellets using a commercial kit (e.g., AllPrep DNA/RNA Mini Kit) according to the manufacturer's instructions.
-
Quantify the extracted nucleic acids using a spectrophotometer (e.g., NanoDrop).
3. Sample Preparation and Enzymatic Hydrolysis:
-
To 1-10 µg of extracted DNA, add a known amount of 5-aza-2'-deoxycytidine-15N4 as an internal standard.[9]
-
For RNA samples, add 5-azacytidine-15N4 as an internal standard.[9]
-
The mixture is then subjected to enzymatic digestion to break down the DNA/RNA into individual nucleosides. This is typically achieved by incubating the sample with a cocktail of enzymes such as benzonase, phosphodiesterase, and alkaline phosphatase at 37°C.[9]
-
After digestion, the reaction is stopped, and the samples are dried under a vacuum.[9]
4. LC-MS/MS Analysis:
-
Reconstitute the dried nucleoside mixture in a suitable buffer for LC-MS analysis.[9]
-
Perform chromatographic separation on a C18 or a porous graphitic carbon column.[12]
-
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, monitoring for the specific mass transitions of the analyte and the internal standard.[11][12]
-
A calibration curve is generated using standards of known concentrations to quantify the amount of incorporated 5-azacytidine in the sample.[9]
Alternative Method: Accelerator Mass Spectrometry (AMS)
This method requires a 14C-labeled version of 5-azacytidine.
1. Cell Culture and Treatment:
-
Treat cells with 14C-labeled 5-azacytidine.
-
Harvest and wash cells.
2. DNA/RNA Isolation:
-
Isolate DNA and RNA as described for the LC-MS method.[1]
3. Sample Preparation for AMS:
-
The isolated nucleic acid is converted to graphite (B72142). This process involves combustion of the sample to CO2, which is then reduced to elemental carbon (graphite).
-
The graphite is pressed into a target for the AMS ion source.[13]
4. AMS Analysis:
-
The AMS instrument is used to measure the ratio of 14C to 12C in the sample.[1][13]
-
This ratio is used to calculate the amount of 14C-5-azacytidine incorporated per microgram of DNA or RNA.[1]
Data Presentation
Table 1: Performance Characteristics of LC-MS/MS Method for Nucleoside Analog Quantification
| Parameter | 5-aza-2'-deoxycytidine in DNA Digest | 5-azacytidine in Plasma |
| Assay Range | 2 - 400 ng/mL[12] | 5 - 500 ng/mL[11] |
| Accuracy | 93.0 - 102.2%[12] | 97.8 - 109.1%[11] |
| Precision (%CV) | ≤ 6.3%[12] | ≤ 9.8%[11] |
| Internal Standard | 5-azacytidine-15N4[12] | Labeled 5-azacytidine[11] |
Table 2: Performance Characteristics of AMS for 14C-Azacitidine Quantification
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) in PBMCs | DNA: 2.5 pgEq/µg, RNA: 0.22 pgEq/µg[1] |
| LLOQ in Bone Marrow (BM) | DNA: 1.7 pgEq/µg, RNA: 0.22 pgEq/µg[1] |
| Sensitivity | Can detect a single molecule in ~2 x 10^7 nucleotides.[1] |
Visualizations
Caption: LC-MS/MS workflow for quantifying 15N-labeled 5-azacytidine.
Caption: Cellular metabolism and incorporation of 5-azacytidine into RNA and DNA.
References
- 1. Quantification of azacitidine incorporation into human DNA/RNA by accelerator mass spectrometry as direct measure of target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accelerator mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. salic.med.harvard.edu [salic.med.harvard.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. Detection of S-phase cell cycle progression using 5-ethynyl-2'-deoxyuridine incorporation with click chemistry, an alternative to using 5-bromo-2'-deoxyuridine antibodies. | Semantic Scholar [semanticscholar.org]
- 6. Detection of S-phase cell cycle progression using 5-ethynyl-2'-deoxyuridine incorporation with click chemistry, an alternative to using 5-bromo-2'-deoxyuridine antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nucleoside and Nucleotide Quantification by LC-MS - Creative Proteomics [creative-proteomics.com]
- 8. The Use of Accelerator Mass Spectrometry in Human Health and Molecular Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AZA-MS: a novel multiparameter mass spectrometry method to determine the intracellular dynamics of azacitidine therapy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. A robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of 5-azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous quantitative determination of 5-aza-2′-deoxycytidine genomic incorporation and DNA demethylation by liquid chromatography tandem mass spectrometry as exposure-response measures of nucleoside analog DNA methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Radiocarbon WebInfo - AMS [c14.arch.ox.ac.uk]
A Comparative Guide to DNA Demethylating Agents: 5-Azacytidine vs. 5-Aza-2'-deoxycytidine
For researchers, scientists, and drug development professionals, understanding the nuances of epigenetic modulators is paramount. This guide provides an objective comparison of two prominent DNA methyltransferase (DNMT) inhibitors: 5-Azacytidine (B1684299) and 5-Aza-2'-deoxycytidine (Decitabine). We delve into their mechanisms of action, metabolic pathways, and present supporting experimental data to inform your research and development endeavors.
It is important to clarify that "5-Azacytosine-15N4" is a stable isotope-labeled version of 5-Azacytidine. The heavy isotope labeling allows the molecule to be traced and quantified in experimental systems but does not fundamentally alter its biological activity. Therefore, this guide will compare the parent compound, 5-Azacytidine, with 5-Aza-2'-deoxycytidine.
Mechanism of Action: A Tale of Two Analogs
Both 5-Azacytidine and 5-Aza-2'-deoxycytidine are nucleoside analogs that inhibit DNA methylation, leading to the reactivation of silenced tumor suppressor genes.[1][2][3] Their primary mechanism involves their incorporation into the DNA of dividing cells. Once incorporated, they covalently trap DNA methyltransferase (DNMT) enzymes, which are responsible for maintaining methylation patterns.[1][4][5] This trapping leads to the depletion of active DNMTs and subsequent passive demethylation of the genome as the cell divides.[5]
The key difference lies in their molecular structure and subsequent metabolic activation and incorporation. 5-Aza-2'-deoxycytidine, as a deoxyribonucleoside analog, is directly incorporated into DNA.[6] In contrast, 5-Azacytidine is a ribonucleoside analog. It is primarily incorporated into RNA, which can interfere with protein synthesis.[7] For it to act as a DNA demethylating agent, a portion of it must be converted to its deoxyribose form by ribonucleotide reductase before being incorporated into DNA.[6][8] This difference in metabolic pathways has implications for their efficacy and potential side effects.
Comparative Performance: Efficacy and Clinical Observations
Preclinical studies have often suggested that 5-Aza-2'-deoxycytidine is a more potent DNA demethylating agent than 5-Azacytidine.[7][9] This is attributed to its direct and exclusive incorporation into DNA.[6][10] For instance, in a study on L1210 leukemic cells, 5-Aza-2'-deoxycytidine was found to be a more effective inhibitor of DNA methylation and showed greater cytotoxicity at equimolar concentrations compared to 5-Azacytidine.[9]
However, clinical outcomes have not always mirrored these preclinical findings directly. While both drugs are approved for the treatment of myelodysplastic syndromes (MDS), their clinical efficacy can vary.[7][11] Some studies suggest that the incorporation of 5-Azacytidine into RNA may contribute to its therapeutic effects through mechanisms beyond DNA demethylation.[6]
Quantitative Data Summary
| Feature | 5-Azacytidine | 5-Aza-2'-deoxycytidine (Decitabine) | References |
| Drug Class | Ribonucleoside analog | Deoxyribonucleoside analog | [2][6] |
| Primary Incorporation | RNA and DNA | DNA only | [6][7][10] |
| Activation | Phosphorylation and conversion to deoxyribonucleotide | Phosphorylation | [8][12] |
| Primary Target | DNMTs (after incorporation into DNA) | DNMTs | [1][4][5] |
| Half-life in plasma | Not specified in provided results | Approximately 15-25 minutes | [3][12] |
| Clinical Use | Myelodysplastic syndromes (MDS), acute myeloid leukemia (AML) | Myelodysplastic syndromes (MDS), acute myeloid leukemia (AML) | [7][11] |
Experimental Protocols
General Cell Culture and Drug Treatment for Demethylation Studies
A common experimental approach to compare the demethylating activity of these agents involves treating cancer cell lines with varying concentrations of each drug.
-
Cell Seeding: Cells (e.g., human breast cancer cell lines MDA-MB-231 or MCF-7) are seeded in appropriate culture dishes and allowed to attach overnight.[13]
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing either 5-Azacytidine or 5-Aza-2'-deoxycytidine at various concentrations (e.g., 1 µM to 10 µM).[13] A control group receives medium with the vehicle (e.g., DMSO) only.
-
Treatment Duration: Cells are typically exposed to the drugs for a period of 24 to 72 hours, allowing for at least one round of DNA replication for the agents to be incorporated.[13]
-
Harvesting: After the treatment period, cells are harvested for downstream analysis.
Assessment of DNA Methylation
Methylation-Specific PCR (MSP): This is a widely used technique to assess the methylation status of specific gene promoters.
-
Genomic DNA Extraction: Genomic DNA is isolated from the treated and control cells.
-
Bisulfite Conversion: The extracted DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: The bisulfite-converted DNA is then used as a template for PCR with two sets of primers: one specific for the methylated sequence and another for the unmethylated sequence.
-
Analysis: The PCR products are resolved on an agarose (B213101) gel. The presence of a band in the reaction with methylated-specific primers indicates methylation, while a band in the reaction with unmethylated-specific primers indicates a lack of methylation.[13]
Visualizing the Pathways
To better understand the distinct pathways of these two agents, the following diagrams illustrate their metabolic activation and mechanism of action.
Caption: Metabolic activation pathways of 5-Azacytidine and 5-Aza-2'-deoxycytidine.
References
- 1. DNA Methylation Inhibitor 5-Aza-2′-Deoxycytidine Induces Reversible Genome-Wide DNA Damage That Is Distinctly Influenced by DNA Methyltransferases 1 and 3B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epigenetic therapy of cancer with 5-aza-2'-deoxycytidine (decitabine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Equitoxic Doses of 5-Azacytidine and 5-Aza-2′Deoxycytidine Induce Diverse Immediate and Overlapping Heritable Changes in the Transcriptome | PLOS One [journals.plos.org]
- 7. A Perspective on the Comparative Antileukemic Activity of 5-Aza-2′-deoxycytidine (Decitabine) and 5-Azacytidine (Vidaza) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the antileukemic activity of 5-AZA-2'-deoxycytidine, 1-beta-D-arabinofuranosylcytosine and 5-azacytidine against L1210 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Review of the clinical experience with 5-azacytidine and 5-aza-2'-deoxycytidine in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic and pharmacodynamic analysis of 5-aza-2’-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Demethylating agent 5-aza-2-deoxycytidine enhances susceptibility of breast cancer cells to anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Epigenetic Landscape: A Comparative Guide to 5-Azacytidine-Induced Changes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the epigenetic alterations induced by the DNA methyltransferase inhibitor, 5-Azacytidine (B1684299). We delve into the supporting experimental data, detailed methodologies, and the intricate signaling pathways affected by this potent epigenetic modulator.
5-Azacytidine (5-Aza), a cytidine (B196190) analog, is a well-established DNA hypomethylating agent used in both research and clinical settings.[1][2] Its incorporation into DNA leads to the irreversible inhibition of DNA methyltransferases (DNMTs), resulting in a genome-wide reduction of DNA methylation and the reactivation of silenced genes.[2][3][4] While the isotopic variant 5-Azacytosine-15N4 is not extensively documented in publicly available literature, its biological mechanism is expected to be identical to that of 5-Azacytidine, with the 15N labeling serving as a valuable tool for tracing its metabolic fate and incorporation into DNA. This guide will focus on the well-documented effects of 5-Azacytidine as a proxy for its isotopically labeled counterpart.
Performance Comparison: 5-Azacytidine vs. Alternative Hypomethylating Agents
The primary alternative to 5-Azacytidine is its deoxy derivative, 5-aza-2'-deoxycytidine (Decitabine). Both are potent inhibitors of DNA methylation, but they exhibit some differences in their mechanisms and clinical applications.[2][4]
| Feature | 5-Azacytidine (Vidaza®) | Decitabine (B1684300) (Dacogen®) | Control (Untreated) |
| Mechanism of Action | Incorporates into both RNA and DNA, inhibiting DNMTs.[5] | Primarily incorporates into DNA, leading to DNMT inhibition. | Normal DNA methylation patterns maintained by DNMTs. |
| Effect on Global DNA Methylation | Induces global DNA hypomethylation.[1][6] | Also induces global DNA hypomethylation.[7] | Stable global DNA methylation levels. |
| Gene Expression Changes | Leads to the re-expression of a wide range of silenced genes, including tumor suppressors.[3][8][9] | Also reactivates gene expression, with some overlap and some differences compared to 5-AzaC.[7] | Basal gene expression profile. |
| Clinical Applications | FDA-approved for the treatment of myelodysplastic syndromes (MDS).[10] | Also approved for MDS and has shown efficacy in acute myeloid leukemia (AML).[7] | Not applicable. |
| Toxicity Profile | General toxicity has been a concern, leading to the development of derivatives like Decitabine. | Considered to have a different toxicity profile, which may be more favorable in certain contexts.[2] | Not applicable. |
Experimental Data Summary
The following tables summarize quantitative data from studies investigating the effects of 5-Azacytidine on DNA methylation and gene expression.
Table 1: Global DNA Methylation Changes Induced by 5-Azacytidine
| Cell Line/Model | 5-Azacytidine Concentration | Duration of Treatment | Change in Global Methylation (%) | Reference |
| Myeloid Leukemia Cell Lines | Varies | Varies | Significant demethylation observed | [11] |
| Patient-derived IDH1 mutant glioma xenograft | 1 mg/kg and 5 mg/kg | One cycle | Dose-dependent reduction in CpG methylation | [12] |
| Flax (Linum usitatissimum) | Not specified | Germinating seeds | 6.2% - 9.7% lower than normal | [6] |
| B16 Melanoma Cells | 0.5-15 µM | 6 or 18 hours | Detectable alterations in 5-methylcytosine (B146107) levels | [13] |
Table 2: Gene Expression Changes Following 5-Azacytidine Treatment
| Cell Line/Model | Gene(s) | Fold Change in Expression | Method of Analysis | Reference |
| Hepatoma Cell Lines | 206 genes | Up-regulated | Microarray | [8] |
| Hepatoma Cell Lines | 248 genes | Down-regulated | Microarray | [8] |
| Mouse Utricle Sensory Epithelia-derived Progenitor Cells | Atoh1, Myo7a, Myo6, Espn, Pou4f3 | Up-regulated (e.g., Pou4f3 ~274-fold) | RT-PCR | [14] |
| Pancreatic Adenocarcinoma (PANC-1) | SST, SSTR2 | Significantly up-regulated | RT-qPCR | [10] |
| A549 Lung Cancer Cells | TBX21 | 55.02-fold up-regulation | Microarray | [3] |
| A549 Lung Cancer Cells | STAT3 | 2.01-fold down-regulation | Microarray | [3] |
Experimental Protocols
Detailed methodologies are crucial for the cross-validation and replication of experimental findings. Below are generalized protocols for key experiments involving 5-Azacytidine.
Protocol 1: Cell Culture Treatment with 5-Azacytidine
Objective: To induce DNA hypomethylation in cultured cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
5-Azacytidine (Sigma-Aldrich)
-
Dimethyl sulfoxide (B87167) (DMSO) or ice-cold sterile water/PBS for reconstitution[15]
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Cell Seeding: Plate cells at a desired density in a multi-well plate or flask and allow them to adhere overnight.
-
5-Azacytidine Preparation: Prepare a stock solution of 5-Azacytidine. Due to its instability in aqueous solutions, it is recommended to prepare fresh solutions for each experiment or store aliquots at -20°C or colder.[15] Reconstitute in DMSO or ice-cold sterile water/PBS.[15]
-
Treatment: Dilute the 5-Azacytidine stock solution to the desired final concentration (typically in the range of 0.1-10 µM) in fresh, pre-warmed complete culture medium.[15]
-
Medium Change: Remove the old medium from the cells and replace it with the 5-Azacytidine-containing medium.
-
Incubation: Culture the cells for the desired duration (e.g., 24 to 120 hours).[8] The medium should be changed daily with freshly prepared 5-Azacytidine-containing medium to maintain drug activity.[15]
-
Harvesting: After the treatment period, harvest the cells for downstream analysis (e.g., DNA/RNA extraction, protein analysis).
Protocol 2: Analysis of Global DNA Methylation
Objective: To quantify the overall percentage of methylated cytosines in the genome.
Method 1: Luminometric Methylation Assay (LUMA)
-
DNA Digestion: Digest genomic DNA with a methylation-sensitive restriction enzyme (e.g., HpaII) and a methylation-insensitive isoschizomer (e.g., MspI) in parallel reactions.[16][17]
-
Pyrosequencing: Analyze the digested DNA using a pyrosequencing platform to quantify the number of cleaved sites for each enzyme.[16][17]
-
Calculation: The ratio of HpaII to MspI cleavage is used to calculate the global methylation level.[16][17]
Method 2: High-Performance Liquid Chromatography (HPLC)
-
DNA Hydrolysis: Hydrolyze genomic DNA to individual nucleosides.
-
Separation: Separate the nucleosides using HPLC.
-
Quantification: Quantify the amounts of cytosine and 5-methylcytosine based on their distinct retention times and UV absorbance. The percentage of methylation is calculated from these values.[6]
Protocol 3: Gene-Specific DNA Methylation Analysis (Bisulfite Sequencing)
Objective: To determine the methylation status of specific CpG sites within a gene promoter or other region of interest.
Procedure:
-
Bisulfite Conversion: Treat genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[17][18]
-
PCR Amplification: Amplify the target region using PCR with primers specific to the bisulfite-converted DNA.
-
Sequencing: Sequence the PCR products.
-
Analysis: Compare the sequence of the treated DNA to the original sequence to identify the methylated cytosines (which will appear as cytosine in the sequence, while unmethylated cytosines will appear as thymine).[17]
Signaling Pathways and Experimental Workflows
The epigenetic changes induced by 5-Azacytidine have profound effects on various cellular signaling pathways. The following diagrams illustrate these relationships and the experimental workflows used to study them.
Caption: Mechanism of 5-Azacytidine-induced DNA hypomethylation.
Caption: A typical experimental workflow for studying the effects of 5-Azacytidine.
Recent studies have also elucidated the involvement of 5-Azacytidine in specific signaling pathways beyond its general effect on gene reactivation. For instance, in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML), resistance to 5-Azacytidine has been linked to the deregulation of pathways such as the PI3K-AKT and WNT signaling pathways.[19][20] Furthermore, in human hepatocytes, 5-Azacytidine has been shown to engage an IRE1α-EGFR-ERK1/2 signaling pathway, leading to the stabilization of LDLR mRNA.[21] In the context of cancer, 5-Azacytidine treatment can modulate immune signaling pathways and upregulate the expression of cancer-testis antigens, suggesting a role in enhancing anti-tumor immunity.[22] Additionally, studies in MDS/AML patients have shown that 5-Azacytidine can induce hypomethylation and up-regulation of the PD-1 immune checkpoint receptor in T cells.[23]
Caption: Key signaling pathways affected by 5-Azacytidine treatment.
References
- 1. Phase I study of epigenetic modulation with 5-azacytidine and valproic acid in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. epigenie.com [epigenie.com]
- 6. DNA hypomethylation in 5-azacytidine-induced early-flowering lines of flax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epigenetic action of decitabine (5-aza-2'-deoxycytidine) is more effective against acute myeloid leukemia than cytotoxic action of cytarabine (ARA-C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sequential gene expression changes in cancer cell lines after treatment with the demethylation agent 5-Aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-azacytidine treatment reorganizes genomic histone modification patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Epigenetic reprogramming using 5-azacytidine promotes an anti-cancer response in pancreatic adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azacytidine causes complex DNA methylation responses in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-azacytidine reduces methylation, promotes differentiation and induces tumor regression in a patient-derived IDH1 mutant glioma xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of 5-azacytidine on DNA methylation and the malignant properties of B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Deciphering the Epigenetic Code: An Overview of DNA Methylation Analysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DNA Methylation Analysis: Choosing the Right Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DNA Methylation Tools and Strategies: Methods in a Review | Asian Pacific Journal of Cancer Biology [waocp.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. 5-Azacytidine engages an IRE1α-EGFR-ERK1/2 signaling pathway that stabilizes the LDL receptor mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Immune regulation by low doses of the DNA methyltransferase inhibitor 5-azacitidine in common human epithelial cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Hypomethylation and up-regulation of PD-1 in T cells by azacytidine in MDS/AML patients: A rationale for combined targeting of PD-1 and DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Gene Expression Changes Induced by 5-Azacytidine and Alternatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of DNA Methyltransferase Inhibitors
Executive Summary
5-Azacytidine (B1684299) is a chemical analog of the cytosine nucleoside that inhibits DNA methyltransferases, leading to the demethylation of DNA and subsequent changes in gene expression.[1] Its ability to reactivate silenced genes has made it a valuable tool in cancer research and therapy.[1][2] This guide delves into the comparative effects of 5-Azacytidine and other DNA methyltransferase inhibitors, presenting quantitative data on their impact on gene expression and DNA methylation, along with detailed experimental protocols and visual representations of associated signaling pathways and workflows.
Comparative Performance on Gene Expression
The following tables summarize quantitative data from studies comparing the effects of 5-Azacytidine with other DNA methyltransferase inhibitors on gene expression and DNA methylation.
Table 1: Comparison of Differentially Expressed Genes Following Treatment with 5-Azacytidine and Decitabine in A549 Cells
| Treatment | Upregulated Genes | Downregulated Genes | Total Differentially Expressed Genes |
| 5-Azacytidine | 5,209 | 4,804 | 10,013[3] |
| Decitabine (0.15 mg/kg) | 129 | 25 | 154[4] |
| Decitabine (0.35 mg/kg) | 434 | 200 | 634[4] |
Table 2: Comparison of Genome-Wide DNA Demethylation by 5-Azacytidine and Zebularine in Arabidopsis thaliana
| Inhibitor (Concentration) | Correlation with Concentration (r²) - All Methylated Cytosines | Correlation with Concentration (r²) - CG Methylation | Correlation with Concentration (r²) - CHG Methylation |
| 5-Azacytidine | 0.99 | 0.99 | 0.96 |
| Zebularine | 0.88 | 0.93 | 0.99 |
Data from a study on A. thaliana seedlings indicates that both inhibitors show a concentration-dependent decrease in DNA methylation.[5]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility.
Cell Viability Assay and IC50 Determination for 5-Azacytidine
This protocol was used to assess the effect of 5-Azacytidine on the viability of A549 lung cancer cells.[3]
-
Cell Seeding: Seed 1x10⁴ A549 cells per well in 96-well plates.
-
Treatment: After 24 hours, treat the cells with a gradient of 5-Azacytidine concentrations ranging from 10nM to 5000nM.
-
Incubation: Incubate the cells with the drug for 48 hours.
-
Viability Assessment:
-
Remove the medium.
-
Incubate cells with 150μl of thiazolyl blue tetrazolium bromide (1 mg/ml) for 1 hour at 37°C.
-
Extract the tetrazolium dye and dissolve the cells in 100μl DMSO.
-
Measure the absorbance to determine cell viability and calculate the IC50 value.
-
RNA Sequencing and Gene Expression Analysis
This protocol outlines the general steps for analyzing gene expression changes following treatment with DNA methyltransferase inhibitors.[6][7]
-
RNA Extraction: Extract total RNA from treated and untreated control cells using a suitable kit (e.g., RNeasy Plus Mini Kit).[4]
-
RNA Quality Control: Assess RNA integrity using a bioanalyzer. Samples with an RNA Integrity Number (RIN) greater than 7 are considered suitable for sequencing.[3]
-
cDNA Synthesis: Synthesize cDNA from total RNA using a reverse transcription kit.[3][4]
-
Library Preparation and Sequencing: Prepare sequencing libraries and perform high-throughput sequencing (e.g., RNA-seq).
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon treatment.
-
Conduct pathway analysis to identify the biological processes affected by the gene expression changes.[6]
-
Analysis of DNA Methylation by Bisulfite Sequencing
This protocol describes the steps for analyzing genome-wide DNA methylation changes.[5][8]
-
DNA Extraction: Extract genomic DNA from treated and untreated cells.
-
Bisulfite Conversion: Treat the DNA with sodium bisulfite, which converts unmethylated cytosines to uracil (B121893) while leaving methylated cytosines unchanged.[8]
-
PCR Amplification: Amplify specific genomic regions of interest using PCR with primers designed for bisulfite-converted DNA.[4][8]
-
Sequencing: Sequence the PCR products.
-
Methylation Analysis: Analyze the sequencing data to determine the methylation status of individual CpG sites. A common method for this is pyrosequencing.[4][8]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by 5-Azacytidine and a typical experimental workflow for studying its effects.
Caption: Signaling pathways affected by 5-Azacytidine.
Caption: Experimental workflow for comparative analysis.
Conclusion
5-Azacytidine is a potent modulator of gene expression through its inhibitory effect on DNA methyltransferases. Comparative studies with other inhibitors like Decitabine and Zebularine reveal both overlapping and distinct effects on the transcriptome and methylome. The choice of inhibitor and experimental conditions can significantly influence the outcome, highlighting the importance of careful consideration of the specific research goals. The provided protocols and workflows offer a foundation for designing reproducible experiments to further investigate the nuanced effects of these epigenetic modifiers.
References
- 1. researchgate.net [researchgate.net]
- 2. cell-staining-kit.com [cell-staining-kit.com]
- 3. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A Comparative Analysis of 5-Azacytidine- and Zebularine-Induced DNA Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 5-Azacytidine Transiently Restores Dysregulated Erythroid Differentiation Gene Expression in TET2-Deficient Erythroleukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I study of epigenetic modulation with 5-azacytidine and valproic acid in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 5-Azacytosine Analogs in Epigenetic Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of various 5-azacytosine analogs, key epigenetic modifying agents used in cancer research and therapy. The following sections detail their mechanisms of action, comparative efficacy based on experimental data, and the methodologies used in these pivotal studies.
Introduction to 5-Azacytosine Analogs
5-Azacytosine and its analogs are a class of cytotoxic nucleoside analogs that function as DNA methyltransferase (DNMT) inhibitors. By incorporating into DNA, they trap DNMT enzymes, leading to a reduction in DNA methylation, re-expression of tumor suppressor genes, and induction of apoptosis in cancer cells. This guide focuses on four prominent analogs: Azacitidine (5-Azacytidine), Decitabine (B1684300) (5-aza-2'-deoxycytidine), Guadecitabine (B612196) (SGI-110), and Zebularine.
Mechanism of Action and Cellular Fate
The primary mechanism of action for all 5-azacytosine analogs is the inhibition of DNA methyltransferases. However, their metabolic pathways and incorporation into nucleic acids differ, leading to varied biological effects.
-
Azacitidine (5-Azacytidine) is a ribonucleoside analog that is incorporated into both RNA and DNA. Its incorporation into RNA disrupts protein synthesis, while its incorporation into DNA leads to the irreversible inhibition of DNMTs.[1][2]
-
Decitabine (5-aza-2'-deoxycytidine) is a deoxyribonucleoside analog that is exclusively incorporated into DNA, making it a more direct and potent inhibitor of DNA methylation compared to azacitidine.[1][2]
-
Guadecitabine (SGI-110) is a next-generation hypomethylating agent designed as a dinucleotide of decitabine and deoxyguanosine. This structure makes it resistant to degradation by cytidine (B196190) deaminase, leading to a longer half-life and prolonged exposure of the active metabolite, decitabine.[3][4]
-
Zebularine is a stable cytidine analog that also inhibits DNA methylation.[5] It is considered to be less toxic than azacitidine and decitabine.[6]
Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of these analogs from various preclinical studies.
Table 1: Cytotoxicity (IC50) of 5-Azacytosine Analogs in Various Cancer Cell Lines
| Analog | Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) |
| Azacitidine | MOLT4 | Acute Lymphoblastic Leukemia | 16.51 | 24 |
| Jurkat | Acute Lymphoblastic Leukemia | 12.81 | 24 | |
| MOLT4 | Acute Lymphoblastic Leukemia | 13.45 | 48 | |
| Jurkat | Acute Lymphoblastic Leukemia | 9.78 | 48 | |
| MM.1S | Multiple Myeloma | ~0.8 - 3 | 72 | |
| A549 | Non-Small Cell Lung Cancer | 6.3 | 72 | |
| H460 | Non-Small Cell Lung Cancer | 1.8 | 72 | |
| H1299 | Non-Small Cell Lung Cancer | 5.1 | 72 | |
| H226 | Non-Small Cell Lung Cancer | ~2.5 (0.6 µg/mL) | Not Specified | |
| H358 | Non-Small Cell Lung Cancer | ~14 (3.4 µg/mL) | Not Specified | |
| H460 | Non-Small Cell Lung Cancer | ~20 (4.9 µg/mL) | Not Specified | |
| OSCCs | Oral Squamous Cell Carcinoma | 0.8 | 24 | |
| CSCs | Oral Squamous Cell Carcinoma | 1.5 | 24 | |
| Decitabine | H1299 | Non-Small Cell Lung Cancer | 5.9 | 72 |
| A549, H460, H1975, H23 | Non-Small Cell Lung Cancer | >25 | 72 | |
| Zebularine | MDA-MB-231 | Breast Cancer | 99 | 72 |
| MCF-7 | Breast Cancer | 180 | 72 | |
| MDA-MB-231 | Breast Cancer | 88 | 96 | |
| MCF-7 | Breast Cancer | 149 | 96 | |
| PLC/PRF5 | Hepatocellular Carcinoma | 74.65 | 24 & 48 (mean) | |
| PA-TU-8902 | Pancreatic Cancer | 98.82 | 24 & 48 (mean) |
Table 2: Comparative Effects on DNA Hypomethylation and Cell Cycle
| Analog | Effect on DNA Hypomethylation | Cell Cycle Effects | Cell Line(s) | | :--- | :--- | :--- | :--- | :--- | | Azacitidine | Decreased LINE-1 methylation.[7] | Induces accumulation of cells in sub-G1 phase (apoptosis).[7] | A549, H1299 | | Decitabine | 3- to 10-fold more potent than Azacitidine in decreasing LINE-1 methylation.[7] | Causes an increase of cells in the G2/M phase.[7] | A549, H1299 | | Guadecitabine | Maximal demethylation of LINE-1 elements at a biologically effective dose.[8] | Not specified in the provided results. | AML and MDS patient samples | | Zebularine | Reduced methylation of endogenous retroviral sequence.[5] | Not specified in the provided results. | 10T1/2 |
Table 3: Comparative Effects on Gene Expression
| Analog(s) | Key Findings | Cell Line(s) |
| Azacitidine vs. Decitabine | Strikingly different gene expression profiles, with many genes distinctly regulated by each drug.[7] The number of commonly regulated genes is low (6%-22%).[8] | A549, H1299, KG-1a |
| Azacitidine | Downregulates genes involved in cell cycle, cell division, and mitosis.[9] | KG-1a |
| Decitabine | Upregulates genes involved in cell differentiation.[9] | KG-1a |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 20,000 cells per well and incubate overnight.[10]
-
Drug Treatment: Treat cells with varying concentrations of the 5-azacytosine analogs for the desired duration (e.g., 24, 48, 72 hours).[10]
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.45 mg/mL.
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix thoroughly and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]
DNA Methylation Analysis (Bisulfite Sequencing of LINE-1)
-
DNA Extraction: Extract genomic DNA from treated and untreated cells.
-
Bisulfite Conversion: Treat 5-500 ng of genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the bisulfite-converted DNA using primers specific for the LINE-1 repetitive element. The primer sequences should not contain CpG sites to ensure unbiased amplification.
-
Sequencing: Sequence the PCR products.
-
Data Analysis: Analyze the sequencing data to determine the methylation status of individual CpG sites within the LINE-1 element by comparing the sequence to the original reference sequence. The percentage of methylated cytosines is then calculated.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells and wash with PBS.
-
Fixation: Resuspend cells in cold 70% ethanol (B145695) and fix on ice for at least two hours.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining buffer containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL). PI intercalates with DNA, and RNase A removes RNA to prevent non-specific staining.
-
Incubation: Incubate the cells in the staining solution, protected from light, overnight at 4°C.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing Mechanisms and Workflows
Signaling Pathway of 5-Azacytosine Analogs
Caption: Mechanism of 5-azacytosine analogs.
Experimental Workflow for Efficacy Comparison
Caption: Workflow for comparing analog efficacy.
References
- 1. Integrated clinical and genomic evaluation of guadecitabine (SGI-110) in peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Astex Pharmaceuticals Announces Publication of Key Clinical Data for Guadecitabine (SGI-110) in The Lancet Oncology – Astex [astx.com]
- 3. Astex and Otsuka announce results of phase 3 ASTRAL-2 and ASTRAL-3 studies of guadecitabine (SGI-110) in patients with previously treated acute myeloid leukemia (AML) and myelodysplastic syndromes or chronic myelomonocytic leukemia (MDS/CMML) – Astex [astx.com]
- 4. 2017 ESH-AML: LINE-1 and P15 Demethylation May Predict Response to Guadecitabine – Astex [astx.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Phase 1, dose-escalation study of guadecitabine (SGI-110) in combination with pembrolizumab in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 2 study of guadecitabine (SGI-110), a novel hypomethylating agent, in treatment-naïve patients with acute myeloid leukaemia who are not candidates for intensive chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Comparison between decitabine and azacitidine for the treatment of myelodysplastic syndrome: a meta-analysis with 1,392 participants - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Hypomethylation: A Comparative Guide to Bisulfite Sequencing and Its Alternatives
For researchers, scientists, and drug development professionals, accurately validating DNA hypomethylation is crucial for understanding its role in gene regulation, disease pathogenesis, and as a potential therapeutic target. This guide provides an objective comparison of bisulfite sequencing, the gold standard for methylation analysis, with key alternative methods. We present supporting experimental data, detailed methodologies for critical experiments, and visual workflows to aid in selecting the most appropriate technique for your research needs.
DNA hypomethylation, a decrease in the methylation of cytosine residues, is a significant epigenetic modification implicated in various biological processes and diseases, including cancer. Validating regions of hypomethylation is a critical step in epigenetic research. While whole-genome bisulfite sequencing (WGBS) provides a comprehensive, single-base resolution view of the methylome, several other techniques offer advantages in terms of cost, throughput, and DNA input requirements.[1][2] This guide compares the performance of bisulfite sequencing with enzymatic methyl sequencing (EM-seq), methylated DNA immunoprecipitation sequencing (MeDIP-seq), quantitative methylation-specific PCR (qMSP), and methylation-sensitive high-resolution melting (MS-HRM).
Performance Comparison of Hypomethylation Validation Methods
The choice of method for validating hypomethylation depends on various factors, including the desired resolution, the amount of available DNA, budget constraints, and the specific biological question being addressed. The following tables summarize the key quantitative performance metrics of bisulfite sequencing and its alternatives.
| Performance Metric | Whole-Genome Bisulfite Sequencing (WGBS) | Enzymatic Methyl-seq (EM-seq) | MeDIP-seq | qMSP | MS-HRM |
| Resolution | Single-base[2][3] | Single-base[4][5] | Low (~150-200 bp)[6][7] | Locus-specific | Locus-specific |
| DNA Input | High (typically 0.5 - 4 µg)[8] | Low (as low as 10 ng)[4][9] | High (typically >1 µg)[10] | Low (ng range) | Low (ng range) |
| DNA Damage | High, due to harsh bisulfite treatment[4][11] | Minimal, preserving DNA integrity[4][11] | None from chemical treatment | None from chemical treatment | None from chemical treatment |
| Library Yield | Lower, especially with low-input DNA[11][12] | Significantly higher than WGBS[11][12] | Variable | Not applicable | Not applicable |
| Library Complexity | Lower, with higher duplicate reads[11] | Higher, with fewer duplicate reads[11] | Dependent on antibody specificity | Not applicable | Not applicable |
| GC Bias | Prone to bias against GC-rich regions[12] | More uniform GC coverage[5][12] | Biased towards regions of high CpG density[13] | Dependent on primer design | Dependent on primer design |
| Quantitative Accuracy | Gold standard, highly quantitative[1][14] | Highly concordant with WGBS[12][15] | Semi-quantitative, indicates enrichment[16] | Quantitative | Semi-quantitative to quantitative[17] |
| Cost per Sample | High | High | Moderate | Low | Low |
| Throughput | High | High | Moderate to High | High | High |
Key Advantages and Disadvantages
| Method | Advantages | Disadvantages |
| WGBS | - Gold standard for single-base resolution.[2][3] - Provides a comprehensive view of the entire methylome. | - Harsh bisulfite treatment damages and degrades DNA.[4][11] - Requires high DNA input.[8] - Can introduce GC bias.[12] |
| EM-seq | - Minimal DNA damage, preserving sample integrity.[4][11] - High library yields from low DNA input.[4][12] - Uniform GC coverage.[5][12] | - Relatively new technology. - Higher reagent cost compared to some methods. |
| MeDIP-seq | - No DNA damage from bisulfite treatment. - Cost-effective for genome-wide screening.[13] | - Low resolution.[6][7] - Antibody-based selection can introduce bias.[7] - Does not provide single-base methylation levels.[13] |
| qMSP | - Highly sensitive and specific for target regions.[18] - Cost-effective and high-throughput.[19] - Requires low DNA input. | - Only provides information for the targeted locus. - Primer design is critical and can be challenging.[20] |
| MS-HRM | - Rapid, simple, and cost-effective.[20] - High sensitivity for detecting low levels of methylation.[21] - Closed-tube method reduces contamination risk.[22] | - Provides information on the average methylation of a region, not single CpGs.[23] - Semi-quantitative without standards.[17] |
Experimental Workflows and Signaling Pathways
To visualize the experimental processes, the following diagrams illustrate the workflows for bisulfite sequencing and its alternatives.
Caption: Workflow of Whole-Genome Bisulfite Sequencing (WGBS).
Caption: Workflows for alternative hypomethylation validation methods.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results. Below are summarized protocols for the key techniques discussed.
Whole-Genome Bisulfite Sequencing (WGBS)
-
DNA Preparation and Fragmentation: Start with high-quality genomic DNA (1-5 µg).[2] Fragment the DNA to the desired size (e.g., 200-400 bp) using sonication.[24]
-
Library Preparation: Perform end-repair, A-tailing, and ligation of methylated sequencing adapters to the DNA fragments.[1][25]
-
Bisulfite Conversion: Treat the adapter-ligated DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[2] Commercial kits are often used for this step.
-
PCR Amplification: Amplify the bisulfite-converted DNA using a polymerase that can read uracil-containing templates.[1]
-
Sequencing and Data Analysis: Sequence the amplified library on a high-throughput sequencing platform. Align the reads to a reference genome and analyze the methylation status of each cytosine.[2]
Enzymatic Methyl-seq (EM-seq)
-
Library Preparation: Similar to WGBS, start with fragmented DNA and perform end-repair, A-tailing, and adapter ligation.[5]
-
Enzymatic Conversion: This is a two-step process:
-
PCR Amplification and Sequencing: Amplify the enzymatically converted library and proceed with sequencing. The data analysis pipeline is similar to that of WGBS.[26]
Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq)
-
DNA Fragmentation: Shear genomic DNA to a size range of 200-800 bp.[27]
-
Immunoprecipitation: Denature the fragmented DNA and incubate it with an antibody specific for 5-methylcytosine (B146107) (5mC).[28] Capture the antibody-DNA complexes using magnetic beads.
-
DNA Elution and Purification: Wash the beads to remove non-specifically bound DNA, then elute and purify the enriched methylated DNA fragments.[29]
-
Library Preparation and Sequencing: Prepare a sequencing library from the enriched DNA and sequence it. Data analysis involves identifying enriched regions corresponding to methylated areas of the genome.[28]
Quantitative Methylation-Specific PCR (qMSP)
-
Bisulfite Conversion: Treat genomic DNA with sodium bisulfite.[18]
-
Primer Design: Design two pairs of primers for the target region: one pair specific for the methylated sequence and another for the unmethylated sequence after bisulfite conversion.[30]
-
Real-Time PCR: Perform real-time PCR with each primer set using a fluorescent dye or probe for detection.[18]
-
Quantification: Determine the relative or absolute amount of methylated and unmethylated DNA by comparing the amplification signals.[19]
Methylation-Sensitive High-Resolution Melting (MS-HRM)
-
Bisulfite Conversion: Convert genomic DNA using sodium bisulfite.[31]
-
PCR Amplification: Amplify the target region using primers that do not discriminate between methylated and unmethylated sequences.[32]
-
High-Resolution Melting Analysis: After PCR, subject the amplicons to a gradual temperature increase in the presence of a saturating DNA-intercalating dye. The melting profile of the PCR product will differ depending on its GC content, which is influenced by the original methylation status.[22][32]
-
Data Analysis: Compare the melting profiles of the samples to those of known methylated and unmethylated controls to determine the methylation level.[17][31]
Conclusion
Validating DNA hypomethylation is a critical aspect of epigenetic research. While bisulfite sequencing remains the gold standard for its single-base resolution and comprehensive genomic coverage, alternative methods offer distinct advantages. EM-seq emerges as a strong competitor to WGBS, providing comparable data with significantly less DNA damage and higher library yields, making it ideal for precious or low-input samples.[4][11][12] MeDIP-seq offers a cost-effective approach for genome-wide screening, although with lower resolution.[13] For targeted validation of specific hypomethylated regions, qMSP and MS-HRM are highly sensitive, cost-effective, and high-throughput options.[19][20] The selection of the most appropriate method will ultimately depend on the specific research question, available resources, and the desired level of detail in the methylation analysis. This guide provides the necessary comparative data and protocols to make an informed decision for your hypomethylation validation studies.
References
- 1. lfz100.ust.hk [lfz100.ust.hk]
- 2. Principles and Workflow of Whole Genome Bisulfite Sequencing - CD Genomics [cd-genomics.com]
- 3. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution | Springer Nature Experiments [experiments.springernature.com]
- 4. biorxiv.org [biorxiv.org]
- 5. neb-online.de [neb-online.de]
- 6. escholarship.org [escholarship.org]
- 7. Overview of Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq) - CD Genomics [cd-genomics.com]
- 8. researchgate.net [researchgate.net]
- 9. WGBS vs. EM-seq: Key Differences in Principles, Pros, Cons, and Applications - CD Genomics [cd-genomics.com]
- 10. neb.com [neb.com]
- 11. benchchem.com [benchchem.com]
- 12. Comprehensive comparison of enzymatic and bisulfite DNA methylation analysis in clinically relevant samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MeDIP-seq vs. RRBS vs. WGBS - CD Genomics [cd-genomics.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Comparison of current methods for genome-wide DNA methylation profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Methylation-sensitive high resolution melting (MS-HRM): a new approach for sensitive and high-throughput assessment of methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative Methylation Specific PCR (qMSP) [bio-protocol.org]
- 19. Quantitative Methylation-Specific PCR: A Simple Method for Studying Epigenetic Modifications of Cell-Free DNA | Springer Nature Experiments [experiments.springernature.com]
- 20. DNA Methylation Validation Methods: a Coherent Review with Practical Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methylation-Sensitive High Resolution Melting (MS-HRM) | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. encodeproject.org [encodeproject.org]
- 25. support.illumina.com [support.illumina.com]
- 26. m.youtube.com [m.youtube.com]
- 27. MeDIP Application Protocol | EpigenTek [epigentek.com]
- 28. MeDIP Sequencing Protocol - CD Genomics [cd-genomics.com]
- 29. chayon.co.kr [chayon.co.kr]
- 30. Quantitative analysis of methylation and hydroxymethylation using oXBS-qMSP [protocols.io]
- 31. documents.thermofisher.com [documents.thermofisher.com]
- 32. pcrbio.com [pcrbio.com]
A Comparative Guide to the Cellular Uptake of 5-Azacytosine and its Deoxy Form, Decitabine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Azacytosine (also known as 5-Azacitidine) and its deoxy form, 5-Aza-2'-deoxycytidine (Decitabine), are two prominent nucleoside analogs used in epigenetic therapy, particularly for the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). A critical determinant of their therapeutic efficacy is their ability to enter target cells. As hydrophilic molecules, their passage across the cell membrane is not a simple diffusion process but is mediated by a sophisticated network of specialized proteins known as human nucleoside transporters (hNTs). Understanding the nuances of how these two closely related drugs are taken up by cells is paramount for optimizing their clinical use and for the development of novel therapeutic strategies. This guide provides a comprehensive comparison of the cellular uptake mechanisms of 5-Azacytosine and Decitabine (B1684300), supported by experimental data, detailed protocols, and visual diagrams to elucidate the key differences.
Cellular Uptake Mechanisms: A Tale of Two Analogs
The cellular uptake of both 5-Azacytosine and Decitabine is critically dependent on two major families of hNTs: the equilibrative nucleoside transporters (hENTs) and the concentrative nucleoside transporters (hCNTs). However, the efficiency and preference for these transporters differ significantly between the two drugs, leading to distinct pharmacological profiles.
5-Azacytosine exhibits a broad transporter promiscuity, being a substrate for all seven identified hNTs.[1] This wide range of transporters ensures its uptake in a variety of cell types. Notably, the concentrative nucleoside transporter hCNT3 has been shown to transport 5-Azacytosine with the highest rates.[1] The human equilibrative nucleoside transporter 1 (hENT1) has also been identified as a key transporter for 5-Azacytosine in leukemia cells.[2]
Decitabine , in contrast, displays a more restricted pattern of transporter utilization. Its uptake is modestly facilitated by hENT1 and hENT2.[1] However, it is a poor substrate for the concentrative transporters hCNT1 and hCNT3.[1] The primary mediator of Decitabine uptake in human colon cancer cells has been identified as hENT1.[3]
This differential transporter affinity has significant implications for the drugs' cytotoxic effects. The cytotoxicity of both 5-Azacytosine and Decitabine is directly correlated with the presence and activity of these transporters.[1]
Quantitative Comparison of Transporter Interaction
The following table summarizes the available quantitative data on the interaction of 5-Azacytosine and Decitabine with various human nucleoside transporters. While direct kinetic parameters like Vmax and Km are not always available for both drugs across all transporters, the inhibition constants (Ki) and IC50 values for cytotoxicity provide a valuable comparative insight into their transportability and subsequent biological activity.
| Transporter | 5-Azacytosine (Azacitidine) | Decitabine |
| hCNT1 | Potent Inhibitor: Ki value of 3-26 µM.[1] High Cytotoxicity: IC50 value of 0.1 µM in hCNT1-expressing cells.[1] Substrate: Km value of 63 µM for Na+-dependent uptake.[4] | Weak Inhibitor: Ki value > 100 µM.[1] Low Cytotoxicity: IC50 value of 0.8 µM in hCNT1-expressing cells.[1] Poor Substrate. [1] |
| hCNT2 | Weak Inhibitor: Ki value of 0.5-3.1 mM.[1] Moderate Cytotoxicity: IC50 value of 8.3 µM in hCNT2-expressing cells.[1] | Very Weak Inhibitor/Non-inhibitor: Ki value > 100 µM.[1] Very Low Cytotoxicity: IC50 value > 100 µM in hCNT2-expressing cells.[1] |
| hCNT3 | Potent Inhibitor: Ki value of 3-26 µM.[1] Highest Transport Rates. [1] | Poor Substrate. [1] |
| hENT1 | Weak Inhibitor: Ki value of 0.5-3.1 mM.[1] High Cytotoxicity: IC50 value of 0.3 µM in hENT1-expressing cells.[1] Key transporter in leukemia cells. [2] | Weak Inhibitor: Ki value > 100 µM.[1] High Cytotoxicity: IC50 value of 0.3 µM in hENT1-expressing cells.[1] Modest Transport. [1] Key transporter in colon cancer cells. [3] |
| hENT2 | Weak Inhibitor: Ki value of 0.5-3.1 mM.[1] Moderate Cytotoxicity: IC50 value of 9.0 µM in hENT2-expressing cells.[1] | Weak Inhibitor: Ki value > 100 µM.[1] Low Cytotoxicity: IC50 value > 100 µM in hENT2-expressing cells.[1] Modest Transport. [1] |
Experimental Protocols
Cellular Uptake Assay in Mammalian Cells using Radiolabeled Compounds
This protocol provides a general framework for measuring the cellular uptake of radiolabeled 5-Azacytosine ([¹⁴C]-5-Azacytosine) or Decitabine ([³H]-Decitabine) in adherent mammalian cell lines.
Materials:
-
Adherent mammalian cell line of interest (e.g., leukemia or colon cancer cell lines)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Radiolabeled drug: [¹⁴C]-5-Azacytosine or [³H]-Decitabine
-
Unlabeled 5-Azacytosine or Decitabine (for competition experiments)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
24-well cell culture plates
-
Liquid scintillation counter
Procedure:
-
Cell Seeding: Seed the cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Initiation of Uptake: Add the transport buffer containing the desired concentration of radiolabeled drug to each well. For competition experiments, add a surplus of the corresponding unlabeled drug.
-
Incubation: Incubate the plates at 37°C for a specific time course (e.g., 1, 5, 15, 30 minutes).
-
Termination of Uptake: To stop the uptake, rapidly aspirate the drug-containing buffer and wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Protein Quantification: In a parallel set of wells, determine the protein concentration using a standard method (e.g., BCA assay) to normalize the uptake data.
-
Data Analysis: Express the uptake as pmol of drug per mg of protein.
Nucleoside Transporter Activity Assay in Xenopus Oocytes
This method is used to study the transport of 5-Azacytosine and Decitabine by specific human nucleoside transporters expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the human nucleoside transporter of interest (e.g., hENT1, hCNT1)
-
Modified Barth's Saline (MBS)
-
Radiolabeled drug: [¹⁴C]-5-Azacytosine or [³H]-Decitabine
-
Scintillation cocktail
-
Microinjection setup
-
Liquid scintillation counter
Procedure:
-
Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from a female Xenopus laevis.
-
cRNA Injection: Microinject the oocytes with the cRNA encoding the specific nucleoside transporter. Inject a control group of oocytes with water. Incubate the oocytes for 2-3 days at 18°C to allow for protein expression.
-
Uptake Assay:
-
Place a group of cRNA-injected and water-injected oocytes in a multi-well plate.
-
Wash the oocytes with MBS.
-
Add MBS containing the radiolabeled drug at a specific concentration.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
-
Termination and Lysis:
-
Stop the uptake by washing the oocytes multiple times with ice-cold MBS.
-
Individually transfer the oocytes to scintillation vials.
-
Lyse the oocytes by adding a lysis buffer (e.g., 10% SDS).
-
-
Scintillation Counting: Add scintillation cocktail to each vial and measure the radioactivity.
-
Data Analysis: Subtract the radioactivity measured in the water-injected oocytes (background uptake) from that in the cRNA-injected oocytes to determine the transporter-mediated uptake.
Visualizing the Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the cellular uptake and subsequent metabolic pathways of 5-Azacytosine and Decitabine, as well as a generalized experimental workflow for a cellular uptake assay.
Caption: Cellular uptake and metabolic activation pathways of 5-Azacytosine and Decitabine.
Caption: A generalized workflow for a radiolabeled cellular uptake assay.
Caption: Downstream effects following the uptake and activation of 5-Azacytosine and Decitabine.
Conclusion
The cellular uptake of 5-Azacytosine and Decitabine, while both reliant on human nucleoside transporters, is characterized by distinct transporter affinities and efficiencies. 5-Azacytosine's ability to be transported by a broader range of hNTs, particularly the highly efficient hCNT3, may contribute to its wider spectrum of activity in certain contexts. In contrast, Decitabine's more selective reliance on hENTs highlights the potential for transporter expression levels to be a key determinant of its efficacy in specific cancer types. These differences in cellular entry, coupled with their differential incorporation into RNA and DNA, underscore the unique pharmacological profiles of these two important epigenetic drugs. A thorough understanding of these uptake mechanisms is essential for the rational design of clinical trials, the prediction of patient response, and the development of next-generation hypomethylating agents with improved cellular delivery and therapeutic indices.
References
- 1. Role of human nucleoside transporters in the uptake and cytotoxicity of azacitidine and decitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of human equilibrative nucleoside transporter 1 on the cellular transport of the DNA methyltransferase inhibitors 5-azacytidine and CP-4200 in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular Uptake of Decitabine by Equilibrative Nucleoside Transporters in HCT116 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human concentrative nucleoside transporter 1-mediated uptake of 5-azacytidine enhances DNA demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 5-Azacytosine-15N4: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 5-Azacytosine-15N4, a stable isotope-labeled analog of the DNA methyltransferase inhibitor, 5-Azacytosine. Due to its hazardous nature as a potential carcinogen and its toxicity to aquatic life, strict adherence to established protocols is critical.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for 5-Azacytosine and its analogs.[1][2] Always handle this compound within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][3]
-
Waste Collection:
-
Solid Waste: Collect dry, solid this compound waste, including contaminated lab supplies like absorbent paper, Kim Wipes, and gloves, in a designated, clearly labeled hazardous waste container.[4] The original manufacturer's container is ideal for the pure chemical.[4][5] All containers must be in good condition, compatible with the chemical, and have a secure, leak-proof screw-on cap.[4][6][7]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.[4]
-
-
Container Labeling:
-
All waste containers must be labeled with a "Hazardous Waste" tag.[7]
-
The label must clearly identify the contents, including the full chemical name ("this compound") and any other components in the waste mixture.
-
Indicate the approximate concentration and volume.
-
Include the date of waste accumulation and the name of the generating researcher or lab.
-
-
Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.[4]
-
Ensure secondary containment is used to capture any potential leaks or spills.[4] The secondary container must be chemically compatible and large enough to hold 110% of the volume of the primary container.[4]
-
Segregate waste containers based on compatibility. For instance, keep this waste separate from strong oxidizing agents.[8]
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be treated as hazardous waste.
-
Triple-rinse the container with a suitable solvent (e.g., water, followed by an appropriate organic solvent if necessary).[7]
-
Collect all rinsate as hazardous liquid waste.[7]
-
After triple-rinsing, the container may be disposed of in the regular trash, but only after the hazardous waste label has been defaced.[7]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not allow hazardous waste to accumulate in the laboratory for extended periods. Follow institutional guidelines on maximum accumulation times.[5]
-
Hazard Profile and Physical Properties
The following table summarizes key data for the parent compound, 5-Azacytidine, which should be considered representative for the isotopically labeled version in the absence of specific data.
| Property | Data |
| Chemical Formula | C₃H₄(¹⁵N)₄O |
| Molecular Weight | 116.06 g/mol |
| Appearance | Off-white solid |
| Melting Point | 228 - 230 °C |
| Known Hazards | Harmful if swallowed.[9] Suspected of causing genetic defects.[9] May cause cancer.[9] May damage fertility or the unborn child.[9] Causes damage to organs through prolonged or repeated exposure.[9] |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects.[9] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Workflow for this compound Waste Segregation and Disposal.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.
References
- 1. capotchem.com [capotchem.com]
- 2. fishersci.com [fishersci.com]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Page loading... [guidechem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Essential Safety and Logistical Information for Handling 5-Azacytosine-15N4
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial guidance on the safe handling, operational procedures, and disposal of 5-Azacytosine-15N4, a compound that requires careful management in a laboratory setting. Given that the toxicological properties of 5-Azacytosine have not been thoroughly investigated, and its structural similarity to known cytotoxic agents like 5-Azacytidine, a cautious approach is paramount.[1] All procedures should be conducted under the assumption that the compound is hazardous.
I. Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against exposure.[2] Personnel handling this compound must adhere to the following PPE requirements, which are standard for handling potent or cytotoxic compounds.[2][3][4]
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Double Gloves | Nitrile or latex gloves specifically tested for use with chemotherapy drugs.[5] | Prevents skin contact and absorption. Double gloving provides an extra layer of protection against potential tears or contamination.[5] |
| Body Protection | Disposable Gown | Solid-front, back-closing gown made of a low-permeability fabric.[4][6] | Protects skin and personal clothing from contamination by splashes or aerosols.[4] |
| Eye Protection | Safety Goggles or Face Shield | Chemical splash goggles conforming to EN166 or OSHA standards.[1][7] A full face shield is preferred if there is a risk of splashing.[2] | Protects eyes from contact with airborne particles or liquid splashes.[2][4] |
| Respiratory Protection | Fit-Tested Respirator (N95 or higher) | NIOSH-approved N95 or higher-level respirator.[1][2] | Required when there is a risk of generating airborne powder or aerosols, such as when weighing the solid compound or preparing solutions.[2][8] |
| Additional Protection | Shoe Covers and Head Covering | Disposable shoe and head coverings. | Minimizes the spread of contamination outside of the designated handling area.[2][5] |
II. Operational Plan: Step-by-Step Handling Protocol
All handling of this compound should occur within a designated containment area, such as a Class II biological safety cabinet (BSC) or a certified chemical fume hood, to minimize exposure.[5]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Methodology:
-
Area Preparation: Clearly designate and label the work area for handling this compound. Ensure a cytotoxic spill kit is readily available.[5]
-
PPE Donning: Before entering the designated area, put on all required PPE in the correct order (shoe covers, inner gloves, gown, head covering, respirator, eye protection, outer gloves).
-
Material Staging: Gather all necessary equipment (e.g., vials, spatulas, solvents, pipettes, waste containers) and place them within the containment area to minimize movement in and out of the space.
-
Weighing: If working with the solid form, carefully weigh the required amount on a tared weigh boat within the fume hood or BSC to control dust.[7] Use tools that minimize the generation of airborne particles.
-
Solution Preparation: If preparing a solution, add the solvent to the solid slowly to avoid splashing. Ensure the container is securely capped and mixed gently.
-
Experimental Use: Conduct all experimental steps within the designated containment area.
-
Decontamination: Upon completion of the work, decontaminate all surfaces and equipment with an appropriate cleaning solution (e.g., detergent and water), followed by a disinfecting agent if necessary.[4]
-
Waste Segregation: All disposable items that have come into contact with this compound are considered cytotoxic waste and must be placed in a designated, sealed, and clearly labeled waste container.[5]
-
PPE Doffing: Remove PPE in an order that minimizes cross-contamination (e.g., outer gloves, gown, shoe covers, inner gloves, face shield/goggles, respirator). Dispose of all disposable PPE as cytotoxic waste.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[1]
III. Disposal Plan
Proper disposal is critical to prevent environmental contamination and accidental exposure. All waste generated from handling this compound must be treated as hazardous and cytotoxic.
| Waste Type | Container Requirement | Disposal Method |
| Solid Waste | Puncture-resistant, leak-proof container with a secure lid. Must be clearly labeled as "Cytotoxic Waste."[5] | Incineration at a licensed hazardous waste facility.[1][5] |
| Liquid Waste | Sealable, chemical-resistant container. Must be clearly labeled as "Cytotoxic Liquid Waste." | Collection by a licensed professional waste disposal service for incineration.[1] Do not pour down the drain.[1][5] |
| Contaminated PPE | Double-bagged in thick, labeled plastic bags.[4] | Placed in the designated cytotoxic solid waste container for incineration.[4] |
| Sharps | Puncture-proof sharps container specifically for cytotoxic waste. | Incineration.[5] |
Spill Management:
In the event of a spill, immediately secure the area to prevent others from entering.[4] While wearing full PPE, use a cytotoxic spill kit to contain and absorb the material.[4][5] Clean the area thoroughly as described in the decontamination step and dispose of all cleanup materials as cytotoxic waste.[4] Report the spill according to your institution's safety protocols.
References
- 1. capotchem.com [capotchem.com]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 4. ipservices.care [ipservices.care]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. pharmtech.com [pharmtech.com]
- 7. 5-Azacytosine(931-86-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. england.nhs.uk [england.nhs.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
